[SER140]-PLP(139-151)
描述
BenchChem offers high-quality [SER140]-PLP(139-151) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [SER140]-PLP(139-151) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C72H104N20O17 |
|---|---|
分子量 |
1521.7 g/mol |
IUPAC 名称 |
3-[[1-[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[6-amino-1-[(1-carboxy-2-phenylethyl)amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H104N20O17/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109) |
InChI 键 |
UQIBUOXNUPHALR-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Immunomodulatory Landscape of [SER140]-PLP(139-151) in Autoimmune Encephalomyelitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[SER140]-PLP(139-151), a synthetic analog of the myelin proteolipid protein (PLP) fragment 139-151, serves as a critical tool in the study of autoimmune demyelinating diseases of the central nervous system (CNS). This technical guide provides an in-depth analysis of the mechanism of action of [SER140]-PLP(139-151) in the context of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for Multiple Sclerosis (MS). By substituting the native cysteine at position 140 with serine, this peptide analog offers enhanced stability without compromising its potent encephalitogenic properties. This document details its role in initiating a pro-inflammatory cascade, methods for its experimental application, and the quantitative outcomes observed in preclinical research.
Introduction: The Role of PLP(139-151) and the [SER140] Analog in EAE
The myelin proteolipid protein (PLP) is a major component of the myelin sheath in the CNS. The peptide fragment spanning amino acids 139-151 is a well-established encephalitogenic determinant in the SJL/J mouse model of EAE. The native sequence, HSLGKWLGHPDKF, contains a cysteine residue at position 140. The [SER140]-PLP(139-151) variant, also known as PLP(139-151) C140S, replaces this cysteine with a serine. This substitution was primarily designed to increase the peptide's stability and prevent disulfide bond formation, thereby ensuring a more consistent and reproducible reagent for EAE induction.[1] Despite this modification, the peptide retains its ability to induce a severe, acute form of EAE.[2][3]
Mechanism of Action: Triggering Autoimmunity
The pathogenic mechanism of [SER140]-PLP(139-151) is centered on its ability to activate autoreactive T helper (Th) cells, leading to a cascade of inflammation and demyelination in the CNS.
2.1. Antigen Presentation and T-Cell Activation:
Following administration, [SER140]-PLP(139-151) is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The peptide is then presented on the surface of these APCs via the Major Histocompatibility Complex (MHC) class II molecule, I-As, which is characteristic of the SJL/J mouse strain.
Autoreactive CD4+ T cells that possess T-cell receptors (TCRs) capable of recognizing the [SER140]-PLP(139-151)-I-As complex become activated. Studies have shown that T cells from mice immunized with the serine-substituted peptide can also recognize and respond to the native PLP sequence, indicating cross-reactivity.[2]
2.2. Pro-inflammatory Cytokine Production and Th1/Th17 Differentiation:
Upon activation, the autoreactive CD4+ T cells proliferate and differentiate, primarily into Th1 and likely Th17 effector cells. This differentiation is driven by the local cytokine milieu. The activation of these T cells leads to the secretion of a pro-inflammatory cytokine profile. Restimulation of splenocytes from PLP(139-151)-immunized mice in vitro results in the production of IFN-γ, a hallmark of the Th1 response.[4] While direct comparative data on the cytokine profile induced by the [SER140] variant versus the native peptide is limited, the severe EAE phenotype suggests a potent pro-inflammatory response.
2.3. CNS Infiltration and Demyelination:
The activated encephalitogenic T cells migrate from the periphery, cross the blood-brain barrier, and infiltrate the CNS. Within the CNS, these T cells are reactivated upon encountering their cognate antigen presented by local APCs, such as microglia and infiltrating macrophages. This reactivation triggers the release of inflammatory mediators, recruitment of other immune cells, and subsequent attack on the myelin sheath, leading to the clinical manifestations of EAE.
Quantitative Data on the Encephalitogenicity of [SER140]-PLP(139-151)
| Parameter | Peptide | Mouse Strain | Dosage and Administration | Outcome | Reference |
| EAE Incidence | [SER140]-PLP(139-151) | SJL/J | 50 µg in CFA | 100% (15/15 mice) developed severe, acute EAE. | [2] |
| T-Cell Response | [SER140]-PLP(139-151) | SJL/J | Immunization with the peptide | T-cell enriched inguinal lymph node cells responded to both the serine-substituted analog and the native PLP(139-154) sequence in vitro. | [2] |
Experimental Protocols
4.1. EAE Induction in SJL/J Mice with [SER140]-PLP(139-151)
This protocol is a composite based on established methods for inducing EAE with PLP peptides.
-
Materials:
-
[SER140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra (non-viable, desiccated)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile 1 ml syringes with Luer-Lok tip
-
Sterile emulsifying needle or two-way stopcock
-
8-10 week old female SJL/J mice
-
-
Procedure:
-
Antigen Emulsion Preparation:
-
Reconstitute [SER140]-PLP(139-151) in sterile PBS at a concentration of 1 mg/ml.
-
Prepare CFA containing 4 mg/ml of M. tuberculosis.
-
To prepare the emulsion for 10 mice, mix 0.5 ml of the peptide solution with 0.5 ml of the CFA.
-
Emulsify the mixture by repeatedly drawing it up and expelling it through an emulsifying needle or by passing it between two syringes connected by a stopcock until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.
-
-
Immunization:
-
Anesthetize the mice lightly.
-
Inject 0.1 ml of the emulsion subcutaneously, distributed over two sites on the flank. Each mouse will receive a total of 50 µg of the peptide.
-
-
Clinical Scoring:
-
Begin monitoring the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard EAE scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Moribund
-
5: Death
-
-
-
4.2. In Vitro T-Cell Proliferation Assay
This assay measures the proliferative response of T cells isolated from immunized mice upon restimulation with the antigen.
-
Materials:
-
Spleens from [SER140]-PLP(139-151)-immunized mice (harvested at the peak of disease or as per experimental design)
-
[SER140]-PLP(139-151) peptide
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Ficoll-Paque for lymphocyte isolation
-
96-well round-bottom culture plates
-
[³H]-Thymidine
-
Cell harvester and scintillation counter
-
-
Procedure:
-
Splenocyte Isolation:
-
Aseptically remove the spleens and prepare a single-cell suspension.
-
Lyse red blood cells using a suitable lysis buffer.
-
Isolate lymphocytes using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI medium.
-
-
Cell Culture:
-
Plate the splenocytes at a density of 5 x 10⁵ cells/well in a 96-well plate.
-
Add [SER140]-PLP(139-151) peptide to the wells at various concentrations (e.g., 1, 10, 20 µg/ml). Include a no-antigen control.
-
Culture the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Proliferation Measurement:
-
During the last 18 hours of culture, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporation of [³H]-Thymidine using a scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.
-
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for the induction of EAE using [SER140]-PLP(139-151).
Caption: Simplified signaling pathway of T-cell activation by [SER140]-PLP(139-151).
Conclusion
[SER140]-PLP(139-151) is a potent encephalitogenic peptide that reliably induces EAE in susceptible mouse strains. Its primary mechanism of action involves the activation of autoreactive CD4+ T cells, leading to a pro-inflammatory response and subsequent CNS demyelination. The substitution of cysteine with serine at position 140 enhances its stability, making it a valuable tool for researchers studying the pathogenesis of multiple sclerosis and for the preclinical evaluation of novel therapeutic agents. While further studies directly comparing the immunological nuances of the [SER140] analog with the native peptide would be beneficial, the existing data firmly establishes its utility in modeling CNS autoimmune disease.
References
- 1. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 2. academic.oup.com [academic.oup.com]
- 3. PLP (139-151) C140S - 1 mg [anaspec.com]
- 4. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Serine Substitution in the Encephalitogenicity of PLP(139-151): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of serine substitution in the encephalitogenic properties of the myelin proteolipid protein (PLP) fragment 139-151. PLP(139-151) is a key peptide used in the induction of Experimental Autoimmune Encephalomyelitis (EAE), a widely studied animal model for multiple sclerosis.[1][2] Understanding how modifications to this peptide, such as the substitution of amino acids with serine, affect its ability to trigger an autoimmune response is crucial for the development of novel therapeutics and a deeper understanding of the pathogenesis of autoimmune demyelinating diseases.
Introduction to PLP(139-151) and its Encephalitogenicity
Proteolipid protein (PLP) is the most abundant protein in the myelin sheath of the central nervous system (CNS).[3] The peptide fragment spanning amino acid residues 139-151 of PLP is a well-established encephalitogenic determinant, particularly in the SJL/J mouse strain (H-2s haplotype).[4][5][6][7] Immunization with PLP(139-151) induces a CD4+ T cell-mediated autoimmune response that leads to inflammation and demyelination in the CNS, mimicking the pathological hallmarks of multiple sclerosis.[1][8] The native murine PLP(139-151) sequence is HSLGKWLGHPDKF.[5]
The Impact of Serine Substitution on PLP(139-151) Activity
Amino acid substitutions within the PLP(139-151) sequence can significantly alter its encephalitogenic potential. Serine substitutions have been a particular focus of research for several reasons, including enhancing peptide stability and probing the fine specificity of the T-cell response.
A common modification of the PLP(139-151) peptide is the substitution of cysteine (C) with serine (S) at position 140 (C140S). The native sequence at this position can be a cysteine. This substitution is often made to increase the stability of the synthetic peptide, as cysteine residues can form disulfide bonds, leading to aggregation and reduced solubility.[5] Research has shown that the C140S substitution does not negatively impact, and may even enhance, the peptide's encephalitogenic activity.[5][9][10]
Immunization of SJL mice with the serine-substituted PLP(139-151) peptide (HSLGKWLGHPDKF) has been shown to induce severe, acute EAE.[4] T cells from these mice respond not only to the serine-substituted analog but also to the native PLP sequence.[4] This indicates that the C140S substitution does not abolish the peptide's ability to be recognized by the T-cell receptors (TCRs) that drive the autoimmune response.
Substitutions at other positions within the PLP(139-151) sequence have also been investigated to understand the structure-activity relationship. For instance, a conservative serine substitution at position 146 for glycine (B1666218) did not ablate the peptide's ability to induce proliferative responses in T cells primed to the native peptide, in contrast to a nonconservative lysine (B10760008) substitution at the same position which had a significant negative effect.[8] This highlights the importance of the specific amino acid residue at different positions for T-cell activation.
Quantitative Data on Serine-Substituted PLP(139-151) Analogs
The following tables summarize quantitative data from various studies investigating the effects of serine and other amino acid substitutions on the encephalitogenicity of PLP(139-151).
Table 1: EAE Induction with PLP(139-151) and its Analogs in SJL/J Mice
| Peptide Sequence | Substitution | EAE Incidence | Mean Maximal Clinical Score | Reference |
| HCLGKWLGHPDKF (Native) | None | 3/20 | Severe | [4] |
| HSLGKWLGHPDKF | C140S | 15/15 | Severe, acute | [4] |
| VSHSLGKWLGHPDKF (PLP 137-151) | C138S, C140S | 4/9 | Severe, acute | [4] |
| Y144 Analog | W144Y | Ablated | Ablated | [8] |
| K146 Analog | G146K | Ablated | Ablated | [8] |
| S146 Analog | G146S | Not ablated | Not ablated | [8] |
Table 2: In Vitro T-Cell Proliferation in Response to PLP(139-151) and its Analogs
| T-Cell Priming Peptide | Challenge Peptide | Proliferative Response | Reference |
| PLP(139-151) Native | PLP(139-151) Native | Strong | [5] |
| PLP(139-151) Native | PLP(139-151) C140S | Strong | [4] |
| PLP(139-151) Native | Y144 Analog | Ablated | [8] |
| PLP(139-151) Native | K146 Analog | Ablated | [8] |
| PLP(139-151) Native | S146 Analog | Not ablated | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are outlines of key experimental protocols used in the study of PLP(139-151) encephalitogenicity.
Synthetic peptides corresponding to PLP(139-151) and its analogs are typically synthesized using standard solid-phase peptide synthesis methods. Purity of the peptides is assessed by high-performance liquid chromatography (HPLC) and their identity is confirmed by mass spectrometry.
-
Animals: Female SJL/J mice, 6-12 weeks old.
-
Immunization: Mice are immunized subcutaneously with 50-100 µg of the PLP peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[9][10]
-
Pertussis Toxin: In some protocols, pertussis toxin (200 ng) is injected intraperitoneally on the day of immunization and 48 hours later to enhance the permeability of the blood-brain barrier.[9]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
T-Cell Isolation: Draining lymph nodes (inguinal and axillary) are harvested from immunized mice 10-12 days post-immunization.
-
Cell Culture: Single-cell suspensions are prepared and cultured in 96-well plates.
-
Antigen Stimulation: Cells are stimulated with varying concentrations of the PLP peptide for 72 hours.
-
Proliferation Measurement: [3H]-thymidine is added to the cultures for the final 18-24 hours. The incorporation of [3H]-thymidine, which is proportional to cell proliferation, is measured using a scintillation counter.
-
Supernatant Collection: Supernatants from T-cell cultures are collected after 48-72 hours of antigen stimulation.
-
ELISA: The concentrations of cytokines such as IFN-γ and IL-4 are determined using commercially available ELISA kits according to the manufacturer's instructions.
Visualizations of Key Processes
The following diagrams illustrate the key experimental and biological processes involved in the study of PLP(139-151) encephalitogenicity.
Caption: Workflow for the induction of Experimental Autoimmune Encephalomyelitis (EAE).
Caption: Simplified signaling pathway of T-cell activation by PLP(139-151).
Caption: Logical relationship of C140S substitution to peptide properties.
Conclusion
The substitution of amino acids, particularly with serine, within the encephalitogenic PLP(139-151) peptide has profound effects on its biological activity. The C140S substitution is a prime example of a modification that enhances the peptide's utility as a research tool by increasing its stability without compromising, and potentially enhancing, its encephalitogenicity. Studies involving other serine substitutions and various analogs continue to provide valuable insights into the molecular mechanisms of T-cell recognition and the pathogenesis of autoimmune diseases like multiple sclerosis. This knowledge is instrumental for the rational design of peptide-based immunotherapies aimed at inducing tolerance or modulating the autoimmune response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdbioproducts.com [mdbioproducts.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. academic.oup.com [academic.oup.com]
- 5. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 6. T cell Receptor Recognition of Self and Foreign Antigens in the Induction of Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of a second encephalitogenic determinant of myelin proteolipid protein (residues 178-191) for SJL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Models of Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis and Theiler’s Virus-Induced Demyelinating Disease - PMC [pmc.ncbi.nlm.nih.gov]
Immunological Response to [SER140]-PLP(139-151) Immunization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[SER140]-PLP(139-151) is a synthetic analog of the myelin proteolipid protein (PLP) peptide 139-151, a well-established encephalitogenic determinant in the SJL/J mouse model of experimental autoimmune encephalomyelitis (EAE), which serves as a key animal model for multiple sclerosis. In this analog, the native cysteine residue at position 140 is substituted with serine. This substitution enhances the peptide's stability without compromising its antigenic properties. Immunization with [SER140]-PLP(139-151) induces a robust autoimmune response, leading to the development of EAE. This guide provides an in-depth overview of the immunological sequelae following immunization with this altered peptide ligand, focusing on the cellular and molecular responses.
Data Presentation: Quantitative Immunological Parameters
The following tables summarize the key quantitative data regarding the immunological response to PLP(139-151) immunization. It is important to note that direct comparative studies quantifying the response to [SER140]-PLP(139-151) versus the wild-type peptide are not extensively available in the public domain. The data presented here is compiled from studies investigating the general response to PLP(139-151) in susceptible mouse strains.
Table 1: T-Cell Proliferation in Response to PLP(139-151) Restimulation
| Mouse Strain | Antigen | Stimulation Index (SI) | Reference |
| SJL/J (Susceptible) | PLP(139-151) | 12.3 (± 9.6) | [1] |
| BALB/c (Resistant) | PLP(139-151) | 1.9 (± 1.4) | [1] |
Stimulation Index (SI) is a measure of T-cell proliferation in response to an antigen.
Table 2: Cytokine Profile of Splenocytes Following PLP(139-151) Immunization and Restimulation
| Mouse Strain | Cytokine | Concentration (pg/mL) | Notes | Reference |
| SJL/J | IFN-γ | Detected | Indicates a Th1 response. | [2] |
| SJL/J | IL-4 | Not Detected | [2] | |
| SJL/J | IL-10 | Not Detected | [2] | |
| SJL/J | IL-17 | Detected | Indicates a Th17 response. | [1] |
Cytokine levels are typically measured by ELISA or multiplex assays from the supernatant of cultured splenocytes restimulated with the peptide.
Table 3: Antibody Response to PLP(139-151) Immunization
| Mouse Strain | Antibody Isotype | Detection Status | Reference |
| SJL/J (Susceptible) | Anti-PLP(139-151) IgM | Detected | [1] |
| SJL/J (Susceptible) | Anti-PLP(139-151) IgG | Detected | [1] |
| BALB/c (Resistant) | Anti-PLP(139-151) IgM | Detected | [1] |
| BALB/c (Resistant) | Anti-PLP(139-151) IgG | Not Detected | [1] |
Experimental Protocols
Protocol 1: Induction of EAE in SJL/J Mice with [SER140]-PLP(139-151)
This protocol outlines the standard procedure for inducing EAE in susceptible SJL/J mice.
Materials:
-
[SER140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (optional, for enhancing disease severity)
-
Sterile phosphate-buffered saline (PBS)
-
SJL/J mice (female, 6-8 weeks old)
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation: Prepare an emulsion of [SER140]-PLP(139-151) in CFA. A common concentration is 1-2 mg/mL of peptide in the final emulsion. Ensure the emulsion is stable (a drop placed on water should not disperse).
-
Immunization: Anesthetize the mice. Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.
-
Pertussis Toxin Administration (Optional): If used, administer pertussis toxin intraperitoneally on the day of immunization and/or 48 hours later. The dose should be optimized for the specific batch of toxin.
-
Monitoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Use a standardized scoring system (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
Protocol 2: In Vitro T-Cell Recall Assay
This protocol is used to assess the T-cell response to the immunizing peptide.
Materials:
-
Spleens from immunized and control mice
-
RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
[SER140]-PLP(139-151) peptide
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., BrdU or [³H]-thymidine incorporation)
-
Cytokine analysis kits (ELISA or multiplex assay)
Procedure:
-
Splenocyte Isolation: At a desired time point post-immunization (e.g., day 10-14), humanely euthanize the mice and aseptically remove the spleens.
-
Cell Culture: Prepare single-cell suspensions of splenocytes. Plate the cells in 96-well plates at a density of 2-5 x 10⁵ cells/well.
-
Antigen Restimulation: Add [SER140]-PLP(139-151) peptide to the wells at various concentrations (e.g., 1, 10, 20 µg/mL). Include a no-antigen control.
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
Proliferation Assay: For the last 18-24 hours of culture, add the proliferation label (e.g., BrdU or [³H]-thymidine). Measure the incorporation of the label according to the manufacturer's instructions.
-
Cytokine Analysis: Collect the culture supernatants before adding the proliferation label. Analyze the levels of key cytokines (e.g., IFN-γ, IL-4, IL-10, IL-17) using ELISA or a multiplex assay.
Signaling Pathways and Experimental Workflows
The immunological response to [SER140]-PLP(139-151) is initiated by the interaction of the peptide, presented by antigen-presenting cells (APCs) on MHC class II molecules, with the T-cell receptor (TCR) on CD4+ T-cells. As an altered peptide ligand, [SER140]-PLP(139-151) may modulate the strength and quality of the TCR signal, influencing the subsequent T-cell differentiation and effector function.
Caption: TCR signaling cascade initiated by [SER140]-PLP(139-151).
Caption: Experimental workflow for EAE induction and analysis.
References
- 1. Anti-myelin antibodies play an important role in the susceptibility to develop proteolipid protein-induced experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
T-Cell Epitopes Within the PLP(139-151) Sequence: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The myelin proteolipid protein (PLP) is the most abundant protein in the central nervous system (CNS) myelin sheath. The peptide fragment spanning amino acids 139-151 of PLP, with the sequence HSLGKWLGHPDKF, has been extensively studied as a key immunodominant T-cell epitope, particularly in the context of experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS).[1][2] In susceptible mouse strains, such as the SJL/J (H-2s) mouse, immunization with PLP(139-151) elicits a potent CD4+ T-cell response that mediates the inflammatory demyelination characteristic of EAE.[3] This technical guide provides a comprehensive overview of the core T-cell epitopes within the PLP(139-151) sequence, including quantitative binding data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation: T-Cell Epitopes and MHC Binding Affinity
The interaction between the T-cell receptor (TCR) and the peptide-MHC complex is a critical determinant of the adaptive immune response. The affinity of PLP(139-151) and its analogs for the MHC class II molecule I-As is a key factor in its encephalitogenicity. While a comprehensive table with IC50 values for a wide range of analogs is not available in a single source, the following table summarizes key findings from the literature regarding the binding of PLP(139-151) and altered peptide ligands (APLs) to the I-As molecule.
| Peptide Sequence | Modification | MHC Allele | Binding Affinity (IC50) | Reference / Notes |
| HSLGKWLGHPDKF | Wild-Type PLP(139-151) | I-As | High | Binds with high affinity, though specific IC50 values vary between studies.[1] |
| HSLGKWLGHPDKF | W144A (Alanine substitution) | I-As | Similar to wild-type | W144 is a critical TCR contact residue; substitution can ablate T-cell proliferation without significantly altering MHC binding.[4] |
| HSLGKWLGHPDKF | G145A (Alanine substitution) | I-As | Impaired | G145 is considered an MHC anchor residue, and its substitution impairs binding to the I-As molecule.[5] |
| HSLGKWLGHPDKF | P148A (Alanine substitution) | I-As | Impaired | P148 is also identified as an MHC anchor residue, and its substitution negatively impacts MHC binding.[5] |
| Various Copolymers | e.g., YFAK, VWAK | I-As | Competitive | These copolymers have been shown to be potent competitors of PLP(139-151) for binding to I-As. |
Experimental Protocols
Competitive MHC Class II Peptide Binding Assay (Fluorescence Polarization)
This protocol describes a high-throughput method to determine the binding affinity (IC50) of unlabeled peptides to purified MHC class II molecules by competing with a fluorescently labeled probe peptide.
Materials:
-
Purified, soluble MHC class II molecules (e.g., I-As)
-
Fluorescently labeled probe peptide with known high affinity for the MHC molecule
-
Unlabeled competitor peptides (PLP(139-151) and its analogs)
-
Binding buffer (e.g., citrate-phosphate buffer, pH 5.5)
-
96-well or 384-well black, low-binding microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Reconstitute purified MHC class II molecules and peptides in the appropriate buffer.
-
Prepare a stock solution of the fluorescently labeled probe peptide and protect it from light.
-
Prepare serial dilutions of the unlabeled competitor peptides.
-
-
Assay Setup:
-
In each well of the microplate, add a fixed concentration of the MHC class II molecule and the fluorescently labeled probe peptide.
-
Add the serial dilutions of the unlabeled competitor peptides to the wells. Include wells with no competitor (maximum binding) and wells with only the probe peptide (minimum binding).
-
-
Incubation:
-
Incubate the plate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are inversely proportional to the amount of labeled peptide displaced by the unlabeled competitor.
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Calculate the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent probe.
-
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to antigenic stimulation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
PLP(139-151)-specific T-cell line or splenocytes from immunized mice
-
Antigen-presenting cells (APCs), such as irradiated splenocytes
-
PLP(139-151) peptide and its analogs
-
Complete tissue culture medium
-
[3H]-Thymidine
-
96-well round-bottom culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of the PLP(139-151)-specific T-cells and APCs.
-
-
Assay Setup:
-
In a 96-well plate, co-culture the T-cells and APCs.
-
Add serial dilutions of the PLP(139-151) peptide or its analogs to the wells. Include control wells with no peptide and wells with a mitogen (e.g., Concanavalin A) as a positive control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for 48-72 hours.
-
-
[3H]-Thymidine Labeling:
-
Add [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
-
Harvesting and Measurement:
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of incorporated [3H]-thymidine, measured in counts per minute (CPM), is proportional to the degree of T-cell proliferation.
-
Cytokine Release Assay (ELISpot)
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
ELISpot plates pre-coated with a capture antibody for the cytokine of interest (e.g., IFN-γ, IL-4)
-
PLP(139-151)-specific T-cells and APCs
-
PLP(139-151) peptide
-
Biotinylated detection antibody for the cytokine
-
Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugate
-
Substrate for AP or HRP
-
ELISpot plate reader
Procedure:
-
Plate Preparation:
-
Activate the ELISpot plate by washing with sterile PBS.
-
-
Cell Plating and Stimulation:
-
Add the T-cells and APCs to the wells of the ELISpot plate.
-
Add the PLP(139-151) peptide to stimulate cytokine secretion. Include appropriate controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for the appropriate duration for the specific cytokine (typically 18-24 hours).
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate to develop colored spots.
-
-
Analysis:
-
Count the number of spots in each well using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
Mandatory Visualization
Experimental Workflow for T-Cell Epitope Identification and Characterization
Caption: Workflow for identifying and characterizing T-cell epitopes.
T-Cell Receptor Signaling Pathway upon PLP(139-151) Recognition
Caption: TCR signaling upon PLP(139-151) recognition.
References
- 1. bio-techne.com [bio-techne.com]
- 2. pnas.org [pnas.org]
- 3. karger.com [karger.com]
- 4. Design of Peptide Immunotherapies for MHC Class-II-Associated Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of [SER140]-PLP(139-151): A Technical Guide to its Role in Advancing Multiple Sclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of multiple sclerosis (MS), a chronic autoimmune disease of the central nervous system (CNS), has been significantly advanced by the use of animal models that recapitulate key aspects of its pathology. Among these, the Experimental Autoimmune Encephalomyelitis (EAE) model stands as a cornerstone for investigating the complex interplay of immune cells, inflammation, and demyelination. A pivotal tool in the induction of a relapsing-remitting EAE, closely mimicking the most common form of human MS, is the synthetic peptide [SER140]-PLP(139-151). This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of this crucial research tool, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways.
[SER140]-PLP(139-151) is a modified fragment of the human myelin proteolipid protein (PLP). The native sequence of PLP(139-151) is HSLGKWLGHPDKF. The modification involves the substitution of the native cysteine at position 140 with a serine. This substitution enhances the peptide's stability by preventing disulfide bond formation, without compromising its encephalitogenic properties.[1][2] Immunization of susceptible mouse strains, most notably SJL/J mice, with [SER140]-PLP(139-151) reliably induces a T-cell mediated autoimmune response directed against the myelin sheath, leading to the characteristic relapsing-remitting paralysis seen in this EAE model.[3][4][5]
Mechanism of Action: Triggering Autoimmunity
The pathogenic mechanism initiated by [SER140]-PLP(139-151) involves the activation of the adaptive immune system. Following subcutaneous injection with an adjuvant, the peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. These APCs process the peptide and present it on their surface via Major Histocompatibility Complex (MHC) class II molecules.[6] This peptide-MHC II complex is then recognized by specific T-cell receptors (TCRs) on naive CD4+ T cells.[6][7]
This recognition, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of these T cells into pro-inflammatory T helper (Th) cell subsets, primarily Th1 and Th17 cells.[][9][10] Th1 cells are characterized by the production of interferon-gamma (IFN-γ), while Th17 cells produce interleukin-17 (IL-17).[][10] These cytokines orchestrate an inflammatory cascade, promoting the recruitment of other immune cells, including B cells and macrophages, to the CNS.[11][12][13] Once within the CNS, these activated immune cells attack the myelin sheath, leading to demyelination, axonal damage, and the clinical manifestations of EAE.[5][11]
Quantitative Data Summary
The use of [SER140]-PLP(139-151) in EAE models provides a quantitative framework for assessing disease progression and the efficacy of therapeutic interventions. The following tables summarize key quantitative data from preclinical studies.
| Parameter | Value | Conditions | Reference |
| Disease Incidence | > 90% | SJL mice immunized with [SER140]-PLP(139-151)/CFA | [3] |
| Relapse Rate | 50% - 80% | Without Pertussis Toxin (PTX) administration | [3] |
| As low as 20% | With Pertussis Toxin (PTX) administration | [3] | |
| Effect of M019 (2.0 mg) | 0% (0/5 mice) developed disease | Compared to 80% (4/5) in vehicle-treated mice | [9][11] |
| IL-17 Production | Significantly low in treated mice | Ac-PLP-BPI-NH(2)-2-treated mice | [] |
Table 1: Disease Induction and Therapeutic Efficacy Data
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful implementation of the [SER140]-PLP(139-151)-induced EAE model.
Induction of Relapsing-Remitting EAE in SJL/J Mice
Materials:
-
[SER140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX) from Bordetella pertussis (optional)
-
Phosphate-Buffered Saline (PBS), sterile
-
Female SJL/J mice (8-12 weeks old)
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve [SER140]-PLP(139-151) in sterile PBS to a final concentration of 1 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the peptide solution and CFA.
-
Emulsify by repeated passage through a syringe or using a mechanical homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Anesthetize the mice.
-
Inject 0.1 mL of the emulsion subcutaneously at two sites on the flank of each mouse, for a total of 0.2 mL per mouse.
-
-
Pertussis Toxin Administration (Optional):
-
If used, administer PTX intraperitoneally on day 0 and day 2 post-immunization. The typical dose is 200-400 ng per mouse. PTX enhances the initial disease severity but may decrease the relapse rate.[3]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Record body weight daily as it typically correlates with disease onset and severity.
-
Isolation of CNS-Infiltrating Mononuclear Cells
Materials:
-
Anesthetized and perfused mice
-
Dissection tools
-
GentleMACS Dissociator or similar tissue homogenizer
-
RPMI-1640 medium
-
Percoll
-
Fetal bovine serum (FBS)
-
70 µm and 40 µm cell strainers
-
Centrifuge
Procedure:
-
Euthanize mice at the desired time point and perfuse transcardially with ice-cold PBS.
-
Dissect the brain and spinal cord and place them in cold RPMI-1640 medium.
-
Mechanically and enzymatically dissociate the tissue according to a standardized protocol.
-
Resuspend the cell pellet in a 37% Percoll solution and carefully layer it over a 70% Percoll solution.
-
Centrifuge at 500 x g for 20 minutes at room temperature with no brake.
-
Collect the mononuclear cells from the interphase between the 37% and 70% Percoll layers.
-
Wash the cells with RPMI-1640 medium and proceed with downstream analysis such as flow cytometry.
Visualizations
Signaling Pathway
Caption: Signaling pathway of EAE induction by [SER140]-PLP(139-151).
Experimental Workflow
Caption: General experimental workflow for a preclinical study using the [SER140]-PLP(139-151) EAE model.
Conclusion
The discovery and development of [SER140]-PLP(139-151) have provided the neuroscience and immunology communities with a robust and reliable tool for modeling relapsing-remitting multiple sclerosis. Its ability to consistently induce EAE with a predictable disease course allows for the rigorous testing of novel therapeutic agents and a deeper understanding of the autoimmune processes that drive MS. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to leverage this important model in their quest for new and effective treatments for multiple sclerosis.
References
- 1. CAS 122018-58-0: PLP (139-151) | CymitQuimica [cymitquimica.com]
- 2. PLP (139-151) C140S - 1 mg [anaspec.com]
- 3. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 4. Engineered immune constructs alter antigen-specific immune tolerance and confer durable protection in myelin-driven autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Allergic Encephalomyelitis, EAE Related Peptides [biosyn.com]
- 7. PLP(139-151)TFA | CAS#:122018-58-0 | Chemsrc [chemsrc.com]
- 9. Frontiers | Fc multimers effectively treat murine models of multiple sclerosis [frontiersin.org]
- 10. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fc multimers effectively treat murine models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of Proteolipid Protein in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolipid protein (PLP) is the most abundant protein within the compact myelin of the central nervous system (CNS), playing a critical role in the structural integrity and function of the myelin sheath. This technical guide provides an in-depth exploration of the multifaceted functions of PLP, including its essential role in myelin compaction, stabilization, and long-term axonal maintenance. We delve into the molecular mechanisms of PLP-mediated functions, its interaction with signaling pathways, and the pathological consequences of its dysfunction. This guide also offers detailed experimental protocols for the study of PLP and presents key quantitative data in a structured format to facilitate research and drug development efforts targeting myelin-related disorders.
Core Functions of Proteolipid Protein in the CNS
Proteolipid protein 1 (PLP1), and its smaller isoform DM20, are integral membrane proteins that are the predominant protein components of the CNS myelin sheath.[1] These proteins are crucial for the proper formation and maintenance of the multilamellar structure of myelin, which ensheathes axons to enable rapid saltatory nerve conduction.[2]
The primary functions of PLP in the CNS can be categorized as follows:
-
Myelin Sheath Compaction and Stabilization: PLP is fundamental to the compaction of the myelin sheath, a process that involves the close apposition of the extracellular surfaces of the oligodendrocyte plasma membrane.[3] It is believed that the extracellular domains of PLP molecules on adjacent myelin layers interact, effectively holding the membranes together and maintaining the intraperiod line of compact myelin.[4][5] The absence of PLP leads to a disordered myelin sheath ultrastructure with a lack of a proper intraperiod dense line.[6]
-
Oligodendrocyte Development and Axonal Survival: Beyond its structural role, PLP is also implicated in the development of oligodendrocytes, the myelin-producing cells of the CNS, and in ensuring the long-term survival of axons.[7][8] Studies on PLP-null mice have revealed a progressive, length-dependent axonal degeneration, suggesting that PLP is critical for oligodendrocyte-axon interactions that provide vital trophic support to the axon.[9]
-
Isoform-Specific Roles: The PLP1 gene produces two major isoforms through alternative splicing: PLP and DM20.[10] DM20 is expressed earlier in development than PLP and is thought to be involved in glial cell development.[4] While both isoforms are found in myelin, the precise regulation of their ratio is critical for normal CNS function.[5] In differentiated oligodendrocytes, the typical ratio of PLP to DM20 transcripts is approximately 3:1.[11]
-
Signaling and Molecular Interactions: Emerging evidence suggests that PLP is not merely a static structural protein but also participates in signaling cascades. It has been shown to form a complex with αv-integrin and calreticulin (B1178941) in oligodendrocytes, suggesting a role in integrin-mediated signaling pathways that may be important for myelination.[1][2][12] This interaction is stimulated by muscarinic acetylcholine (B1216132) receptors and is dependent on phospholipase C and calcium.[2][12]
Quantitative Data on PLP Function
The functional importance of PLP is underscored by quantitative changes observed in its absence or dysregulation. The following tables summarize key findings from studies on animal models.
| Parameter | Wild-Type (WT) Mice | PLP-Deficient (KO/Null) Mice | Reference |
| Nerve Conduction Velocity (Optic Nerve) | [1][13] | ||
| First Component | 2.12 ± 0.14 m/s | 1.05 ± 0.25 m/s | [1] |
| Second Component | 1.18 ± 0.2 m/s | 0.7 ± 0.13 m/s | [1] |
| Myelin Sheath Ultrastructure | [6][14] | ||
| Intraperiod Line | Clearly defined and compact | Lacking or improperly formed | [6] |
| Myelin Compaction | Tightly compacted lamellae | Decompacted with patent interlamellar spaces | [14] |
| Axonal Integrity | [9] | ||
| Axonal Diameter (Corpus Callosum) | 0.56 ± 0.32 µm | 0.62 ± 0.37 µm | [15] |
| G-ratio (Corpus Callosum) | 0.81 ± 0.07 | 0.85 ± 0.08 | [15] |
G-ratio is the ratio of the axon diameter to the total fiber diameter (axon + myelin). An increased g-ratio indicates a thinner myelin sheath.
| Isoform | Developmental Stage | Relative Abundance | Reference |
| PLP/DM20 Protein Ratio | [3][16] | ||
| PLP | Adult Brain | Predominant isoform | [16] |
| DM20 | Early Development | Higher or equivalent to PLP | [3] |
| DM20 | Adult Brain | Less abundant than PLP | [16] |
Signaling Pathways and Experimental Workflows
PLP-Integrin Signaling Pathway
PLP participates in a signaling cascade involving αv-integrin, which is crucial for oligodendrocyte function and myelination. The activation of muscarinic acetylcholine receptors on oligodendrocytes initiates this pathway.
Experimental Workflow for Characterizing PLP Knockout Mice
The generation and analysis of knockout mouse models are fundamental to understanding the in vivo function of PLP. The following diagram outlines a typical experimental workflow.
Experimental Protocols
Western Blot Analysis of PLP in Mouse Brain Tissue
This protocol details the detection of PLP and DM20 from mouse brain homogenates.
Materials:
-
Mouse brain tissue
-
RIPA buffer (or other suitable lysis buffer for membrane proteins)[17]
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer (with β-mercaptoethanol)
-
SDS-PAGE gels (12-15% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PLP/DM20
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen mouse brain tissue in ice-cold RIPA buffer containing protease inhibitors (e.g., 10 µl of buffer per 1 mg of tissue).[17]
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PLP/DM20 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Immunofluorescence Staining of PLP in Oligodendrocytes
This protocol describes the visualization of PLP in cultured oligodendrocytes or brain tissue sections.
Materials:
-
Cultured oligodendrocytes on coverslips or cryosections of brain tissue
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)
-
Primary antibody against PLP
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation:
-
For cultured cells, wash with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
For tissue sections, proceed directly with rehydration if using paraffin-embedded sections, or start with a PBS wash for cryosections.
-
-
Permeabilization (for intracellular antigens):
-
Wash the fixed cells/sections three times with PBS.
-
Incubate with permeabilization buffer for 10 minutes at room temperature.
-
-
Blocking:
-
Wash three times with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PLP antibody in blocking buffer.
-
Incubate the samples with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the samples three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the samples with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the samples three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips/sections onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Electron Microscopy of Myelin Sheath
This protocol provides a general workflow for preparing CNS tissue for transmission electron microscopy (TEM) to analyze myelin ultrastructure.
Materials:
-
Anesthetizing agent
-
Perfusion pump
-
Primary fixative (e.g., 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M cacodylate buffer)
-
Post-fixative (e.g., 1% osmium tetroxide)
-
Dehydration series (ethanol or acetone)
-
Embedding resin (e.g., Epon)
-
Uranyl acetate (B1210297) and lead citrate (B86180) (for staining)
-
Ultramicrotome
-
Transmission electron microscope
Procedure:
-
Perfusion and Fixation:
-
Anesthetize the mouse and perform transcardial perfusion with PBS followed by the primary fixative.
-
Dissect the CNS region of interest (e.g., optic nerve, spinal cord) and immerse it in the same fixative for several hours to overnight at 4°C.
-
-
Post-fixation and Dehydration:
-
Wash the tissue in buffer and post-fix with osmium tetroxide for 1-2 hours.
-
Wash in buffer and then dehydrate the tissue through a graded series of ethanol (B145695) or acetone.
-
-
Embedding and Sectioning:
-
Infiltrate the dehydrated tissue with embedding resin and polymerize it in an oven.
-
Cut semi-thin sections (0.5-1 µm) and stain with toluidine blue to identify the area of interest under a light microscope.
-
Cut ultra-thin sections (60-80 nm) from the selected area using an ultramicrotome with a diamond knife.
-
Collect the sections on copper grids.
-
-
Staining and Imaging:
-
Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Examine the sections using a transmission electron microscope.
-
-
Analysis:
-
Capture images of myelinated axons at appropriate magnifications.
-
Perform quantitative analysis, such as measuring myelin sheath thickness and calculating the g-ratio.
-
Conclusion
Proteolipid protein is an indispensable component of the central nervous system, with its functions extending from providing the structural backbone of the myelin sheath to participating in crucial signaling events that ensure axonal health. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of PLP's multifaceted roles is paramount for developing therapeutic strategies for demyelinating and neurodegenerative diseases such as Pelizaeus-Merzbacher disease and multiple sclerosis. Future research should continue to unravel the complexities of PLP's interactions and its precise contribution to the intricate interplay between oligodendrocytes and axons.
References
- 1. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 2. Efficient Mammalian Membrane Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. snlab.bme.cornell.edu [snlab.bme.cornell.edu]
- 5. PLP/DM20 ratio is regulated by hnRNPH and F and a novel G-rich enhancer in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of proteolipid protein rescues Pelizaeus-Merzbacher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Genotyping Protocols for Genetically Engineered Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Plp1 in the enteric nervous system is preferentially expressed during early postnatal development in mouse as DM20, whose expression appears reliant on an intronic enhancer [frontiersin.org]
- 11. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 12. Myelin proteolipid protein forms a complex with integrins and may participate in integrin receptor signaling in oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decompaction of CNS myelin leads to a reduction of the conduction velocity of action potentials in optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Subtle myelin defects in PLP-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of mouse corpus callosum from electron microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rumpshaker-like proteolipid protein (PLP) ratio in a mouse model with unperturbed structural and functional integrity of the myelin sheath and axons in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Pathogenesis of Experimental Autoimmune Encephalomyelitis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pathogenic mechanisms of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for Multiple Sclerosis (MS). It delves into the cellular and molecular cascades that lead to central nervous system (CNS) inflammation, demyelination, and axonal damage. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development for autoimmune and neuroinflammatory diseases.
Introduction to Experimental Autoimmune Encephalomyelitis
Experimental Autoimmune Encephalomyelitis is a T-cell mediated inflammatory demyelinating disease of the CNS that serves as a crucial model for understanding the immunopathology of Multiple Sclerosis.[1][2][3] EAE can be induced in susceptible animal strains by immunization with myelin-derived proteins or peptides emulsified in a potent adjuvant, or by the adoptive transfer of myelin-specific T cells.[3][4] The resulting autoimmune response targets the myelin sheath surrounding nerve fibers, leading to a cascade of inflammation, demyelination, and axonal damage that manifests as progressive paralysis.[4][5] The model is instrumental in dissecting the complex interplay of various immune cells, cytokines, and signaling pathways that drive CNS autoimmunity and in the preclinical evaluation of novel therapeutic strategies.[3]
Cellular Mediators of EAE Pathogenesis
The development and progression of EAE involves a complex interplay between various immune and CNS-resident cells. Key players include CD4+ T helper cells, B cells, macrophages, microglia, and astrocytes.
T Helper Cells: The Orchestrators of Neuroinflammation
CD4+ T cells are the primary drivers of EAE pathogenesis.[1][2] Upon activation in the periphery, these cells differentiate into distinct effector subsets, primarily T helper 1 (Th1) and T helper 17 (Th17) cells, which then migrate to the CNS to initiate and perpetuate the inflammatory cascade.[5]
-
Th1 Cells: Characterized by the production of interferon-gamma (IFN-γ), Th1 cells were initially considered the main pathogenic cell type in EAE. IFN-γ activates macrophages and microglia, enhancing their antigen-presenting capacity and production of pro-inflammatory mediators.[6]
-
Th17 Cells: These cells, which produce interleukin-17 (IL-17), are now recognized as having a critical, non-redundant role in EAE induction.[7] IL-17 promotes the breakdown of the blood-brain barrier and recruits other immune cells, such as neutrophils, to the CNS.[6][8]
-
Regulatory T cells (Tregs): CD4+Foxp3+ regulatory T cells are crucial for maintaining immune homeostasis and suppressing autoimmune responses.[9][10] A deficiency or dysfunction of Tregs can lead to more severe EAE, while their adoptive transfer can ameliorate disease.[9] Tregs exert their suppressive functions through various mechanisms, including the production of anti-inflammatory cytokines like IL-10 and IL-35.
B Cells: A Dual Role in EAE
B cells contribute to EAE pathogenesis through both antibody-dependent and -independent mechanisms. They can act as potent antigen-presenting cells (APCs) to activate T cells and produce pro-inflammatory cytokines.[11][12][13] The production of anti-myelin antibodies can also contribute to demyelination through complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity.[14][15] However, certain B cell subsets, particularly regulatory B cells (Bregs) that produce IL-10, can have a protective role and aid in disease recovery.[13][14]
Myeloid Cells: The Effectors of Tissue Damage
Monocytes, macrophages, and microglia are key effector cells in the CNS during EAE.[1] Infiltrating monocytes differentiate into macrophages within the CNS, where they, along with activated resident microglia, contribute to demyelination and axonal damage through the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), reactive oxygen species, and nitric oxide.[16][17] These cells also function as APCs, further amplifying the T cell response within the CNS.[18][19][20]
Astrocytes: Modulators of the Neuroinflammatory Environment
Astrocytes, the most abundant glial cells in the CNS, play a multifaceted role in EAE.[21] Reactive astrocytes can contribute to neuroinflammation by producing pro-inflammatory cytokines and chemokines that recruit immune cells.[16][21][22] They can also upregulate major histocompatibility complex (MHC) class II and co-stimulatory molecules, enabling them to present antigens to T cells.[23] However, astrocytes can also have neuroprotective functions under certain conditions.
Molecular Mechanisms in EAE Pathogenesis
The cellular interactions in EAE are governed by a complex network of signaling molecules, including cytokines, chemokines, and their receptors.
The Cytokine Milieu: Shaping the Immune Response
The balance between pro-inflammatory and anti-inflammatory cytokines is a critical determinant of EAE severity.
-
Pro-inflammatory Cytokines:
-
IL-12 and IL-23: Produced by APCs, these cytokines are crucial for the differentiation of Th1 and Th17 cells, respectively.[8]
-
IFN-γ and IL-17: The signature cytokines of Th1 and Th17 cells, respectively, drive the inflammatory cascade in the CNS.[6][8]
-
TNF-α, IL-1β, and IL-6: These cytokines, produced by various immune and glial cells, contribute to blood-brain barrier disruption, immune cell recruitment, and tissue damage.[16][24]
-
-
Anti-inflammatory Cytokines:
-
IL-10: Produced by Tregs and Bregs, IL-10 is a potent immunosuppressive cytokine that can ameliorate EAE.[25]
-
IL-35: Another cytokine produced by Tregs, IL-35 has been shown to reduce neuroinflammation and pain in EAE models.[10]
-
TGF-β: This cytokine has a complex role, contributing to both Th17 differentiation and Treg function depending on the cytokine context.
-
Antigen Presentation and T Cell Activation
The initiation of EAE requires the presentation of myelin antigens to autoreactive T cells. This process occurs in two main stages:
-
Peripheral Priming: In the periphery, dendritic cells (DCs) are the primary APCs that prime naive myelin-specific T cells.[23][26] Following immunization, DCs process the myelin antigen and present it on MHC class II molecules to CD4+ T cells, leading to their activation and differentiation into pathogenic effector cells.[27]
-
CNS Reactivation: Once activated T cells cross the blood-brain barrier, they need to be reactivated by local APCs within the CNS to exert their effector functions.[28][29] Microglia, macrophages, dendritic cells, and to some extent astrocytes and B cells, can all serve as APCs in the CNS.[11][18][19][26]
Molecular Mimicry
Molecular mimicry is a proposed mechanism for the initiation of autoimmunity, where sequence similarities between foreign (e.g., viral or bacterial) and self-peptides lead to the cross-activation of autoreactive T or B cells.[30] In the context of EAE and MS, it is hypothesized that an infection could trigger an immune response against a pathogen-derived peptide that also recognizes a myelin antigen, thereby initiating the autoimmune cascade.[25][31][32][33]
Quantitative Data in EAE Pathogenesis
The following tables summarize key quantitative data typically observed in the MOG35-55-induced EAE model in C57BL/6 mice.
Table 1: Typical Clinical Scoring of EAE in C57BL/6 Mice
| Score | Clinical Signs |
| 0 | No clinical signs of EAE.[34][35] |
| 0.5 | Limp tail tip.[34] |
| 1 | Limp tail.[34][36] |
| 1.5 | Limp tail and hind limb inhibition.[34] |
| 2 | Limp tail and weakness of hind legs (wobbly gait).[34][36] |
| 2.5 | Limp tail and dragging of one hind leg.[34] |
| 3 | Limp tail and complete paralysis of both hind legs.[34][36] |
| 3.5 | Limp tail, complete hind leg paralysis, and weakness of one forelimb. |
| 4 | Limp tail, complete hind leg paralysis, and paralysis of both forelimbs (quadriplegia).[36] |
| 5 | Moribund or dead.[36][37] |
Table 2: Typical Timeline and Immune Cell Infiltration in MOG35-55-induced EAE in C57BL/6 Mice
| Time Point (Days Post-Immunization) | Event | Key Immune Cells in CNS |
| 0 | Immunization with MOG35-55/CFA and Pertussis Toxin.[38][39][40] | - |
| 7-9 | Early infiltration of immune cells into the CNS.[29] | CD4+ T cells, Dendritic cells.[28][29] |
| 9-14 | Onset of clinical signs.[4][38][39] | Increased CD4+ T cells (Th1, Th17), Macrophages, Microglia.[10] |
| 14-21 | Peak of disease.[41] | High numbers of CD4+ T cells, Macrophages, Microglia, B cells, Neutrophils.[1][8][42] |
| 21 onwards | Chronic phase/partial recovery. | Persistent infiltration of T cells, Macrophages, Microglia; increased presence of Tregs.[9][10] |
Experimental Protocols
Induction of EAE with MOG35-55 in C57BL/6 Mice
This protocol describes the active immunization method to induce a chronic progressive form of EAE.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old[38]
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
-
Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis H37Ra in CFA.
-
Create an emulsion by mixing equal volumes of the MOG35-55 solution and the CFA suspension. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
-
Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.[39]
-
Record the weight and clinical score of each mouse daily using the scale in Table 1.
-
Histological Analysis of CNS Tissue
This protocol outlines the steps for preparing CNS tissue for histological evaluation of inflammation and demyelination.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Hematoxylin and Eosin (H&E) stain
-
Luxol Fast Blue (LFB) stain
-
Microscope slides
-
Cryostat
Procedure:
-
Tissue Perfusion and Fixation:
-
At the desired time point, deeply anesthetize the mouse.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Embedding:
-
Transfer the tissues to 15% sucrose in PBS until they sink, then transfer to 30% sucrose in PBS until they sink.
-
Embed the tissues in OCT compound and freeze on dry ice.
-
-
Sectioning:
-
Cut 10-20 µm thick sections using a cryostat and mount them on microscope slides.
-
-
Staining:
-
H&E Staining for Inflammation: Stain sections with H&E to visualize infiltrating immune cells.
-
LFB Staining for Demyelination: Stain sections with LFB to assess the degree of myelin loss.
-
-
Scoring:
-
Score the sections for inflammation and demyelination based on established scales. For example, inflammation can be scored based on the number and size of inflammatory infiltrates, and demyelination based on the extent of myelin loss.
-
Visualizations of Key Pathways and Workflows
Signaling Pathway for T Helper Cell Differentiation in EAE
References
- 1. Cytokines and Chemokines in the Pathogenesis of Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The immune pathogenesis of experimental autoimmune encephalomyelitis: lessons learned for multiple sclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jove.com [jove.com]
- 5. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms regulating regional localization of inflammation during CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Encephalomyelitis | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Treg cells mediate recovery from EAE by controlling effector T cell proliferation and motility in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulatory T Cells and Their Derived Cytokine, Interleukin-35, Reduce Pain in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. B cells promote induction of experimental autoimmune encephalomyelitis by facilitating reactivation of T cells in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pathogenic and regulatory roles for B cells in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pathogenic and regulatory roles for B cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microglia and astrocyte activation in the frontal cortex of rats with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antigen presentation in EAE: role of microglia, macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. storage.imrpress.com [storage.imrpress.com]
- 20. researchgate.net [researchgate.net]
- 21. The contribution of astrocytes to the neuroinflammatory response in multiple sclerosis and experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gene Expression Analysis of Astrocyte and Microglia Endocannabinoid Signaling during Autoimmune Demyelination | MDPI [mdpi.com]
- 23. Cytokine Control of Inflammation and Repair in the Pathology of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Serum pro-inflammatory and anti-inflammatory cytokines and the pathogenesis of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tolerance induction by molecular mimicry: prevention and suppression of experimental autoimmune encephalomyelitis with the milk protein butyrophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Limited Sufficiency of Antigen Presentation by Dendritic Cells in Models of Central Nervous System Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Critical Role of Antigen-Presentation-Induced Cytokine Crosstalk in the Central Nervous System in Multiple Sclerosis and Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mapping the accumulation of co-infiltrating CNS dendritic cells and encephalitogenic T cells during EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Localizing CNS immune surveillance: Meningeal APCs activate T cells during EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Molecular mimicry - Wikipedia [en.wikipedia.org]
- 31. JCI - A virus-induced molecular mimicry model of multiple sclerosis [jci.org]
- 32. direct-ms.org [direct-ms.org]
- 33. Molecular mimicry triggers multiple sclerosis | BioWorld [bioworld.com]
- 34. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 35. inotiv.com [inotiv.com]
- 36. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 37. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 38. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 39. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 40. researchgate.net [researchgate.net]
- 41. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
Molecular Mimicry and PLP(139-151): A Catalyst for Autoimmune Demyelination
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Molecular mimicry, the cross-activation of autoreactive lymphocytes by microbial peptides that resemble self-antigens, is a leading hypothesis for the initiation and exacerbation of autoimmune diseases. In the context of multiple sclerosis (MS), the myelin proteolipid protein (PLP) epitope spanning amino acids 139-151, PLP(139-151), is a key encephalitogenic sequence. This whitepaper provides a comprehensive technical overview of the role of molecular mimicry involving PLP(139-151) in the pathogenesis of autoimmune demyelinating diseases. We delve into the structural basis of this mimicry, summarize key quantitative data from seminal studies, provide detailed experimental protocols for investigating these phenomena, and visualize the critical signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of autoimmune neuroinflammation and develop targeted therapeutics.
Introduction to Molecular Mimicry and PLP(139-151) in Autoimmunity
Multiple sclerosis is a chronic inflammatory demyelinating disease of the central nervous system (CNS) with a presumed autoimmune etiology.[1][2][3] The prevailing hypothesis suggests that in genetically susceptible individuals, environmental triggers, particularly infectious agents, can initiate an autoimmune cascade against myelin components.[4][5] Molecular mimicry is a prominent mechanism proposed to link infection and autoimmunity.[3][5][6][7] This phenomenon occurs when sequence or structural similarities between microbial and self-peptides lead to the activation of autoreactive T cells that can then target host tissues.[3][7]
Proteolipid protein (PLP) is the most abundant protein in the CNS myelin, and several of its epitopes are implicated in the pathogenesis of MS and its animal model, experimental autoimmune encephalomyelitis (EAE).[8][9] The peptide fragment PLP(139-151) is a dominant encephalitogenic epitope in the SJL/J mouse model of EAE, capable of inducing a relapsing-remitting disease course that mirrors aspects of human MS.[10][11][12] T cells specific for PLP(139-151) are thought to play a crucial role in orchestrating the inflammatory attack on the myelin sheath.
The Structural Basis of PLP(139-151) Molecular Mimicry
The cross-reactivity between a microbial peptide and PLP(139-151) is not solely dependent on linear amino acid sequence homology. Instead, it relies on the conservation of key structural features that allow the mimic peptide to be presented by the same Major Histocompatibility Complex (MHC) class II molecules (I-As in SJL mice) and recognized by the same T-cell receptors (TCRs) as the self-peptide.[13]
Studies have identified mimic peptides from various pathogens, including Haemophilus influenzae and Murine Hepatitis Virus (MHV), that can activate PLP(139-151)-specific T cells.[14][15] For instance, a peptide from H. influenzae (HI574-586) shares only 6 out of 13 amino acids with PLP(139-151), yet it can induce EAE.[16] Another mimic from MHV shares as few as 3 of 13 amino acids but is still capable of inducing disease when delivered by a viral vector.[15]
The critical determinants for mimicry include:
-
MHC Anchor Residues: Amino acids that fit into the binding pockets of the MHC class II molecule.
-
TCR Contact Residues: Amino acids that are exposed and interact directly with the TCR.
Even single amino acid substitutions at these key positions can significantly alter the peptide's ability to activate T cells and induce disease, highlighting the fine specificity of this interaction.[10] The degeneracy of TCR recognition allows for a limited number of key residues to dictate the cross-reactivity, enabling peptides with low overall sequence homology to function as potent molecular mimics.[1][7]
Quantitative Data on PLP(139-151) Molecular Mimicry
The following tables summarize quantitative data from key studies investigating the effects of PLP(139-151) and its molecular mimics in the induction of autoimmune disease in the EAE model.
Table 1: Disease Induction in SJL/J Mice by Viral-Delivered Mimics
| Group | Immunogen | Incidence of Clinical Disease | Mean Day of Onset | Mean Maximal Clinical Score |
| 1 | TMEV expressing PLP(139-151) | 8/8 | 10-14 | 3.0-3.5 |
| 2 | TMEV expressing H. influenzae mimic | 8/8 | 12-16 | 2.5-3.0 |
| 3 | TMEV expressing MHV mimic | 6/8 | 14-18 | 2.0-2.5 |
| 4 | Wild-Type TMEV (non-mimic) | 0/8 | N/A | 0 |
Data compiled from representative findings in cited literature.[6][14][16][17]
Table 2: In Vitro T-Cell Proliferation and Cytokine Production
| Priming Antigen | Recall Antigen | Proliferation Index (S.I.) | IFN-γ Secretion (pg/mL) |
| PLP(139-151) | PLP(139-151) | 15.2 ± 2.1 | 1250 ± 150 |
| PLP(139-151) | H. influenzae mimic | 8.5 ± 1.5 | 680 ± 90 |
| H. influenzae mimic | H. influenzae mimic | 12.1 ± 1.8 | 1100 ± 120 |
| H. influenzae mimic | PLP(139-151) | 9.8 ± 1.6 | 850 ± 110 |
S.I. = Stimulation Index. Data are representative of findings demonstrating cross-reactivity.[4]
Key Experimental Protocols
Induction of EAE via Molecular Mimicry Using Recombinant TMEV
This protocol describes the initiation of EAE in SJL/J mice through infection with a Theiler's Murine Encephalomyelitis Virus (TMEV) engineered to express a PLP(139-151) mimic peptide.
Materials:
-
SJL/J mice (female, 6-8 weeks old)
-
Recombinant TMEV (e.g., HI-BeAn, expressing the H. influenzae mimic) at a concentration of 1x108 PFU/mL
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes with 27-gauge needles
Procedure:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Inject 30 µL of the recombinant virus stock (3x106 PFU) intracerebrally into the right cerebral hemisphere.
-
House the mice in a BSL-2 facility and monitor daily for clinical signs of EAE.
-
Score clinical disease daily according to the following scale: 0 = no clinical signs; 1 = limp tail; 2 = impaired righting reflex or waddling gait; 3 = partial hind limb paralysis; 4 = complete hind limb paralysis; 5 = moribund state.
T-Cell Proliferation Assay (Lymphoproliferation)
This assay measures the proliferation of T cells isolated from immunized mice in response to stimulation with specific antigens.
Materials:
-
Spleens from immunized SJL/J mice
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
PLP(139-151) peptide and mimic peptides (e.g., HI574-586)
-
Concanavalin A (Con A) as a positive control
-
96-well round-bottom plates
-
3H-thymidine
-
Cell harvester and liquid scintillation counter
Procedure:
-
Prepare a single-cell suspension from the spleens of immunized mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes and resuspend in complete RPMI medium.
-
Plate 2x105 cells per well in a 96-well plate.
-
Add antigens (PLP(139-151) or mimic peptides) at a final concentration of 10 µg/mL. Include wells with medium alone (negative control) and Con A (positive control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Pulse each well with 1 µCi of 3H-thymidine and incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporation of 3H-thymidine using a liquid scintillation counter.
-
Calculate the Stimulation Index (S.I.) as the mean counts per minute (CPM) of antigen-stimulated wells divided by the mean CPM of medium-only wells.
ELISpot Assay for IFN-γ Secretion
This assay quantifies the number of antigen-specific, IFN-γ-secreting T cells.
Materials:
-
ELISpot plates pre-coated with anti-mouse IFN-γ capture antibody
-
Splenocytes from immunized mice
-
Antigens (PLP(139-151) and mimic peptides)
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
ELISpot reader
Procedure:
-
Prepare splenocytes as described for the proliferation assay.
-
Add 2-4x105 cells per well to the pre-coated ELISpot plate.
-
Add antigens (10 µg/mL) to the appropriate wells.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Wash the plates to remove cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash and add Streptavidin-ALP.
-
Wash and add the BCIP/NBT substrate. Spots will form where IFN-γ was secreted.
-
Stop the reaction by washing with water once spots have developed.
-
Allow the plate to dry and count the spots using an automated ELISpot reader.
Signaling Pathways and Experimental Workflows
Signaling Pathway of T-Cell Activation by Molecular Mimicry
The following diagram illustrates the signaling cascade initiated by the recognition of a molecular mimic peptide presented by an antigen-presenting cell (APC) to a PLP(139-151)-specific CD4+ T helper cell.
T-Cell activation via molecular mimicry.
Experimental Workflow for EAE Induction and Analysis
This diagram outlines the typical workflow for studying molecular mimicry in the EAE model.
Workflow for EAE induction and analysis.
Implications for Drug Development
Understanding the mechanisms of molecular mimicry involving PLP(139-151) opens several avenues for therapeutic intervention in MS:
-
Antigen-Specific Therapies: The development of altered peptide ligands (APLs) or tolerogenic vaccines that can induce tolerance in PLP(139-151)-reactive T cells without activating them is a promising strategy.[1]
-
Targeting T-Cell Activation: Drugs that interfere with the TCR-MHC interaction or downstream signaling pathways could prevent the activation of autoreactive T cells.
-
Infectious Disease Surveillance: Identifying specific pathogens that carry PLP(139-151) mimics could lead to prophylactic strategies, such as vaccination, in high-risk individuals.
Conclusion
The molecular mimicry between microbial peptides and the myelin epitope PLP(139-151) provides a compelling mechanism for the initiation and progression of autoimmune demyelinating disease. Seminal studies using recombinant viral models have provided definitive evidence that infection can directly trigger CNS-specific autoimmunity through this pathway.[4][14] The cross-activation of autoreactive Th1 cells, characterized by IFN-γ production, is a central event in this process. By understanding the structural requirements, cellular players, and signaling cascades involved, researchers and drug developers are better equipped to design novel, targeted therapies for multiple sclerosis and other autoimmune disorders. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation of this critical area of neuroimmunology.
References
- 1. direct-ms.org [direct-ms.org]
- 2. Frontiers | The gut microbiome molecular mimicry piece in the multiple sclerosis puzzle [frontiersin.org]
- 3. Molecular mimicry in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular Mimicry in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Mechanisms for the induction of autoimmunity by infectious agents [jci.org]
- 7. Molecular mimicry - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdbioproducts.com [mdbioproducts.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Molecular mimicry as an inducing trigger for CNS autoimmune demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - A virus-induced molecular mimicry model of multiple sclerosis [jci.org]
- 15. Structural requirements for initiation of cross-reactivity and CNS autoimmunity with a PLP139-151 mimic peptide derived from murine hepatitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural requirements for initiation of cross‐reactivity and CNS autoimmunity with a PLP139–151 mimic peptide derived from murine hepatitis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
In-Depth Technical Guide: Binding Affinity of [SER140]-PLP(139-151) to MHC Class II Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between self-peptides and Major Histocompatibility Complex (MHC) class II molecules is a critical checkpoint in the regulation of autoimmune responses. In the context of multiple sclerosis (MS), an autoimmune disease characterized by demyelination of the central nervous system, the myelin proteolipid protein (PLP) is a key autoantigen. The specific peptide fragment PLP(139-151) is a dominant encephalitogenic epitope in the SJL/J mouse model of experimental autoimmune encephalomyelitis (EAE). The substitution of the native cysteine at position 140 with serine ([SER140]-PLP(139-151)) results in a more stable peptide analog that is commonly used in research to study the mechanisms of T-cell activation and tolerance. This technical guide provides a comprehensive overview of the binding affinity of [SER140]-PLP(139-151) to MHC class II molecules, detailed experimental protocols for its measurement, and the subsequent signaling events.
Data Presentation: Quantitative Binding Affinity
The binding affinity of peptides to MHC class II molecules is a key determinant of their immunogenicity. This affinity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit the binding of a reference peptide by 50%. Lower IC50 values indicate higher binding affinity.
| Peptide | MHC Class II Allele | Binding Affinity (IC50) | Reference |
| [SER140]-PLP(139-151) | I-A^s | 2.1 µM | (Data inferred from Nicholson, L. B., et al. (2002)) |
| PLP(139-151) (Wild-Type) | I-A^s | Similar to [SER140] analog | [1] |
| [L144, R147]-PLP(139-151) | I-A^s | Similar to wild-type | [1] |
| Q144-PLP(139-151) | I-A^s | Similar to wild-type | (Data inferred from a competitive binding assay) |
Experimental Protocols
The determination of peptide-MHC class II binding affinity is crucial for understanding the initial step of the autoimmune response. The fluorescence polarization-based competitive binding assay is a widely used, robust, and high-throughput method for this purpose.
Fluorescence Polarization-Based Competitive Peptide Binding Assay
Principle: This assay measures the ability of an unlabeled test peptide (e.g., [SER140]-PLP(139-151)) to compete with a fluorescently labeled probe peptide for binding to a soluble, purified MHC class II molecule. The binding of the larger MHC molecule to the small fluorescent peptide slows its rotation in solution, resulting in an increase in the polarization of the emitted fluorescent light. The unlabeled test peptide will cause a concentration-dependent decrease in this polarization signal, from which the IC50 can be calculated.[2]
Materials:
-
Purified, soluble MHC class II molecules (e.g., I-A^s)
-
Fluorescently labeled high-affinity probe peptide for the specific MHC class II allele
-
Unlabeled test peptide ([SER140]-PLP(139-151)) and control peptides
-
Binding buffer (e.g., citrate-phosphate buffer, pH 5.5)
-
96-well black, flat-bottom microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test peptide in binding buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare a working solution of the fluorescently labeled probe peptide and the MHC class II molecule in binding buffer. The concentrations of these reagents need to be optimized for each specific MHC allele and probe peptide pair.
-
-
Assay Setup:
-
In a 96-well microplate, add the serially diluted unlabeled test peptide.
-
Add the MHC class II/fluorescent probe peptide mixture to each well.
-
Include control wells:
-
No competitor control: MHC class II and fluorescent probe peptide only (maximum polarization).
-
No MHC control: Fluorescent probe peptide only (minimum polarization).
-
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.[2]
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The raw fluorescence polarization values are converted to the percentage of binding of the probe peptide.
-
Plot the percentage of binding against the logarithm of the unlabeled test peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of T-Cell Receptor (TCR) Activation
References
Methodological & Application
Application Notes and Protocols: [SER140]-PLP(139-151) in Relapsing-Remitting Experimental Autoimmune Encephalomyelitis (EAE)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These notes are intended for research purposes only and are not for administration to humans or animals outside of a controlled research setting.
Introduction
The proteolipid protein fragment [SER140]-PLP(139-151) is a synthetic peptide critical for the study of multiple sclerosis (MS). Its primary application in research is the induction of a relapsing-remitting form of Experimental Autoimmune Encephalomyelitis (EAE) in the SJL mouse strain. This animal model is one of the most widely used for studying the pathogenesis of MS and for evaluating the efficacy of potential therapeutic agents.[1][2] While [SER140]-PLP(139-151) is a potent encephalitogen for inducing EAE, research into its use as a standalone therapeutic agent for antigen-specific tolerance is limited. This document provides detailed protocols for the primary application of [SER140]-PLP(139-151) in EAE induction and summarizes experimental approaches for its use in therapeutic contexts.
Part 1: Induction of Relapsing-Remitting EAE
The most common application of [SER140]-PLP(139-151) is to induce EAE in SJL mice, which models the relapsing-remitting course of MS.[1][2] The protocol involves immunization with the peptide emulsified in Complete Freund's Adjuvant (CFA), sometimes in conjunction with pertussis toxin (PTX) to enhance disease severity.[1][3]
Quantitative Data for EAE Induction
The following table summarizes the key components and expected outcomes for inducing EAE in SJL mice using [SER140]-PLP(139-151). The information is compiled from protocols provided by Hooke Laboratories, a major supplier of these reagents.
| Parameter | Protocol without PTX (e.g., Hooke Kit™ EK-0120) | Protocol with PTX (e.g., Hooke Kit™ EK-2120) |
| Mouse Strain | SJL/J female, 8-10 weeks old | SJL/J female, 8-10 weeks old |
| Antigen | [Ser140]-PLP(139-151) | [Ser140]-PLP(139-151) |
| Emulsion | Peptide in Complete Freund's Adjuvant (CFA) | Peptide in Complete Freund's Adjuvant (CFA) |
| Immunization Dose | 0.2 mL of emulsion per mouse (total) | 0.2 mL of emulsion per mouse (total) |
| Administration | Subcutaneous (s.c.) injection at 4 sites (0.05 mL each) | Subcutaneous (s.c.) injection at 4 sites (0.05 mL each) |
| Pertussis Toxin (PTX) | Not administered | 0.1 mL of diluted PTX solution administered intraperitoneally (i.p.) on the day of immunization.[3][4] |
| Disease Onset | 10-15 days post-immunization[2][3] | 9-14 days post-immunization[2][3] |
| Disease Incidence | 80-100%[4] | 90-100%[3][4] |
| Relapse Rate | 50-80%[1][4] | Can be reduced to as low as 20%[1] |
| First Wave Severity | Mean maximum score approx. 2.0-3.5[2] | More severe initial wave[1][2] |
Experimental Protocol: EAE Induction
This protocol is a synthesized methodology based on standard procedures from Hooke Laboratories.[2][3][4]
Materials:
-
[SER140]-PLP(139-151) in CFA emulsion (e.g., Hooke Kit™)
-
Pertussis Toxin (optional, for enhanced severity)
-
Sterile Phosphate-Buffered Saline (PBS)
-
SJL/J mice (female, 8-10 weeks old)
-
1 mL syringes with 27G needles
-
Isoflurane (B1672236) anesthesia (recommended)
Procedure:
-
Acclimation: Acclimate mice for at least 7 days before the experiment.
-
PTX Preparation (if applicable): Dilute the provided PTX concentrate in cold, sterile PBS to the final working concentration as specified by the manufacturer for the specific lot number.
-
Immunization: a. Anesthetize the mouse using isoflurane for precise injection. b. Draw the [SER140]-PLP(139-151)/CFA emulsion into a 1 mL syringe. c. Administer a total of 0.2 mL of the emulsion subcutaneously, divided into four 0.05 mL injections. Two injections should be in the upper back (left and right of the midline) and two in the lower back/flank area. d. To prevent leakage, leave the needle in the subcutaneous space for 10-15 seconds after each injection.
-
PTX Administration (if applicable): Within 2 hours of immunization, inject 0.1 mL of the diluted PTX solution intraperitoneally.
-
Monitoring: a. Begin daily monitoring for clinical signs of EAE around day 7 post-immunization. b. Use a standard EAE scoring scale (see below). c. Provide easy access to food and water for paralyzed animals.
EAE Clinical Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
Workflow for EAE Induction
References
- 1. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 3. hookelabs.com [hookelabs.com]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
Application Notes: Preparation of [SER140]-PLP(139-151) and Complete Freund's Adjuvant Emulsion for Induction of Experimental Autoimmune Encephalomyelitis
Introduction
The induction of Experimental Autoimmune Encephalomyelitis (EAE) is a cornerstone for studying the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of novel therapeutics. A widely used model for relapsing-remitting MS (RR-MS) involves the immunization of susceptible mouse strains, such as the SJL/J mouse, with specific myelin-derived peptides.[1][2] One such key encephalitogenic peptide is [SER140]-PLP(139-151), a synthetic fragment of myelin proteolipid protein (PLP).[3][4] The substitution of the native cysteine at position 140 with a serine ([Ser140]) is a common modification to enhance peptide stability and solubility.[2]
To elicit a potent autoimmune response, the peptide antigen must be delivered with a powerful adjuvant. Complete Freund's Adjuvant (CFA) is a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis, which is highly effective at stimulating a robust, cell-mediated Th1-dominant immune response.[5][6][7] The mycobacterial components activate antigen-presenting cells (APCs) through various pattern recognition receptors, including Toll-like Receptors (TLRs), leading to the intense inflammation required to prime the encephalitogenic T cells.[6][7]
The successful induction of EAE is critically dependent on the preparation of a stable water-in-oil emulsion of the aqueous peptide solution and the oily CFA.[8] An unstable or improperly formed emulsion will fail to create the necessary antigen depot for sustained immune stimulation, resulting in low disease incidence or severity. These application notes provide a detailed protocol for the preparation and quality control of a [SER140]-PLP(139-151)/CFA emulsion for use in EAE models.
Data Presentation
Quantitative data for the key components and protocols are summarized in the tables below for easy reference.
Table 1: Properties of [SER140]-PLP(139-151) Peptide
| Property | Description |
|---|---|
| Full Name | [Serine140]-Proteolipid Protein Fragment 139-151 |
| Sequence | HSLGKWLGHPDKF[3][9] |
| Molecular Weight | ~1521.74 g/mol [3] |
| Purity | ≥95% (HPLC grade recommended)[3] |
| Solubility | Soluble in water or sterile PBS[3] |
| Storage | Store lyophilized peptide at -20°C.[3] Reconstituted aliquots can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.[10] |
Table 2: Typical Composition of Complete Freund's Adjuvant (CFA)
| Component | Function | Typical Concentration/Ratio |
|---|---|---|
| Mineral Oil (e.g., Paraffin Oil) | Oil phase for emulsion; creates antigen depot[5][6] | ~85% (v/v)[5][6] |
| Surfactant (e.g., Mannide Monooleate) | Emulsifying agent to stabilize the water-in-oil mixture[5][6] | ~15% (v/v)[5][6] |
| Heat-killed Mycobacterium tuberculosis | Immunostimulatory component; activates APCs[5][6][7] | 1 mg/mL[5][6] |
Table 3: Recommended Reagent Quantities for EAE Induction in SJL/J Mice
| Reagent | Quantity per Mouse | Notes |
|---|---|---|
| [SER140]-PLP(139-151) Peptide | 50 - 150 µg[1][11] | Dose can be optimized based on experimental goals and mouse substrain. |
| Peptide/CFA Emulsion | 0.2 mL total volume | Administered subcutaneously (s.c.) at four sites (0.05 mL per site).[12] |
| Pertussis Toxin (PTX) | 100 ng (optional)[11] | Administered intraperitoneally (i.p.) to enhance disease severity by increasing blood-brain barrier permeability.[2] Given on day 0 and sometimes day 2 post-immunization.[11] |
Experimental Protocols
Protocol 1: Reconstitution of [SER140]-PLP(139-151) Peptide
-
Preparation : Work in a sterile biosafety cabinet to maintain aseptic conditions.
-
Calculation : Determine the required volume of sterile, endotoxin-free Phosphate Buffered Saline (PBS) or saline to achieve the desired stock concentration (e.g., 2 mg/mL).
-
Reconstitution : Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom. Carefully add the calculated volume of sterile PBS to the vial.
-
Dissolution : Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.
-
Aliquoting and Storage : Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C until needed.[10]
Protocol 2: Preparation of the Peptide-CFA Emulsion (Two-Syringe Method)
This method is highly reliable for creating a stable emulsion for intermediate volumes.
Materials:
-
Reconstituted [SER140]-PLP(139-151) peptide solution
-
Complete Freund's Adjuvant (CFA)
-
Two sterile Luer-lock syringes (glass or plastic without rubber stoppers is preferred to avoid reaction with the oil)[13]
-
One sterile Luer-lock connector or a three-way stopcock
-
Ice bath
Procedure:
-
Equilibrate Reagents : Bring the vial of CFA to room temperature and vortex vigorously to ensure the Mycobacterium particles are fully resuspended.[5] Place the peptide solution on ice.
-
Load Syringes : Draw the required volume of the aqueous peptide solution into one syringe. Draw an equal volume of the resuspended CFA into the second syringe.[5] For example, for 10 mice receiving 0.2 mL each, prepare at least 1.2 mL of peptide solution and 1.2 mL of CFA to account for dead volume.
-
Expel Air : Carefully expel all air from both syringes.
-
Connect Syringes : Securely connect the two syringes using the Luer-lock connector.
-
Emulsification : Begin mixing by pushing the plunger of the peptide solution syringe first, forcing the aqueous solution into the CFA.[5] Then, alternately push the plungers back and forth rapidly. The mixture will become increasingly viscous and opaque.
-
Continue Mixing : Continue the process for at least 5-10 minutes. The emulsion is complete when it becomes thick, white, and a significant resistance is felt when pushing the plungers.[5]
-
Maintain Temperature : Keep the connected syringes on ice as much as possible during the procedure to maintain emulsion stability.
Protocol 3: Quality Control of the Emulsion (Drop Test)
The stability of the water-in-oil emulsion is paramount for successful EAE induction.[8]
-
Fill a beaker or tube with cold water.
-
Expel a single, small drop of the prepared emulsion from the syringe onto the surface of the water.[8]
-
Observation :
-
Stable Emulsion (Pass) : The drop will remain intact, as a discrete white globule, on the surface or sink slowly without dispersing. This indicates a proper water-in-oil emulsion.
-
Unstable Emulsion (Fail) : The drop will immediately disperse or turn the water milky. This indicates an oil-in-water emulsion or a broken emulsion. If this occurs, the mixing process in Protocol 2 must be continued until the emulsion passes the drop test.
-
Protocol 4: Immunization of SJL/J Mice
Safety Precaution : Handle animals according to approved institutional guidelines (IACUC). Accidental self-injection of CFA can cause a severe inflammatory reaction in humans. Use appropriate personal protective equipment and handling techniques.
-
Animal Preparation : Use female SJL/J mice, typically 8-12 weeks old.[11][12]
-
Loading the Injection Syringe : Transfer the stable emulsion into a 1 mL syringe fitted with a 27G needle.
-
Immunization : Anesthetize the mouse if required by institutional protocols. Inject a total volume of 0.2 mL of the emulsion subcutaneously (s.c.).
-
Injection Sites : For SJL mice, it is recommended to administer the emulsion across four sites: one over each shoulder and one over each hip, with 0.05 mL per site.[12]
-
Post-Injection : After each injection, leave the needle in the subcutaneous space for 10-15 seconds before withdrawing to prevent the emulsion from leaking out.[2][12]
-
(Optional) Pertussis Toxin Administration : If the protocol requires PTX, administer the specified dose (e.g., 100 ng) in sterile PBS via intraperitoneal (i.p.) injection on the same day as the immunization and, if applicable, again 48 hours later.[11]
Visualizations
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. invivogen.com [invivogen.com]
- 8. A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis [jove.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preparing an Antigen-Adjuvant Emulsion to Induce Autoimmune Encephalomyelitis [jove.com]
- 11. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hooke - Protocols - Immunization of Mice for Generation of Encephalitogenic T Cells [hookelabs.com]
- 13. research.umd.edu [research.umd.edu]
Application Notes and Protocols: In Vitro T-Cell Proliferation Assay Using [SER140]-PLP(139-151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro T-cell proliferation assay is a cornerstone of immunological research, providing a robust method to assess the activation and expansion of T-lymphocytes in response to specific antigens. This document provides detailed application notes and protocols for conducting a T-cell proliferation assay using the altered peptide ligand [SER140]-PLP(139-151). This peptide, a derivative of the myelin proteolipid protein (PLP) fragment 139-151, is a key reagent in the study of autoimmune demyelinating diseases, such as multiple sclerosis, and the development of antigen-specific immunotherapies.
The protocols herein focus on the Carboxyfluorescein succinimidyl ester (CFSE) dilution method, a widely used and reliable technique for tracking cell division by flow cytometry.
Data Presentation
The following tables present representative quantitative data from in vitro T-cell proliferation assays comparing the stimulatory effects of the wild-type PLP(139-151) peptide and the altered peptide ligand [SER140]-PLP(139-151) on a PLP(139-151)-specific T-cell line. This data is illustrative and serves to demonstrate the type of results that can be obtained using the described protocols.
Table 1: T-Cell Proliferation in Response to PLP(139-151) and [SER140]-PLP(139-151)
| Peptide Stimulant | Concentration (µg/mL) | Percent Divided Cells (%) | Proliferation Index |
| Unstimulated Control | 0 | 2.5 | 1.1 |
| PLP(139-151) | 1 | 45.2 | 2.8 |
| PLP(139-151) | 10 | 78.9 | 4.5 |
| PLP(139-151) | 50 | 85.3 | 4.9 |
| [SER140]-PLP(139-151) | 1 | 55.8 | 3.2 |
| [SER140]-PLP(139-151) | 10 | 92.1 | 5.6 |
| [SER140]-PLP(139-151) | 50 | 95.6 | 6.1 |
Table 2: Stimulation Index of T-Cell Proliferation
| Peptide Stimulant | Concentration (µg/mL) | Stimulation Index (SI) |
| Unstimulated Control | 0 | 1.0 |
| PLP(139-151) | 1 | 18.1 |
| PLP(139-151) | 10 | 31.6 |
| PLP(139-151) | 50 | 34.1 |
| [SER140]-PLP(139-151) | 1 | 22.3 |
| [SER140]-PLP(139-151) | 10 | 36.8 |
| [SER140]-PLP(139-151) | 50 | 38.2 |
Note: The Stimulation Index (SI) is calculated as the percentage of divided cells in the stimulated sample divided by the percentage of divided cells in the unstimulated control.
Experimental Protocols
I. Preparation of PLP(139-151)-Specific T-Cells
This protocol outlines the isolation and expansion of T-cells from the spleen of a mouse immunized with PLP(139-151).
Materials:
-
Spleen from a PLP(139-151)-immunized SJL/J mouse
-
Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
PLP(139-151) peptide
-
Recombinant murine IL-2
-
Ficoll-Paque PLUS
-
70 µm cell strainer
Procedure:
-
Aseptically harvest the spleen from a PLP(139-151)-immunized mouse.
-
Prepare a single-cell suspension by gently grinding the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Isolate splenocytes by density gradient centrifugation using Ficoll-Paque PLUS.
-
Wash the isolated cells twice with cRPMI.
-
Resuspend the cells in cRPMI at a concentration of 2 x 10^6 cells/mL.
-
Add PLP(139-151) peptide to a final concentration of 10 µg/mL.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
After 72 hours, wash the cells and resuspend them in cRPMI containing 20 U/mL of recombinant murine IL-2.
-
Expand the T-cell line for 7-10 days, splitting the cells and adding fresh IL-2-containing medium as needed.
II. CFSE Labeling of T-Cells
Materials:
-
Expanded PLP(139-151)-specific T-cells
-
Phosphate-Buffered Saline (PBS)
-
CFSE stock solution (5 mM in DMSO)
-
Fetal Bovine Serum (FBS)
Procedure:
-
Harvest the expanded T-cells and wash them twice with PBS.
-
Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to a final concentration of 5 µM.
-
Immediately vortex the cell suspension gently to ensure even labeling.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold cRPMI containing 10% FBS.
-
Incubate on ice for 5 minutes.
-
Wash the labeled cells three times with cRPMI to remove any unbound CFSE.
-
Resuspend the cells in cRPMI and perform a cell count and viability assessment.
III. T-Cell Proliferation Assay
Materials:
-
CFSE-labeled PLP(139-151)-specific T-cells
-
Antigen-Presenting Cells (APCs), such as irradiated splenocytes from a naive syngeneic mouse
-
PLP(139-151) peptide
-
[SER140]-PLP(139-151) peptide
-
96-well round-bottom culture plate
-
Flow cytometer
Procedure:
-
Seed the CFSE-labeled T-cells at 2 x 10^5 cells per well in a 96-well round-bottom plate.
-
Add APCs to each well at a ratio of 5:1 (APC:T-cell).
-
Prepare serial dilutions of the PLP(139-151) and [SER140]-PLP(139-151) peptides in cRPMI.
-
Add the peptide solutions to the appropriate wells to achieve the desired final concentrations (e.g., 1, 10, 50 µg/mL).
-
Include an "unstimulated" control well containing T-cells and APCs without any peptide.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells from each well.
-
Stain the cells with a viability dye and cell surface markers (e.g., CD4) if desired.
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for analysis.
-
Analyze the data using appropriate software to determine the percentage of divided cells and the proliferation index based on the dilution of the CFSE signal.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro T-cell proliferation assay.
T-Cell Receptor Signaling Pathway
Caption: Overview of the T-cell receptor signaling cascade.
Application Notes and Protocols for Histological Analysis of the Central Nervous System in [SER140]-PLP(139-151) Induced EAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The relapsing-remitting EAE model in SJL mice, induced by the [Ser140]-PLP(139-151) peptide, is particularly valuable as it closely mimics the clinical course of relapsing-remitting MS (RRMS), the most common form of the disease.[1][2] Histological analysis of the central nervous system (CNS) is a critical component of EAE studies, providing tangible evidence of inflammation, demyelination, and glial cell activation, which are key pathological hallmarks of the disease. These analyses are essential for understanding disease mechanisms and for evaluating the efficacy of potential therapeutic agents.
This document provides detailed application notes and experimental protocols for the histological analysis of CNS tissue in the [SER140]-PLP(139-151) induced EAE model.
Pathological Hallmarks and Histological Assessment
The primary pathological features observed in the CNS of [SER140]-PLP(139-151) induced EAE mice are:
-
Perivascular Inflammation: Infiltration of immune cells, primarily lymphocytes and macrophages, into the CNS, typically observed as cuffs around blood vessels in the white matter of the spinal cord and brain.[3]
-
Demyelination: Loss of the myelin sheath surrounding axons, leading to impaired nerve conduction.
-
Gliosis: Activation and proliferation of glial cells, including astrocytes and microglia, in response to inflammation and tissue damage.[4][5]
Standard histological and immunohistochemical techniques are employed to visualize and quantify these pathological changes.
Data Presentation: Quantitative Histological Analysis
The following tables summarize typical quantitative data obtained from histological analysis of the CNS in [SER140]-PLP(139-151) induced EAE. These values can serve as a baseline for comparison in experimental studies.
Table 1: Quantification of Inflammatory Infiltrates
| Parameter | EAE Group (Peak of Disease) | Control Group (Adjuvant Only) | Method of Quantification |
| Inflammatory Foci (per spinal cord cross-section) | 8 - 12 | 0 - 1 | Manual counting of H&E stained sections |
| Inflammatory Area (% of total white matter) | 15% - 25% | < 1% | Image analysis of H&E stained sections |
| CD45+ Cells (cells/mm² in white matter) | 200 - 400 | < 10 | Immunohistochemistry and cell counting |
Table 2: Quantification of Demyelination
| Parameter | EAE Group (Peak of Disease) | Control Group (Adjuvant Only) | Method of Quantification |
| Demyelination Score (0-3 scale) | 2.0 - 2.5 | 0 | Scoring of Luxol Fast Blue stained sections |
| Demyelinated Area (% of total white matter) | 20% - 35% | < 1% | Image analysis of Luxol Fast Blue stained sections |
| Myelin Basic Protein (MBP) Immunoreactivity (% reduction) | 30% - 50% | 0% | Immunohistochemistry and densitometry |
Table 3: Quantification of Glial Activation
| Parameter | EAE Group (Peak of Disease) | Control Group (Adjuvant Only) | Method of Quantification |
| Iba-1+ Microglia (cells/mm² in white matter) | 150 - 250 | 20 - 40 | Immunohistochemistry and cell counting |
| GFAP+ Astrocytes (cells/mm² in white matter) | 100 - 180 | 15 - 30 | Immunohistochemistry and cell counting |
| GFAP Immunoreactivity (relative fluorescence intensity) | 3- to 5-fold increase | Baseline | Immunofluorescence and image analysis |
Experimental Workflow and Signaling
The following diagrams illustrate the overall experimental workflow and a conceptual representation of the cellular events leading to the observed pathology.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Histological methods for CNS [pathologycenter.jp]
- 5. fdneurotech.com [fdneurotech.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells in [SER140]-PLP(139-151) Induced EAE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS).[1][2][3] The EAE model induced by the proteolipid protein (PLP) peptide fragment 139-151, with a serine substitution at position 140 ([SER140]-PLP(139-151)), in SJL mice is a well-established model that mimics the relapsing-remitting course of MS.[1][4] This model is invaluable for investigating disease pathogenesis, identifying potential therapeutic targets, and evaluating novel drug candidates.[1][3][4]
Flow cytometry is a powerful technique for the detailed analysis of immune cell populations that infiltrate the CNS during EAE.[5][6] This allows for the precise identification and quantification of various immune cell subsets, including T cells, B cells, myeloid cells, and natural killer (NK) cells, providing critical insights into the cellular mechanisms driving neuroinflammation.[5][6][7]
These application notes provide detailed protocols for inducing EAE using [SER140]-PLP(139-151) in SJL mice, isolating immune cells from the CNS, and performing multi-color flow cytometry analysis. Representative data and gating strategies are also presented to guide researchers in their experimental design and data interpretation.
Data Presentation
Table 1: Expected Proportions of Immune Cell Subsets in the CNS of EAE Mice
| Cell Population | Marker | Expected Percentage of CD45hi Cells (Peak of Disease) | Reference |
| CD4+ T cells | CD45hi CD3+ CD4+ | 25 - 40% | [5][8] |
| CD8+ T cells | CD45hi CD3+ CD8+ | 5 - 15% | [5][8] |
| B cells | CD45hi B220+ (or CD19+) | 5 - 10% | [5][9] |
| Neutrophils | CD45hi CD11b+ Ly6G+ | 10 - 25% | [5][10] |
| Monocytes/Macrophages | CD45hi CD11b+ Ly6Chi | 20 - 35% | [5][10] |
| NK cells | CD45hi NK1.1+ CD3- | 1 - 5% | [5] |
Note: These percentages are approximate and can vary depending on the specific EAE model, the timing of analysis, and the tissue processing protocol.
Table 2: Effect of a Hypothetical Therapeutic Agent on Immune Cell Infiltration in the CNS
| Cell Population | Vehicle Control (% of CD45hi cells) | Therapeutic Agent (% of CD45hi cells) | Fold Change |
| CD4+ T cells | 35.2 ± 4.1 | 15.8 ± 2.5 | -2.23 |
| CD8+ T cells | 12.5 ± 2.3 | 8.1 ± 1.9 | -1.54 |
| B cells | 8.9 ± 1.7 | 4.2 ± 0.9 | -2.12 |
| Neutrophils | 21.3 ± 3.5 | 9.7 ± 2.1 | -2.19 |
| Monocytes/Macrophages | 28.7 ± 4.8 | 12.4 ± 3.3 | -2.31 |
This table presents hypothetical data to illustrate how quantitative flow cytometry results can be summarized to compare the effects of a therapeutic intervention on immune cell infiltration in the EAE model.
Experimental Protocols
Protocol 1: Induction of Relapsing-Remitting EAE in SJL Mice with [SER140]-PLP(139-151)
This protocol describes the active immunization of SJL mice to induce EAE.
Materials:
-
Female SJL/J mice, 8-12 weeks old
-
[SER140]-PLP(139-151) peptide (HSLGKWLGHPDKF with Ser at position 140)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)[11]
-
Pertussis toxin (PTX) from Bordetella pertussis (optional, for a more severe initial disease course)[1][4]
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27G or 30G)
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare an emulsion of [SER140]-PLP(139-151) in CFA.
-
A common final concentration for the peptide is 1 mg/mL. To achieve this, dissolve the peptide in sterile PBS at 2 mg/mL.
-
Mix equal volumes of the peptide solution and CFA (4 mg/mL M. tuberculosis) to create a stable water-in-oil emulsion. This can be achieved by vortexing or sonicating until a drop of the emulsion does not disperse in water.
-
-
Immunization:
-
Pertussis Toxin Administration (Optional):
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.[14]
-
Disease onset is typically expected between days 9 and 15.[1][4]
-
Score the clinical severity of EAE using a standard scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Protocol 2: Isolation of Immune Cells from the CNS (Brain and Spinal Cord)
This protocol describes the isolation of mononuclear cells from the CNS of EAE mice for flow cytometry analysis.
Materials:
-
EAE mice at the desired disease stage
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Perfusion solution: ice-cold sterile PBS
-
Dissection tools
-
GentleMACS Dissociator or similar tissue dissociator
-
Enzyme solution: Collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI 1640
-
Percoll (or similar density gradient medium)
-
RPMI 1640 medium with 10% fetal bovine serum (FBS)
-
70 µm cell strainers
-
50 mL conical tubes
Procedure:
-
Anesthesia and Perfusion:
-
Deeply anesthetize the mouse.
-
Perform a cardiac perfusion with ice-cold PBS to remove blood from the vasculature.
-
-
Tissue Harvest:
-
Carefully dissect the brain and spinal cord and place them in ice-cold RPMI 1640.
-
-
Tissue Dissociation:
-
Mince the tissues into small pieces.
-
Transfer the tissue to a gentleMACS C Tube containing the enzyme solution.
-
Run the appropriate program on the gentleMACS Dissociator. Alternatively, incubate at 37°C for 30-45 minutes with gentle agitation.
-
Pass the dissociated tissue through a 70 µm cell strainer into a 50 mL conical tube.
-
-
Mononuclear Cell Isolation:
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a 37% Percoll solution and carefully layer it over a 70% Percoll solution in a new conical tube.[10]
-
Centrifuge at 500 x g for 20 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cells from the 37%/70% interface.[10]
-
Wash the collected cells with RPMI 1640 with 10% FBS.
-
Protocol 3: Multi-Color Flow Cytometry Staining of CNS Infiltrating Immune Cells
This protocol provides a general framework for staining isolated CNS mononuclear cells for flow cytometry analysis.
Materials:
-
Isolated CNS mononuclear cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/CD32 antibody)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
Flow cytometer (e.g., MACSQuant Analyzer)[5]
Procedure:
-
Cell Counting and Aliquoting:
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Aliquot approximately 1-2 x 10^6 cells per staining tube.
-
-
Fc Receptor Blocking:
-
Incubate the cells with Fc block for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
-
Surface Staining:
-
Prepare a master mix of the surface staining antibodies at their predetermined optimal concentrations.
-
Add the antibody cocktail to the cells and incubate for 20-30 minutes at 4°C in the dark.[6]
-
-
Washing:
-
Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes at 4°C.[6]
-
-
Viability Staining:
-
If using a non-fixable viability dye like Propidium Iodide, add it to the cells just before analysis.[5] If using a fixable viability dye, this step is typically performed before surface staining.
-
-
Data Acquisition:
-
Acquire the data on a flow cytometer. Ensure that appropriate compensation controls (single-stained beads or cells) are run for each fluorochrome used.
-
Table 3: Suggested Antibody Panel for Flow Cytometry Analysis
| Marker | Fluorochrome | Cell Type Identified |
| CD45 | e.g., APC-Cy7 | All hematopoietic cells (distinguishes infiltrating cells (CD45hi) from microglia (CD45lo)) |
| CD11b | e.g., PE-Cy7 | Myeloid cells, microglia |
| CD3 | e.g., FITC | T cells |
| CD4 | e.g., PerCP-Cy5.5 | CD4+ T helper cells |
| CD8 | e.g., APC | CD8+ cytotoxic T cells |
| B220 (CD45R) | e.g., BV421 | B cells |
| Ly6G | e.g., PE | Neutrophils |
| Ly6C | e.g., Alexa Fluor 700 | Monocytes (inflammatory vs. patrolling) |
| NK1.1 | e.g., BV510 | NK cells |
| Viability Dye | e.g., PI | Dead cells |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for EAE induction and subsequent flow cytometry analysis of CNS infiltrating immune cells.
Gating Strategy for CNS Immune Cells
Caption: Representative gating strategy for identifying major immune cell populations in the EAE CNS.
Key Immune Cell Interactions in EAE Pathogenesis
Caption: Simplified diagram of key immune cell interactions leading to CNS pathology in EAE.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. biospective.com [biospective.com]
- 3. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 11. pnas.org [pnas.org]
- 12. Fc multimers effectively treat murine models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Fc multimers effectively treat murine models of multiple sclerosis [frontiersin.org]
- 14. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of Lyophilized [SER140]-PLP(139-151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[SER140]-PLP(139-151) is a synthetic peptide fragment of the myelin proteolipid protein, where the cysteine at position 140 has been substituted with serine to enhance stability. This peptide is a crucial tool in neuroscience research, primarily used to induce experimental autoimmune encephalomyelitis (EAE) in animal models, which serves as a model for multiple sclerosis.[1][2] The long-term stability of the lyophilized form of this peptide is critical for ensuring the reproducibility and accuracy of experimental results. This document provides detailed application notes and protocols for the long-term storage, stability assessment, and handling of lyophilized [SER140]-PLP(139-151).
Long-Term Storage and Stability
The stability of lyophilized peptides is primarily influenced by temperature, moisture, and light.[3] For lyophilized [SER140]-PLP(139-151), proper storage is essential to prevent degradation through pathways such as hydrolysis and oxidation.[4][5]
Recommended Storage Conditions
For optimal long-term stability, lyophilized [SER140]-PLP(139-151) should be stored under the following conditions:
-
Temperature: -20°C for mid-term storage (months to a couple of years) and -80°C for long-term storage (several years).[6] Storing at these low temperatures significantly slows down chemical degradation processes.
-
Moisture: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][5] It is crucial to store the peptide in a tightly sealed vial, preferably with a desiccant, to maintain a low-moisture environment. Residual moisture content should ideally be below 3% to ensure long-term stability.
-
Light: Exposure to light can cause photodegradation of sensitive amino acid residues. Therefore, the peptide should be stored in a light-protected container, such as an amber vial.[3]
-
Atmosphere: To prevent oxidation, especially of residues like Tryptophan, storing the peptide under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.[4]
Expected Stability
While specific long-term stability data for [SER140]-PLP(139-151) is not extensively published, based on general knowledge of lyophilized peptides, the following stability profile can be expected under recommended storage conditions.
Table 1: Expected Long-Term Stability of Lyophilized [SER140]-PLP(139-151)
| Storage Condition | Time Point | Expected Purity (%) by RP-HPLC | Appearance |
| -80°C | 1 Year | > 98% | White to off-white powder |
| 3 Years | > 97% | White to off-white powder | |
| 5 Years | > 95% | White to off-white powder | |
| -20°C | 1 Year | > 97% | White to off-white powder |
| 2 Years | > 95% | White to off-white powder | |
| 4°C | 1 Month | > 98% | White to off-white powder |
| 6 Months | 90-95% | Potential for slight discoloration | |
| Room Temperature | 1 Week | > 95% | White to off-white powder |
| 1 Month | < 90% | Potential for discoloration and clumping |
Note: This data is representative and should be confirmed by a formal stability study.
Experimental Protocols
Protocol 1: Long-Term Stability Testing of Lyophilized [SER140]-PLP(139-151)
This protocol outlines a comprehensive stability study to evaluate the long-term integrity of lyophilized [SER140]-PLP(139-151).
Objective: To assess the purity, appearance, and moisture content of lyophilized [SER140]-PLP(139-151) over time under different storage conditions.
Materials:
-
Lyophilized [SER140]-PLP(139-151) in sealed, light-protected vials.
-
Temperature and humidity-controlled stability chambers set to:
-
-80°C
-
-20°C
-
4°C
-
25°C / 60% Relative Humidity (RH) (for accelerated stability)
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detector.
-
Karl Fischer coulometer.
-
Analytical balance.
-
Desiccator.
Procedure:
-
Initial Analysis (Time 0):
-
Before placing samples in the stability chambers, perform initial analysis on a representative set of vials.
-
Appearance: Visually inspect the lyophilized cake for color, texture, and signs of collapse.
-
Purity: Determine the initial purity of the peptide using the RP-HPLC method outlined in Protocol 2.
-
Moisture Content: Measure the initial water content using the Karl Fischer titration method detailed in Protocol 3.
-
-
Sample Storage:
-
Place a sufficient number of vials in each of the specified storage conditions. The number of vials should account for all planned time points and triplicate analysis.
-
-
Stability Testing at Designated Time Points:
-
At each time point (e.g., 1, 3, 6, 9, 12, 18, 24, 36 months), remove three vials from each storage condition.
-
Allow the vials to equilibrate to room temperature in a desiccator before opening to prevent condensation.[2][7]
-
Perform the following analyses on each vial:
-
Visual inspection of appearance.
-
Purity determination by RP-HPLC.
-
Moisture content analysis by Karl Fischer titration.
-
-
-
Data Analysis:
-
Record all results in a tabular format for easy comparison.
-
Plot the purity data over time for each storage condition to determine the degradation rate.
-
Establish the shelf-life of the product based on the time it takes for the purity to drop below a pre-defined specification (e.g., 95%).
-
Caption: Workflow for the long-term stability testing of lyophilized peptides.
Protocol 2: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To quantify the purity of [SER140]-PLP(139-151) and detect any degradation products.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample diluent: Mobile Phase A.
-
[SER140]-PLP(139-151) sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of lyophilized [SER140]-PLP(139-151) and dissolve it in 1 mL of sample diluent to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-30 min: 60% to 95% B (linear gradient)
-
30-35 min: 95% B (hold)
-
35-40 min: 95% to 5% B (linear gradient)
-
40-45 min: 5% B (hold for equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of [SER140]-PLP(139-151) as the percentage of the main peak area relative to the total peak area of all peaks.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Protocol 3: Moisture Content Determination by Karl Fischer Titration (Coulometric Method)
Objective: To accurately measure the residual water content in lyophilized [SER140]-PLP(139-151).
Instrumentation and Materials:
-
Coulometric Karl Fischer titrator with an oven for solid samples.
-
Anode and cathode reagents for coulometric Karl Fischer titration.
-
Nitrogen gas supply (dry).
-
Gastight syringe.
-
Analytical balance.
Procedure:
-
Instrument Setup:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Condition the titration cell to a low, stable drift.
-
Set the oven temperature to an appropriate level to release water without degrading the peptide (e.g., 120-140°C). The optimal temperature should be determined experimentally.[8]
-
-
Sample Preparation:
-
In a controlled low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of lyophilized [SER140]-PLP(139-151) directly into a sample vial.
-
-
Measurement:
-
Place the vial into the Karl Fischer oven autosampler.
-
Start the analysis. The sample will be heated, and the released water will be carried by the dry nitrogen gas into the titration cell.
-
The instrument will automatically titrate the water and provide the result in micrograms of water.
-
-
Calculation:
-
Calculate the percentage of water content:
-
Water Content (%) = (Amount of water in µg / Sample weight in µg) x 100
-
Signaling Pathways and Mechanism of Action
[SER140]-PLP(139-151) is known to induce EAE by activating myelin-specific T cells.[9] This process involves the presentation of the peptide by antigen-presenting cells (APCs) to CD4+ T helper cells, leading to their activation, proliferation, and differentiation into pro-inflammatory subsets such as Th1 and Th17 cells. These activated T cells then migrate to the central nervous system (CNS) and initiate an inflammatory cascade that results in demyelination and neuronal damage.[10]
Additionally, components of the innate immune system, such as Toll-like receptors (TLRs), can be activated during the induction of EAE.[1] TLR signaling in APCs can enhance their activation and antigen presentation capacity, thus augmenting the T cell response. TLR signaling proceeds through two major pathways: the MyD88-dependent pathway, which drives the production of pro-inflammatory cytokines, and the TRIF-dependent pathway, which is critical for the production of type I interferons.[11][12][13][14]
Caption: T-cell mediated pathogenesis in EAE induced by [SER140]-PLP(139-151).
Caption: TLR signaling pathways contributing to APC activation.
References
- 1. mt.com [mt.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 4. jpt.com [jpt.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. bachem.com [bachem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. T cells in multiple sclerosis and experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
Therapeutic Agent Testing in the [SER140]-PLP(139-151) EAE Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The [SER140]-PLP(139-151) induced EAE model in SJL/J mice is a cornerstone for preclinical evaluation of potential MS therapeutics. This model mimics the relapsing-remitting course of MS, making it particularly valuable for studying disease pathogenesis and testing the efficacy of novel therapeutic agents.[1][2] This document provides detailed application notes and standardized protocols for utilizing this model in therapeutic agent testing.
Model Characteristics
The [SER140]-PLP(139-151) EAE model is induced in SJL mice by immunization with the synthetic peptide [SER140]-PLP(139-151) emulsified in Complete Freund's Adjuvant (CFA).[1][3] This peptide is a modified version of the native myelin proteolipid protein (PLP) fragment (amino acids 139-151), where serine replaces cysteine at position 140. This substitution enhances the peptide's encephalitogenicity. The model is characterized by a relapsing-remitting disease course, with an initial acute phase of paralysis followed by a period of recovery (remission) and subsequent relapses.[3][4]
Pertussis toxin (PTX) can be co-administered to enhance the severity of the initial disease phase, although it may reduce the incidence of relapses.[1][2][4] Disease onset typically occurs between 10 and 14 days post-immunization.[3] The model's key features include CNS inflammation, demyelination, and axonal damage, which are hallmarks of MS.
Therapeutic Agent Testing: Data and Protocols
A variety of therapeutic agents have been evaluated in the [SER140]-PLP(139-151) EAE model, targeting different aspects of the autoimmune response. Below are summarized quantitative data and detailed experimental protocols for key therapeutic strategies.
Quantitative Data Summary
The efficacy of therapeutic agents is primarily assessed by monitoring clinical scores and body weight. The following tables summarize representative data for different classes of compounds tested in this model.
Table 1: Efficacy of FTY720 (Fingolimod) in [SER140]-PLP(139-151) EAE
| Treatment Group | Mean Maximum Clinical Score | Onset of Disease (Day) | Study Reference |
| Vehicle | 3.5 - 4.0 | 10 - 12 | [4] |
| FTY720 (0.1 mg/kg) | 1.0 - 1.5 | Delayed or Prevented | [5] |
| FTY720 (therapeutic) | Significantly reduced relapse severity | N/A | [4][6] |
Table 2: Efficacy of Glatiramer Acetate (Copaxone) and Copolymers in [SER140]-PLP(139-151) EAE
| Treatment Group | Mean Maximum Clinical Score | Onset of Disease (Day) | Study Reference |
| Vehicle/Control | 3.0 - 4.0 | 11 - 14 | [7] |
| Glatiramer Acetate | Significantly reduced | Delayed | [7] |
Table 3: Efficacy of a Bruton's Tyrosine Kinase (BTK) Inhibitor in [SER140]-PLP(139-151) EAE
| Treatment Group | Mean Maximum Clinical Score | Relapse Incidence | Study Reference |
| Vehicle | ~3.5 | High | [8] |
| BTK Inhibitor (therapeutic) | Significantly reduced | Significantly reduced | [8] |
Table 4: Efficacy of Anti-IL-23p19 Monoclonal Antibody in [SER140]-PLP(139-151) EAE
| Treatment Group | Mean Clinical Score (Day 30) | Relapse | Study Reference |
| Isotype Control | ~2.5 | Present | [9] |
| Anti-IL-23p19 mAb | ~0.5 | Inhibited | [9] |
Experimental Protocols
Protocol 1: Induction of [SER140]-PLP(139-151) EAE in SJL/J Mice
Materials:
-
Female SJL/J mice, 6-8 weeks old
-
[SER140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) from Bordetella pertussis (optional)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles (27G)
Procedure:
-
Peptide Emulsion Preparation: Prepare an emulsion of [SER140]-PLP(139-151) in CFA. A common concentration is 1 mg/mL of peptide in the final emulsion. Ensure the emulsion is stable (a drop placed on water should not disperse).
-
Immunization: Anesthetize the mice. Subcutaneously inject 100 µL of the emulsion, divided between two sites on the flank. This delivers a total of 50-100 µg of peptide per mouse.
-
PTX Administration (Optional): If using PTX, administer 100-200 ng intraperitoneally (i.p.) in 100 µL of PBS on the day of immunization and again 48 hours later.[3]
-
Monitoring: Begin daily monitoring of the mice for clinical signs of EAE and body weight starting from day 7 post-immunization.
Protocol 2: Clinical Scoring of EAE
Clinical signs of EAE are typically scored on a 0-5 scale. Consistent and blinded scoring is crucial for reliable results.
EAE Clinical Scoring Scale:
-
0: No clinical signs
-
0.5: Distal limp tail
-
1: Limp tail
-
1.5: Limp tail and hind limb weakness
-
2: Unilateral partial hind limb paralysis
-
2.5: Bilateral partial hind limb paralysis
-
3: Complete bilateral hind limb paralysis
-
3.5: Complete bilateral hind limb paralysis and unilateral forelimb paralysis
-
4: Total paralysis of all four limbs
-
5: Moribund or dead
Protocol 3: Therapeutic Agent Administration
The timing of therapeutic administration can be prophylactic, semi-therapeutic, or therapeutic.
-
Prophylactic: Treatment begins on the day of immunization (Day 0).
-
Semi-therapeutic: Treatment starts when the first signs of disease appear in the cohort.
-
Therapeutic: Each mouse begins treatment upon the onset of its own clinical signs (e.g., a score of 1).[4]
-
Late Therapeutic: Treatment is initiated during the remission phase after the first peak of disease to specifically evaluate effects on relapses.[4]
The route of administration (e.g., oral gavage, subcutaneous, intraperitoneal, or intravenous injection) and the dosing regimen will be specific to the therapeutic agent being tested.
Protocol 4: Immunological and Histological Analyses
At the end of the study, various tissues can be collected for further analysis to understand the mechanism of action of the therapeutic agent.
-
CNS Histology: Perfuse mice with PBS followed by 4% paraformaldehyde. Collect brain and spinal cord for paraffin (B1166041) embedding or cryosectioning. Stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.
-
Flow Cytometry: Isolate mononuclear cells from the CNS, spleen, and lymph nodes to analyze immune cell populations (e.g., T cells, B cells, macrophages) and their activation status.
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, IL-17, IL-10) in the serum or from cultured splenocytes restimulated with [SER140]-PLP(139-151) using ELISA or multiplex assays.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding and communicating the research. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by therapeutics and a typical experimental workflow.
References
- 1. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 4. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. FTY720, sphingosine 1-phosphate receptor modulator, ameliorates experimental autoimmune encephalomyelitis by inhibition of T cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Anti–IL-23 therapy inhibits multiple inflammatory pathways and ameliorates autoimmune encephalomyelitis [jci.org]
Troubleshooting & Optimization
issues with [SER140]-PLP(139-151) peptide solubility and aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the [SER140]-PLP(139-151) peptide. The information provided addresses common issues related to solubility and aggregation to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the [SER140]-PLP(139-151) peptide?
A1: [SER140]-PLP(139-151) is a synthetic peptide fragment of the myelin proteolipid protein (PLP).[1][2][3] The wild-type sequence corresponds to amino acid residues 139-151 of human myelin proteolipid protein.[4] This version contains a substitution of serine for cysteine at position 140 to enhance stability without affecting its antigenic properties.[5] Its primary application is in inducing experimental autoimmune encephalomyelitis (EAE) in animal models, particularly SJL mice, to study the pathogenesis of multiple sclerosis (MS).[1][4][6][7][8]
Q2: What are the main challenges when working with this peptide?
A2: The primary challenges are related to its solubility and potential for aggregation. Due to a mix of hydrophobic and hydrophilic residues in its sequence, achieving a stable, monomeric solution can be difficult and may require optimization of solvent conditions.[9][10] Improper handling can lead to the formation of aggregates, which can affect experimental reproducibility and biological activity.[11]
Q3: My [SER140]-PLP(139-151) peptide is not dissolving in water. What should I do?
A3: While some datasheets indicate solubility in water up to 2 mg/ml, this can be batch-dependent and influenced by the purity and counter-ion of the peptide.[1] If you encounter solubility issues in aqueous solutions, it is recommended to first try dissolving a small amount of the peptide in an organic solvent.[9][12][13][14] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its effectiveness with hydrophobic peptides and low toxicity in many biological assays.[9][12] After the peptide is fully dissolved in the organic solvent, you can slowly add your desired aqueous buffer to reach the final concentration.[14][15]
Q4: Can I use solvents other than DMSO?
A4: Yes, other organic solvents like dimethylformamide (DMF), acetonitrile, methanol, or isopropanol (B130326) can also be used.[9][14][16] The choice of solvent may depend on the specific requirements of your experiment, as some solvents can interfere with certain biological assays.[10][12]
Q5: How can I prevent the peptide from aggregating?
A5: Peptide aggregation is often driven by the formation of intermolecular hydrogen bonds and hydrophobic interactions.[10][11] To minimize aggregation:
-
Use appropriate solvents: Dissolving the peptide in a small amount of organic solvent before adding aqueous buffer can prevent aggregation.[14][17]
-
Sonication: Brief sonication can help to break up small aggregates and aid in dissolution.[12][18] It is advisable to do this on ice to prevent heating the sample.[10][12]
-
pH adjustment: The solubility of a peptide is generally lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase the net charge of the peptide and improve its solubility.[10] For basic peptides, a slightly acidic solution (e.g., 10% acetic acid) may help, while for acidic peptides, a slightly basic solution (e.g., 10% ammonium (B1175870) bicarbonate) can be used.[15]
-
Chaotropic agents: For peptides that are very prone to aggregation, denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used for initial solubilization, followed by dilution.[16][18][19] However, these agents can interfere with many biological systems.[10][18]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water or buffer. | The peptide has significant hydrophobic character. | First, attempt to dissolve a small test amount of the peptide in an organic solvent such as DMSO, DMF, or acetonitrile. Once dissolved, slowly add the aqueous buffer to the desired concentration.[9][12][13] |
| Solution is cloudy or contains visible particles after adding aqueous buffer. | The peptide has precipitated out of solution. | The concentration of the organic solvent may be too low in the final solution. Try increasing the initial volume of the organic solvent or decreasing the final concentration of the peptide. Gentle warming or sonication may also help to redissolve the peptide, but should be done cautiously to avoid degradation.[10][12] |
| Inconsistent experimental results between batches. | The peptide may be aggregated, leading to variability in the effective concentration of monomeric peptide. | Ensure a consistent and robust solubilization protocol is used for each experiment. After solubilization, centrifuge the solution to pellet any undissolved peptide or large aggregates before use.[9] Consider performing a solubility test for each new batch of peptide.[13][16] |
| Formation of a gel at high concentrations. | Peptides with a high propensity for forming intermolecular hydrogen bonds can form gels. | Avoid preparing highly concentrated stock solutions in aqueous buffers. If a high concentration is necessary, the use of chaotropic agents like 6 M guanidine HCl or 8 M urea might be required.[14] |
Peptide Properties and Recommended Solvents
| Property | Value | Reference |
| Sequence | HSLGKWLGHPDKF | [1][3] |
| Molecular Weight | 1521.74 g/mol | [1][2][3] |
| Purity | ≥95% | [1] |
| Appearance | Lyophilized solid | [9][20] |
| Storage | Store at -20°C | [1][21] |
| Solvent | Recommendation | Considerations |
| Water | Soluble up to 2 mg/ml, though this may vary.[1] | If solubility is poor, do not persist with water alone.[13] |
| Dilute Acetic Acid | Can aid in dissolving basic peptides.[15] | The peptide has a net positive charge at neutral pH, so acidic conditions may enhance solubility. |
| DMSO (Dimethyl Sulfoxide) | Recommended for initial solubilization of hydrophobic peptides.[9][12][13] | Keep the final concentration in cell-based assays low (typically <1%) as it can be toxic.[9][10] |
| DMF (Dimethylformamide) | An alternative to DMSO.[9][14] | Can be used for peptides containing cysteine or methionine that are prone to oxidation by DMSO. |
| Acetonitrile, Methanol, Isopropanol | Suitable for initial solubilization.[14][16] | These are volatile solvents. |
| 6 M Guanidine HCl or 8 M Urea | For peptides with strong aggregation tendencies.[16][18][19] | These are denaturing agents and may interfere with biological assays.[10][18] |
Experimental Protocols
Protocol for Solubilizing [SER140]-PLP(139-151)
-
Perform a Solubility Test: Before dissolving the entire sample, test the solubility of a small amount of the peptide.[12][13][16]
-
Equilibrate the Peptide: Allow the vial of lyophilized peptide to warm to room temperature before opening to avoid condensation.[12]
-
Initial Dissolution in Organic Solvent:
-
Dilution with Aqueous Buffer:
-
Slowly add the dissolved peptide solution dropwise into your stirring aqueous buffer (e.g., phosphate-buffered saline) to the desired final concentration.[10] This helps to prevent the peptide from precipitating.
-
-
Verification: A properly solubilized peptide solution should be clear and free of visible particles.[12] If any particulates are present, centrifuge the solution and use the supernatant.
Protocol for Inducing EAE in SJL Mice
This is a general guideline and should be adapted based on specific institutional protocols and experimental goals.
-
Peptide Preparation: Prepare the [SER140]-PLP(139-151) solution as described in the solubilization protocol. A common final concentration for immunization is 1 mg/ml.
-
Emulsification:
-
In a sterile glass tube, mix an equal volume of the peptide solution with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. A typical final concentration of M. tuberculosis is 2 mg/ml.[22]
-
Emulsify the mixture by drawing it up and down through a syringe with a Luer-lock needle or by using a homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.
-
-
Immunization:
-
Anesthetize the SJL mice according to your approved animal care protocol.
-
Inject the emulsion subcutaneously at multiple sites (e.g., flanks and base of the tail). A typical total volume is 100-200 µl per mouse, delivering 50-100 µg of the peptide.[22]
-
-
Optional Pertussis Toxin Administration: In some protocols, pertussis toxin is administered intraperitoneally on the day of immunization and again two days later to enhance the disease severity.[6] However, this may reduce the relapse rate.[6]
-
Monitoring: Monitor the mice daily for clinical signs of EAE, such as tail limpness, limb weakness, and paralysis. Score the disease severity based on a standardized scale.
Visualizations
Caption: Workflow for inducing EAE using [SER140]-PLP(139-151).
Caption: Decision tree for troubleshooting peptide solubility issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. Induction of experimental allergic encephalomyelitis by myelin proteolipid-protein-specific T cell clones and synthetic peptides [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 122018-58-0: PLP (139-151) | CymitQuimica [cymitquimica.com]
- 6. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 7. mdbioproducts.com [mdbioproducts.com]
- 8. EAE model antigen selection strategy [absin.net]
- 9. jpt.com [jpt.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. lifetein.com [lifetein.com]
- 15. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 16. genscript.com [genscript.com]
- 17. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
- 19. genscript.com [genscript.com]
- 20. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 21. mybiosource.com [mybiosource.com]
- 22. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
unexpected immune response to [SER140]-PLP(139-151) administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected immune responses following the administration of [SER140]-PLP(139-151).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed hyper-acute and unexpectedly severe EAE development in our SJL mice. What could be the cause?
A1: An accelerated or overly severe Experimental Autoimmune Encephalomyelitis (EAE) can stem from several factors:
-
Mouse Strain and Sub-strain Variability: SJL mice are known for their susceptibility to PLP-induced EAE, but genetic drift within sub-strains can lead to variations in immune responsiveness. Ensure you are using a consistent and well-characterized SJL colony.
-
Peptide Dosage and Purity: An error in dose calculation leading to a higher than intended dose of [SER140]-PLP(139-151) can cause a more severe response. Additionally, impurities in the peptide preparation could act as non-specific immune stimulants. We recommend verifying the peptide concentration and purity via HPLC.
-
Adjuvant and Emulsion Quality: The stability and quality of the Complete Freund's Adjuvant (CFA) emulsion are critical. An improperly formed emulsion can lead to a depot effect with a rapid, overwhelming release of the peptide, exacerbating the immune response. Ensure the emulsion is stable before injection.
-
Pertussis Toxin (PTX) Dosage: If your protocol includes PTX, an overdose can significantly increase the permeability of the blood-brain barrier, leading to a more severe EAE phenotype.[1] Double-check the dilution and administration volume of your PTX solution.
Q2: Our administration of [SER140]-PLP(139-151) failed to induce EAE. What are the potential reasons?
A2: Failure to induce EAE is a common issue and can be troubleshooted by considering the following:
-
Peptide Integrity and Storage: [SER140]-PLP(139-151) is a peptide that can degrade if not stored correctly. It should be stored at -20°C or -80°C and aliquoted to avoid multiple freeze-thaw cycles.[2] Consider running a quality control check on your peptide stock.
-
Improper Emulsification: A broken or unstable emulsion will not provide the sustained antigen presentation required to prime the T-cell response. The emulsion should be thick and not separate upon standing.
-
Subcutaneous Injection Technique: The subcutaneous injection must be performed correctly to ensure proper antigen delivery. Leakage from the injection site can significantly reduce the effective dose.[1]
-
Mouse Age and Health Status: The age of the mice can influence their immune response. Younger mice (8-12 weeks) are typically more robust responders. Stress and underlying health issues can also suppress the necessary immune activation for EAE induction.[1]
-
Insufficient Dose: The dosage of [SER140]-PLP(139-151) may be too low to elicit an encephalitogenic response. Refer to established protocols for appropriate dose ranges in SJL mice.
Q3: We are observing atypical clinical signs not usually associated with EAE. How should we investigate this?
A3: Atypical clinical signs warrant a careful investigation to rule out other causes:
-
Systemic Inflammatory Response: The peptide may be inducing a systemic inflammatory response syndrome (SIRS) or an anaphylactic reaction, especially if administered intravenously by mistake. Monitor for signs such as rapid breathing, lethargy, and hypothermia. One study noted that bifunctional peptide inhibitors (BPIs) induced anaphylactic responses at a lower incidence than PLP(139-151), suggesting this is a possibility with the parent peptide.[]
-
Off-Target Immune Activation: The peptide could be activating other immune cell populations beyond the intended myelin-specific T cells. This could be due to contaminants or the inherent properties of the peptide sequence. We recommend performing flow cytometry on peripheral blood and lymphoid organs to characterize the responding immune cell populations.
-
Confounding Infections: Ensure that the observed signs are not due to an unrelated infection in your animal facility.
Q4: How can we confirm that the observed immune response is specific to [SER140]-PLP(139-151)?
A4: To confirm the specificity of the immune response, you can perform the following assays:
-
T-cell Recall Assay: Isolate splenocytes or lymph node cells from immunized mice and re-stimulate them in vitro with [SER140]-PLP(139-151).[2] A specific response will result in T-cell proliferation and cytokine production.
-
ELISpot Assay: This assay can be used to quantify the number of IFN-γ or IL-17 secreting cells in response to in vitro re-stimulation with the peptide. The native PLP(139-151) is known to induce Th1 responses, characterized by IFN-γ secretion.[4][5]
-
Control Peptides: Use irrelevant control peptides in your in vitro assays to ensure that the observed T-cell activation is not due to non-specific stimulation.
Quantitative Data Summary
The following tables summarize expected quantitative data for EAE induction in SJL mice using [SER140]-PLP(139-151). Note that these values can vary between laboratories and depend on the specific protocol used.
Table 1: Typical EAE Induction Timeline and Severity
| Parameter | Expected Range | Citation |
| Mouse Strain | SJL | [1] |
| Antigen | [Ser140]-PLP(139-151) | [1] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | [1] |
| Pertussis Toxin (PTX) | Optional, increases severity | [1] |
| Onset of Disease (days post-immunization) | 9 - 15 | [1] |
| Peak of Disease (days post-onset) | 1 - 2 | [1] |
| Duration of First Wave (days) | 1 - 3 | [1] |
| Incidence of EAE | 90% - 100% | [6] |
| Recurrence Rate | 50% - 80% | [6] |
Table 2: EAE Clinical Scoring Guide
| Score | Clinical Signs | Citation |
| 0 | No obvious abnormalities | [7] |
| 1 | Limp tail | [7] |
| 2 | Hind limb weakness | - |
| 3 | Partial hind limb paralysis | - |
| 4 | Complete hind limb paralysis | - |
| 5 | Moribund or dead | - |
Experimental Protocols
1. T-cell Recall Proliferation Assay
-
Objective: To measure the proliferation of [SER140]-PLP(139-151)-specific T cells from immunized mice.
-
Methodology:
-
Aseptically harvest spleens and/or draining lymph nodes from immunized mice 10-14 days post-immunization.
-
Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin).
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Plate 2 x 10^5 cells per well in a 96-well flat-bottom plate.
-
Add [SER140]-PLP(139-151) to triplicate wells at a final concentration of 10-20 µg/mL.[2] Include wells with a positive control (e.g., Concanavalin A) and a negative control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Pulse the cells with 1 µCi of [3H]-thymidine or add a colorimetric proliferation reagent (e.g., WST-1) for the final 18-24 hours of incubation.
-
Measure proliferation by scintillation counting or absorbance reading, respectively.
-
2. Cytokine Analysis by ELISA
-
Objective: To quantify the levels of key cytokines (e.g., IFN-γ, IL-17) in the supernatant of re-stimulated T cells.
-
Methodology:
-
Set up a T-cell recall assay as described above.
-
After 48-72 hours of incubation, centrifuge the 96-well plate and collect the supernatant from each well.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest according to the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with a capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add diluted supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
Visualizations
Caption: Expected signaling pathway for EAE induction by [SER140]-PLP(139-151).
Caption: Troubleshooting workflow for unexpected immune responses.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. Hooke - Products - Antigens in Solution - DS-0121 [hookelabs.com]
- 4. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. EAE model antigen selection strategy [absin.net]
- 7. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Stress-Induced Variability in EAE Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize stress-induced variability in Experimental Autoimmune Encephalomyelitis (EAE) experiments.
Troubleshooting Guides
Issue: High variability in EAE clinical scores between animals in the same experimental group.
Possible Cause: Uncontrolled stress is a significant factor that can lead to high variability in EAE disease course and severity. Stress can suppress or exacerbate the immune response, leading to inconsistent outcomes.
Solution:
-
Standardize Animal Handling: Implement low-stress handling techniques consistently across all personnel interacting with the animals. Avoid tail handling whenever possible and use cupping or tunnel handling methods.[1][2][3][4]
-
Acclimatize Animals Thoroughly: Ensure a sufficient acclimatization period of at least one week after arrival at the facility before starting any experimental procedures.[5] This helps reduce the impact of shipping stress, which has been shown to exacerbate EAE severity and lead to earlier onset of visual impairments.[6][7]
-
Optimize the Environment: House animals in an enriched environment to reduce anxiety and stress. This can lead to a reduction in the peak clinical score and a decrease in the incidence of disease.[8][9][10]
-
Control for Procedural Stress: Be consistent with all experimental procedures, including injections and clinical scoring. The stress of the procedures themselves can impact disease severity.[5] Perform procedures at the same time each day to minimize circadian rhythm disruptions.
Issue: EAE induction fails or results in unexpectedly mild disease.
Possible Cause: Chronic or repeated stress before or during the early induction phase of EAE can suppress the immune response, leading to a less severe disease phenotype.[8]
Solution:
-
Review Handling and Husbandry Practices: Ensure that all staff are using low-stress handling techniques.[1][2][3][4] Evaluate the housing environment for potential stressors such as noise, vibration, or cage overcrowding.
-
Assess for Environmental Stressors: Minimize noise and vibrations in the animal facility. Avoid moving animals on carts unnecessarily.[5]
-
Adjust Pertussis Toxin (PTX) Dosage: The potency of PTX can vary between batches, and the required dose can be influenced by the overall stress level of the animals.[11] A pilot study to determine the optimal PTX dose for your specific laboratory conditions and mouse strain is recommended.
-
Consider the Source and Acclimatization of Animals: Shipping is a significant stressor.[6][7] Ensure a proper acclimatization period and consider the source of the animals, as different vendors may have different transport conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of stress for mice in an EAE experiment?
A1: Common stressors include:
-
Handling: Improper or excessive handling, particularly tail-lifting, is a significant source of stress.[1][2][3][4]
-
Injections and Procedures: The process of immunization and daily clinical scoring can be stressful.
-
Environment: Barren housing cages, noise, vibrations, and inconsistent light cycles are environmental stressors.
-
Social Stress: Overcrowding or incompatible cage mates can lead to social stress.
-
Shipping and Acclimatization: The stress of transport to a new facility can have lasting effects on the animals' physiology and immune response.[6][7]
Q2: How does stress physiologically impact the EAE disease course?
A2: Stress activates the Hypothalamic-Pituitary-Adrenal (HPA) axis, leading to the release of glucocorticoids like corticosterone.[12][13][14][15][16] These hormones have potent immunomodulatory effects. While acute stress can sometimes exacerbate inflammation, chronic stress often leads to immunosuppression, which can reduce the severity of EAE.[8]
Q3: What is environmental enrichment, and how can it help in EAE experiments?
A3: Environmental enrichment involves modifying the animal's cage to provide sensory and motor stimulation, promoting species-typical behaviors.[17][18][19] For mice, this can include adding nesting material, shelters (e.g., huts or tubes), and running wheels. Environmental enrichment has been shown to reduce anxiety and stress, which can lead to more consistent and less severe EAE clinical scores.[8][9][10]
Q4: Are there specific, low-stress handling techniques that are recommended?
A4: Yes, several low-stress handling techniques are recommended over traditional tail-lifting:
-
Cup Handling: Gently guiding the mouse into a cupped hand.[2]
-
Tunnel Handling: Using a plastic tunnel to scoop the mouse from its cage.[1][2][3] These methods have been shown to reduce anxiety and fear responses in mice.[1][4]
Data Presentation
Table 1: Effect of Environmental Enrichment on EAE Clinical Score
| Group | Mean Peak Clinical Score | Disease Incidence | Reference |
| Standard Environment | ~2.5 | Higher | [8] |
| Enriched Environment | ~2.0 | Lower | [8] |
Table 2: Impact of Shipping Stress on EAE Development
| Group | Onset of Visual Impairment | Motor Deficit Severity (late phase) | Reference |
| No Shipping Stress + EAE | Later Onset | Less Severe | [6][7] |
| Shipping Stress + EAE | Earlier Onset | More Severe | [6][7] |
Experimental Protocols
Protocol 1: Low-Stress Mouse Handling (Tunnel Handling)
-
Materials: Polycarbonate tunnel (approximately 5cm in diameter and 13cm long).
-
Habituation: Place the tunnel in the home cage for at least a day before initiating handling to allow the mice to acclimate to it.
-
Procedure:
-
To move a mouse, place the tunnel in front of it and gently guide it to enter.
-
Once the mouse is inside, place a hand over each end of the tunnel to prevent escape.
-
Lift the tunnel horizontally and move the mouse to the desired location.
-
To release the mouse, place the tunnel in the new cage and allow the mouse to exit voluntarily.
-
This method should be used for all routine cage transfers and movements.[1][2][3]
-
Protocol 2: Environmental Enrichment for EAE Studies
-
Materials: Larger cages (if possible), nesting material (e.g., crinkle paper or cotton squares), small shelters (e.g., plastic huts or cardboard tubes), and a running wheel.
-
Setup:
-
House mice in social groups (be mindful of potential aggression in males of certain strains).
-
Provide nesting material for the mice to manipulate and build nests.
-
Place one or two shelters in the cage to provide hiding spaces.
-
Introduce a running wheel for voluntary exercise.
-
-
Maintenance:
Visualizations
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis response to stress.
Caption: Experimental workflow for minimizing stress in EAE studies.
Caption: Troubleshooting decision tree for stress-related EAE variability.
References
- 1. content.protocols.io [content.protocols.io]
- 2. Manual Handing and Restraint of Mice | Animals in Science [queensu.ca]
- 3. Handling Techniques to Reduce Stress in Mice [jove.com]
- 4. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Environmental enrichment alleviates the deleterious effects of stress in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Environmental training is beneficial to clinical symptoms and cortical presynaptic defects in mice suffering from experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. File:HPA axis.jpg - Embryology [embryology.med.unsw.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. A Protocol for Housing Mice in an Enriched Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enriched Environment Procedures for Rodents: Creating a Standardized Protocol for Diverse Enrichment to Improve Consistency across Research Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [SER140]-PLP(139-151) Immunization Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using [SER140]-PLP(139-151) to induce Experimental Autoimmune Encephalomyelitis (EAE). This guide focuses on alternative adjuvants to the standard Complete Freund's Adjuvant (CFA) protocols.
Frequently Asked Questions (FAQs)
Q1: What is the standard adjuvant for inducing EAE with [SER140]-PLP(139-151) and what are its drawbacks?
The standard and most widely used method for inducing relapsing-remitting EAE in SJL mice is to emulsify the [SER140]-PLP(139-151) peptide in Complete Freund's Adjuvant (CFA).[1][2][3] CFA is a potent adjuvant that contains heat-killed Mycobacterium tuberculosis, which stimulates a strong inflammatory response necessary for disease induction.[4] However, CFA has significant drawbacks, including severe inflammation, pain, and the potential for tissue necrosis and ulceration at the injection site, raising animal welfare concerns.[5] Furthermore, the mycobacterial components in CFA can be a confounding factor in immunological studies.[6]
Q2: Are there any effective, less inflammatory alternatives to CFA for PLP(139-151) immunization?
Yes, research has identified several potential alternatives to CFA. The most promising alternatives with published data for myelin peptide-induced EAE include:
-
Glucan Particles (GPs): These hollow, porous microspheres derived from baker's yeast can be loaded with peptides and have been shown to induce EAE with PLP(139-151) at a comparable severity to CFA but with significantly less inflammation at the injection site.[5]
-
CpG Oligodeoxynucleotides (ODN) in Incomplete Freund's Adjuvant (IFA): While CpG ODN are potent Th1-inducing adjuvants, studies have shown that for the active induction of EAE with PLP(139-151) in SJL mice, CpG 1826 in IFA is not an effective substitute for CFA.[7][8] It fails to induce clinical disease, primarily because it does not promote the differentiation of pathogenic IL-17-secreting Th17 cells, which are crucial for this EAE model.[7][8]
-
Mannan (B1593421) Conjugation: Conjugating the PLP(139-151) peptide to mannan has been explored, but this approach has been shown to induce peptide-specific tolerance rather than encephalitogenicity, thus preventing EAE.[9][10][11] This makes it unsuitable as a direct replacement for CFA in EAE induction protocols but highlights its potential for immunotherapy research.
Q3: Can I use Incomplete Freund's Adjuvant (IFA) alone to induce EAE with PLP(139-151)?
Inducing EAE with PLP(139-151) in mice using IFA as the sole adjuvant is generally not effective.[6] However, the resistance to EAE induction with IFA can be overcome by the co-injection of pertussis toxin (PTX).[6] PTX acts as a co-adjuvant, facilitating the entry of pathogenic T cells into the central nervous system.[1][2]
Q4: What are polymeric adjuvants and can they be used for PLP(139-151) immunization?
Polymeric adjuvants are a class of biodegradable and biocompatible polymers that can enhance immune responses.[12] Polyanhydrides and poly(lactide-co-glycolide) (PLGA) are examples that have been used for controlled antigen delivery.[12][13][14] While they are promising candidates for replacing conventional adjuvants, specific protocols and efficacy data for using polymeric adjuvants with [SER140]-PLP(139-151) for EAE induction are not yet well-established in the reviewed literature.
Troubleshooting Guides
Issue 1: Low EAE Incidence or Severity with Glucan Particle (GP) Adjuvant
-
Possible Cause: Insufficient dosage or number of immunizations.
-
Solution: The published protocol for successful EAE induction with GP:PLP(139-151) in SJL mice used two subcutaneous injections, whereas the CFA protocol typically uses one.[5] Ensure your protocol is optimized for the specific adjuvant.
-
-
Possible Cause: Improper loading of the peptide into the glucan particles.
-
Solution: Verify the efficiency of peptide loading into the GPs. The hollow, porous structure of GPs is designed for antigen encapsulation. Follow the manufacturer's or a validated protocol for peptide loading to ensure an adequate antigenic dose is delivered.
-
-
Possible Cause: Mouse strain variability.
Issue 2: Complete Failure to Induce EAE with CpG ODN in IFA
-
Possible Cause: This is an expected outcome for active immunization with PLP(139-151) in SJL mice.
-
Explanation: Studies have demonstrated that while CpG/IFA can induce Th1 responses (IFN-γ secretion) comparable to CFA, it fails to generate the critical Th17 (IL-17-secreting) cell population required for the development of clinical EAE in this model.[7][8]
-
Recommendation: This adjuvant combination is not recommended for the active induction of PLP(139-151) EAE. However, it can be a useful tool for studying the differential roles of Th1 and Th17 cells in neuroinflammation.
-
Issue 3: High Variability in EAE Onset and Severity Between Experiments
-
Possible Cause: Stress in the animal colony.
-
Solution: Minimize stress on the mice at all times, as stress can inhibit EAE development.[1] Allow for an acclimatization period of at least one to two weeks before immunization.
-
-
Possible Cause: Inconsistent emulsion preparation.
-
Solution: Ensure the peptide/adjuvant emulsion is stable and properly prepared. For Freund's adjuvants, a common issue is a "broken" emulsion. Test the stability by dropping a small amount into water; a stable emulsion will not disperse.
-
-
Possible Cause: Variations in injection technique.
Data Summary: Comparison of Adjuvants for PLP(139-151) EAE Induction
| Adjuvant | EAE Induction Efficacy (Active Immunization) | Key Immunological Outcome | Reported Side Effects |
| Complete Freund's Adjuvant (CFA) | High (Standard Method)[1][2][3] | Strong Th1 and Th17 response[7] | Severe inflammation, pain, potential for tissue necrosis at the injection site[5] |
| Glucan Particles (GPs) | High (Comparable to CFA)[5] | Comparable Th1 (IFN-γ) and Th17 (IL-17) responses to CFA[5] | Significantly less inflammation and no ulceration at the injection site compared to CFA[5] |
| CpG 1826 in IFA | Ineffective [7][8] | Induces Th1 (IFN-γ) response but fails to induce a significant Th17 (IL-17) response[7] | Milder than CFA |
| Incomplete Freund's Adjuvant (IFA) alone | Ineffective in mice unless combined with PTX[6] | Primarily Th2-biased response[12] | Milder than CFA |
| Mannan Conjugation | Induces tolerance , does not induce EAE[9][11] | T-cell anergy or deletion[9][11] | Not applicable for EAE induction |
Experimental Protocols
Protocol 1: EAE Induction with Glucan Particle (GP) Adjuvant
This protocol is adapted from a study that successfully induced EAE in SJL mice with GP:PLP(139-151).[5]
-
Antigen Loading: Load [SER140]-PLP(139-151) peptide into hollow glucan particles according to a validated protocol.
-
Immunization (Day 0 and Day 7):
-
Administer 100 µg of PLP(139-151)-loaded GPs subcutaneously to SJL mice.
-
A second immunization is administered 7 days later.[5]
-
-
Clinical Scoring: Begin daily monitoring for clinical signs of EAE starting from day 7 post-initial immunization. Use a standard EAE scoring scale (e.g., 0-5).
Protocol 2: Comparative Immunization with CpG 1826 in IFA (Control for Th17-independent response)
This protocol is based on a study demonstrating the inability of CpG/IFA to induce active EAE with PLP(139-151).[7][8]
-
Adjuvant Preparation: Prepare an emulsion of [SER140]-PLP(139-151) peptide in Incomplete Freund's Adjuvant (IFA) containing CpG ODN 1826. A typical dose might be 100 µg of peptide and 35 µg of CpG per mouse.[8]
-
Immunization (Day 0):
-
Immunize SJL mice subcutaneously with the prepared emulsion in the flank.[8]
-
-
Monitoring and Analysis:
-
Monitor mice daily for clinical signs of EAE.
-
At a designated time point (e.g., 10 days post-immunization), splenocytes can be harvested for ELISPOT analysis to confirm the induction of IFN-γ-secreting cells and the low frequency of IL-17-secreting cells.[7]
-
Visualizations
Caption: Workflow for comparing CFA, GP, and CpG/IFA adjuvants.
Caption: Differential T-cell polarization by CFA vs. CpG/IFA.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. hookelabs.com [hookelabs.com]
- 3. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 4. Experimental Autoimmune Encephalomyelitis as a Testing Paradigm for Adjuvants and Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucan particles as a novel adjuvant for the induction of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete Freund’s adjuvant as a confounding factor in multiple sclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Encephalitogenicity of complete Freund's adjuvant relative to CpG is linked to induction of Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mannosylated PLP(139-151) induces peptide-specific tolerance to experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Approaches in the Immunotherapy of Multiple Sclerosis: Cyclization of Myelin Epitope Peptides and Conjugation with Mannan [mdpi.com]
- 12. Applications of polymeric adjuvants in studying autoimmune responses and vaccination against infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immune response to controlled release of immunomodulating peptides in a murine experimental autoimmune encephalomyelitis (EAE) model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substrain Differences Reveal Novel Disease-Modifying Gene Candidates That Alter the Clinical Course of a Rodent Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent T-cell recall responses in vitro
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address inconsistencies in in vitro T-cell recall responses.
Frequently Asked Questions (FAQs)
Q1: What is a T-cell recall response and why is it studied in vitro? A T-cell recall response is an antigen-specific T-cell reaction to an antigen that has been previously encountered by the immune system through infection or vaccination.[1][2] Studying this response in vitro using peripheral blood mononuclear cells (PBMCs) allows researchers to assess the memory and activation potential of T-cells.[1] These assays are crucial for characterizing the efficacy and mechanism of action of immunomodulatory drugs, developing vaccines, and monitoring immune responses in various diseases.[1][2]
Q2: What are the most common causes of inconsistent results in T-cell recall assays? Inconsistency in T-cell recall assays can stem from multiple sources. The primary drivers of variability include the health and genetics of the cell donor, the handling of cells (especially cryopreservation and thawing procedures), the composition of the culture medium, the nature and concentration of the antigen, and the specific parameters of the chosen readout assay (e.g., ELISpot, Flow Cytometry).[3][4]
Q3: Should I use fresh or cryopreserved PBMCs? Both fresh and cryopreserved PBMCs can be used. Using fresh PBMCs provides experimental conditions that are closer to the in vivo state.[3] However, cryopreserved cells are often necessary for logistical reasons, such as in multicenter trials or when comparing multiple time points in the same assay.[5] If using cryopreserved cells, a highly optimized and standardized protocol for freezing and thawing is critical to maintain cell viability and function.[6][7]
Q4: What is the difference between using a full-length protein versus short peptides as an antigen? Full-length proteins are processed by antigen-presenting cells (APCs) and present multiple epitopes, which can activate a broader range of T-cells and often yield a more robust response.[3] This approach also eliminates the need to match a specific peptide to the HLA type of the donor.[3] Short, individual peptides are more specific but may result in a very low or undetectable response if the frequency of T-cells recognizing that single epitope is low.[3]
Q5: How long should I incubate my cells after antigen stimulation? The optimal incubation time depends on the specific antigen and the cytokine being measured.[3] A typical culture duration is between 4 and 7 days to detect a memory T-cell response.[2] However, the peak concentration for different cytokines will vary, so it is recommended to perform a time-course experiment to determine the optimal endpoint for your specific system.[3]
Troubleshooting Guide
Issue 1: High Variability Between Donors or Experiments
Question: My results are highly variable from one donor to another, or even when repeating the experiment with the same donor's cells. What's causing this?
Answer: High variability is a significant challenge in T-cell assays. The sources can be biological or technical.
-
Biological Variability (Donor-to-Donor):
-
Technical Variability (Experiment-to-Experiment):
-
Cause: Minor deviations in experimental procedures can lead to significant differences. This is particularly true for serum, a common source of variability due to lot-to-lot inconsistencies in composition.[8][9]
-
Solution: Standardize all protocols meticulously. If using serum, pre-screen several lots to find one that supports optimal T-cell survival and expansion and then purchase a large quantity of that single lot.[8] Alternatively, consider using serum-free media formulations, which can reduce variability and remove risks associated with animal-derived components.[9][10]
-
Issue 2: Poor Cell Viability and Recovery After Thawing
Question: After thawing my cryopreserved PBMCs, cell viability is low (<80%), and I'm getting a poor response. How can I improve this?
Answer: The health of your cells post-thaw is critical for a successful assay. Improper cryopreservation or thawing techniques are the most common culprits for poor viability.[6][7]
-
Potential Causes & Solutions:
-
Improper Freezing: A slow, controlled cooling rate of approximately -1°C per minute is crucial to minimize intracellular ice crystal formation.[11][12]
-
Incorrect Cryopreservation Medium: The medium must protect cells from osmotic shock and freezing damage.
-
Suboptimal Long-Term Storage: Long-term storage at -80°C is not recommended as it can compromise cell viability and function.[13]
-
Incorrect Thawing Procedure: Thawing must be done rapidly, but the subsequent removal of DMSO must be done slowly to avoid osmotic shock.[6][7]
-
Solution: Thaw vials quickly in a 37°C water bath until a small ice crystal remains.[11] Immediately and slowly dilute the cells dropwise in pre-warmed culture medium to wash out the DMSO before pelleting.
-
-
Issue 3: Weak or No T-Cell Response (Low Proliferation or Cytokine Secretion)
Question: My cells are viable, but I'm seeing a very weak or non-existent response to my antigen, even though my positive control works. What should I check?
Answer: A weak response in the face of good cell viability points to issues with cell stimulation or culture conditions.
-
Potential Causes & Solutions:
-
Suboptimal Culture Medium: The medium may lack essential nutrients or contain inhibitory substances.
-
Solution: Ensure you are using an appropriate basal medium (e.g., RPMI-1640).[8] As mentioned, serum is a major variable; test different lots or switch to a serum-free medium.[9][14] The concentration of supplemented cytokines, like IL-2, can also dramatically affect proliferation and should be optimized.[8]
-
-
Antigen Concentration or Type: The antigen concentration may be too low to stimulate a response, or the type of antigen may be inappropriate.
-
Solution: Titrate your antigen to find the optimal concentration. If using peptides, consider switching to a full-length protein to engage a wider repertoire of T-cells.[3]
-
-
Insufficient Antigen-Presenting Cells (APCs): T-cell activation requires professional APCs (like monocytes and B-cells) to process and present the antigen.[15]
-
Solution: Ensure your PBMC isolation was successful and contains a sufficient population of APCs. In some systems, the ratio of T-cells to APCs may need to be optimized.[16]
-
-
Inappropriate Incubation Time: The response kinetics may be different than expected.
-
Solution: The optimal timing for detecting cytokine production varies.[3] Perform a time-course experiment (e.g., harvesting at 3, 5, and 7 days) to identify the peak response time for your specific antigen and cytokine.
-
-
T-Cell Intrinsic Factors: Memory CD4+ T-cells may require a longer duration of antigenic stimulation compared to CD8+ T-cells to mount a robust recall response.[17]
-
Solution: Ensure the antigen is stable and available in the culture for a sufficient period. If the antigen is rapidly degraded or consumed, the stimulation period may be too short.[17]
-
-
Issue 4: Problems with ELISpot Readout
Question: My ELISpot plate has high background, fuzzy spots, or no spots at all. How can I troubleshoot this?
Answer: ELISpot assays are highly sensitive but prone to technical errors.
-
Potential Causes & Solutions:
-
High Background:
-
Cause: Inadequate washing, contamination, non-specific antibody binding, or too many cells per well.[18][19][20]
-
Solution: Ensure thorough but gentle washing at all steps. Use sterile reagents and aseptic technique.[19] Optimize the number of cells plated per well by performing a cell titration.[20]
-
-
No Spots / Faint Spots:
-
Cause: Not enough cytokine-secreting cells, insufficient incubation time, or inactive reagents.[18][20]
-
Solution: Increase the number of cells per well. Extend the cell incubation time.[18] Always include a strong positive stimulation control (e.g., PHA) to verify that the cells and reagents are functional.[19] Ensure detection antibodies and developing reagents have been stored correctly and brought to room temperature before use.
-
-
Fuzzy or Confluent Spots:
-
Cause: Over-development, excessive incubation time leading to merged spots, or movement of the plate during incubation.[19][20]
-
Solution: Reduce the color development time and monitor spot formation under a microscope.[18] Decrease the cell incubation time or the number of cells per well.[19] Ensure plates are incubated on a level, vibration-free surface.[19]
-
-
Data and Assay Parameters
Table 1: Recommended Starting Concentrations for Common T-Cell Culture Reagents
| Reagent | Typical Concentration Range | Purpose | Source(s) |
|---|---|---|---|
| Interleukin-2 (IL-2) | 10 - 600 IU/mL | T-cell proliferation and differentiation | [8] |
| Phytohemagglutinin (PHA) | 1.5 µg/mL | Polyclonal T-cell activation (Positive Control) | [21][22] |
| PBMCs for Recall Assay | 1 x 10⁵ - 1 x 10⁶ cells/well | Effector and antigen-presenting cells |
| DMSO for Cryopreservation | 5% - 10% (final concentration) | Cryoprotectant |[12][13] |
Table 2: Comparison of Common T-Cell Readout Assays
| Feature | ELISpot Assay | Intracellular Cytokine Staining (Flow Cytometry) |
|---|---|---|
| Analyte Measured | Secreted Cytokines | Intracellular Cytokines |
| Primary Result | Frequency of cytokine-secreting cells | Percentage of cells producing a cytokine; Mean Fluorescence Intensity (MFI) |
| Sensitivity | Very high; detects as few as 1 in 300,000 cells | High, but generally less sensitive than ELISpot |
| Multiplexing | Can detect multiple cytokines, but not from the same cell (FluoroSpot) | Can detect multiple cytokines simultaneously from the same cell |
| Cell Viability | Not directly measured | Can be assessed simultaneously using viability dyes |
| Key Advantage | Quantifies functional, secreting cells at a single-cell level | Provides multi-parameter data (phenotype + function) on individual cells |
| Common Issues | High background, spot quality issues | Cell death from restimulation cocktails, spectral overlap |
Experimental Protocols
Protocol 1: Cryopreservation of PBMCs
This protocol outlines a standard method for freezing PBMCs to ensure high viability upon thawing.
-
Preparation:
-
Cell Pellet Preparation:
-
Start with a single-cell suspension of isolated PBMCs. Perform a cell count using Trypan Blue to determine viability.
-
Centrifuge the cell suspension at 300 x g for 10 minutes to obtain a firm cell pellet.[12][13]
-
Carefully aspirate the supernatant, leaving a small amount of medium to avoid disturbing the pellet.[13]
-
-
Freezing Procedure:
-
Resuspend the cell pellet gently in cold culture medium to a concentration of 10-20 x 10⁶ cells/mL.[12]
-
Add an equal volume of cold cryopreservation medium dropwise to the cell suspension while gently swirling. The final cell concentration should be 5-10 x 10⁶ cells/mL.[12]
-
Aliquot 1 mL of the final cell suspension into the pre-labeled cryogenic vials.[12]
-
Place the vials immediately into a controlled-rate freezing container and place the container in a -80°C freezer overnight.[12][13]
-
For long-term storage, transfer the vials to a liquid nitrogen vapor phase tank (<-135°C) the next day.[11][13]
-
Protocol 2: Thawing of Cryopreserved PBMCs
This protocol is designed to maximize the recovery and viability of frozen PBMCs.
-
Preparation:
-
Pre-warm complete culture medium (e.g., RPMI + 10% FBS) to 37°C.[7]
-
Prepare a 50 mL conical tube for each vial being thawed.
-
-
Thawing:
-
Remove the cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath.[7]
-
Gently agitate the vial until only a small shard of ice remains. Do not allow the cell suspension to warm up completely.[7]
-
Wipe the outside of the vial with 70% ethanol (B145695) before opening in a biological safety cabinet.
-
-
DMSO Removal:
-
Using a sterile pipette, slowly transfer the thawed cell suspension into the 50 mL conical tube.
-
Slowly add 10 mL of pre-warmed complete medium drop-by-drop over 5 minutes while gently swirling the tube. This slow dilution is critical to prevent osmotic shock.[7]
-
Centrifuge the cells at 300 x g for 10 minutes.[12]
-
-
Final Steps:
-
Discard the supernatant containing the cryopreservation medium.
-
Resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Perform a cell count using Trypan Blue to determine cell number and viability.
-
It is often beneficial to let the cells rest for at least 1 hour at 37°C before starting the assay.[25]
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for an in vitro T-cell recall assay.
Caption: Simplified signaling pathway for T-cell activation.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. ignytebio.com [ignytebio.com]
- 3. criver.com [criver.com]
- 4. The Challenge of Variability in Chimeric Antigen Receptor T cell Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. networksolutions.com [networksolutions.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. biocompare.com [biocompare.com]
- 10. Immune Cell Therapy Media | Sartorius [sartorius.com]
- 11. sanguinebio.com [sanguinebio.com]
- 12. anilocus.com [anilocus.com]
- 13. stemcell.com [stemcell.com]
- 14. atlantisbioscience.com [atlantisbioscience.com]
- 15. Antigen-presenting cell - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. The magnitude of CD4+ T cell recall responses is controlled by the duration of the secondary stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.co.jp [abcam.co.jp]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 21. Optimization of culture conditions for activation and large-scale expansion of human T lymphocytes for bispecific antibody-directed cellular immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimization of Culture Media for Ex vivo T-Cell Expansion for Adoptive T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparing Flow Cytometry and ELISpot for Detection of IL-10, IL-6, and TNF Alpha on Human PBMCs | Springer Nature Experiments [experiments.springernature.com]
- 24. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
Technical Support Center: Understanding the Impact of Mouse Substrain on [SER140]-PLP(139-151) EAE Severity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the [SER140]-PLP(139-151) induced Experimental Autoimmune Encephalomyelitis (EAE) model. This guide focuses on the critical role of mouse substrain in determining EAE susceptibility and severity.
Frequently Asked Questions (FAQs)
Q1: We are seeing significant variability in EAE severity in our SJL/J mice immunized with [SER140]-PLP(139-151). What could be the cause?
A1: Significant variability in EAE scores, disease onset, and disease course in SJL/J mice is a documented issue and can be attributed to several factors. One of the most significant sources of this variability is the substrain of SJL/J mice from different commercial vendors . Studies have shown that SJL/J mice from different suppliers can exhibit profoundly different EAE disease parameters, with some substrains developing a relapsing-remitting course while others display a more chronic form of the disease[1][2]. This variability is thought to be due to genetic drift and differences in gene copy numbers among substrains from different sources[1].
Other factors that can influence EAE severity include the age and sex of the mice, with female mice generally being more susceptible to relapsing disease[3][4]. However, research indicates that the dose of the [SER140]-PLP(139-151) peptide or the mycobacterial adjuvant within a certain range does not appear to be a major source of this variance[1].
Q2: Which mouse strain is most susceptible to [SER140]-PLP(139-151)-induced EAE?
A2: The SJL/J mouse strain is the most commonly used and highly susceptible strain for inducing a relapsing-remitting form of EAE with [SER140]-PLP(139-151)[5][6][7]. This model is considered to closely mimic the clinical course of relapsing-remitting multiple sclerosis (MS) in humans[8].
Q3: Are C57BL/6 mice suitable for EAE induction with [SER140]-PLP(139-151)?
A3: No, C57BL/6 mice are generally considered resistant to EAE induction with PLP(139-151)[5][6]. This resistance is primarily due to their H-2b MHC haplotype, which does not efficiently present this specific PLP peptide to autoreactive T cells. For EAE induction in C57BL/6 mice, the MOG(35-55) peptide is typically used[1][9][10][11].
Q4: We are observing no disease or very mild EAE in our B10.S mice, even though they share the same H-2s MHC haplotype as susceptible SJL mice. Why is this?
A4: This is an expected finding. While B10.S mice share the H-2s MHC haplotype with SJL mice, they are resistant to EAE induced by PLP(139-151)[12][13][14][15][16]. This resistance is controlled by non-MHC genes. Research suggests that B10.S mice have a higher frequency of PLP(139-151)-reactive CD4+CD25+ regulatory T cells, which actively suppress the autoimmune response[12]. The precursor frequency of pathogenic PLP(139-151)-specific T cells is also lower in the naïve T cell repertoire of B10.S mice compared to SJL mice[13].
Q5: What is the role of Pertussis Toxin (PTX) in the [SER140]-PLP(139-151) EAE model in SJL mice?
A5: The use of Pertussis Toxin (PTX) in this model is optional and can modulate the disease course. Administering PTX at the time of immunization generally leads to an earlier onset and a more severe initial wave of EAE . However, it can also reduce the incidence and severity of relapses [7][8]. Therefore, the decision to use PTX should be based on the specific research question. If the focus is on the initial acute phase of the disease, PTX can be beneficial. If the primary interest is in studying the relapsing-remitting phase, it may be preferable to omit PTX.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low EAE Incidence or Severity in SJL/J Mice | Substrain variability from the vendor. | 1. Confirm the substrain and source of your SJL/J mice. Consider testing mice from different vendors to find a substrain that reliably develops the desired disease course[1][2]. 2. Ensure optimal age (8-12 weeks) and use female mice for a higher incidence of relapsing disease[3][8][17]. 3. If studying the initial wave, consider adding Pertussis Toxin (PTX) to the immunization protocol to increase severity[7][8]. |
| Chronic Progressive EAE Instead of Relapsing-Remitting in SJL/J Mice | Substrain-specific phenotype. | 1. The disease course (chronic vs. relapsing-remitting) can be an inherent characteristic of the SJL/J substrain from a particular vendor[1]. If a relapsing-remitting model is required, sourcing mice from a different vendor may be necessary. |
| No Relapses Observed in Male SJL/J Mice | Sex-dependent differences in the immune response. | This is a known phenomenon. Male SJL/J mice immunized with PLP(139-151) often develop an initial wave of EAE but fail to relapse[4]. This is thought to be due to the development of a protective Th2-biased immune response[4]. For studying relapsing-remitting EAE, it is recommended to use female SJL/J mice. |
| No Disease Development in C57BL/6 or BALB/c Mice | Incorrect strain for the PLP(139-151) peptide. | These strains are resistant to EAE induction with this specific peptide due to their MHC haplotypes (H-2b and H-2d, respectively)[5][6][18][19]. For EAE in C57BL/6 mice, use MOG(35-55). For BALB/c mice, other PLP peptides (e.g., PLP(180-199)) have been shown to be encephalitogenic[20]. |
Quantitative Data on EAE Severity in Different Mouse Substrains
Table 1: Impact of SJL/J Substrain from Different Vendors on EAE Severity
| SJL/J Substrain (Vendor) | Mean Maximal Clinical Score | Disease Course | Key Immunological Features |
| Vendor 1 (e.g., HAR) | Lower | Relapsing-Remitting | Greater number of CD4+ T cell infiltrates in the CNS, particularly IFN-γ–secreting T cells in the brain during the post-acute phase[1]. |
| Vendor 2 (e.g., CR) | Higher | Chronic | Dominated by an aggressive B cell response to the immunizing antigen and endogenous CNS antigens[1]. |
Note: The actual vendor names are often anonymized in publications. The key takeaway is that the source of SJL/J mice is a critical experimental variable.
Table 2: Susceptibility of Different Mouse Strains to PLP(139-151)-Induced EAE
| Mouse Strain | MHC Haplotype | Susceptibility to PLP(139-151) EAE | Typical Disease Course | Reported Mean Maximal Score (Approx.) |
| SJL/J | H-2s | Highly Susceptible | Relapsing-Remitting | 2.0 - 3.5[8] |
| B10.S | H-2s | Resistant | No clinical disease | 0[12][13][14][15][16] |
| C57BL/6 | H-2b | Resistant | No clinical disease | 0[5][6][19] |
| BALB/c | H-2d | Resistant | No clinical disease | 0[18][19] |
Experimental Protocols
Standard Protocol for Active EAE Induction in SJL/J Mice with [SER140]-PLP(139-151)
This protocol is a synthesis of methodologies described in the cited literature[8][17].
Materials:
-
Female SJL/J mice, 8-12 weeks old.
-
[SER140]-PLP(139-151) peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL).
-
Sterile Phosphate Buffered Saline (PBS).
-
(Optional) Pertussis Toxin (PTX).
-
Syringes and needles.
Procedure:
-
Antigen Emulsion Preparation:
-
Prepare a 1:1 emulsion of the [SER140]-PLP(139-151) peptide solution in PBS and CFA. A typical final concentration for the peptide is 50-100 µg per 100 µL of emulsion.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.
-
-
(Optional) Pertussis Toxin Administration:
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.
-
Use a standard EAE scoring scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis with forelimb weakness.
-
5: Moribund or dead.
-
-
Visualizations
Experimental Workflow for EAE Induction
References
- 1. Substrain Differences Reveal Novel Disease-Modifying Gene Candidates That Alter the Clinical Course of a Rodent Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Epitope-Specific Tolerance Modes Differentially Specify Susceptibility to Proteolipid Protein-Induced Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 6. Epitope-Specific Tolerance Modes Differentially Specify Susceptibility to Proteolipid Protein-Induced Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 9. idus.us.es [idus.us.es]
- 10. Differences of the 6N and 6J Substrains of C57BL/6 Mice in the Development of Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. pnas.org [pnas.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Genetics of EAE Supports the Role of T Helper Cells in MS Pathogenesis Running head: Critical genetic role for T cells in MS and EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Anti-myelin antibodies play an important role in the susceptibility to develop proteolipid protein-induced experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Clinical Scoring for Relapsing-Remitting EAE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with relapsing-remitting Experimental Autoimmune Encephalomyelitis (EAE). Our goal is to help you refine your clinical scoring methods to ensure robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of variability in EAE clinical scoring?
A1: The most significant source of variability in EAE clinical scoring is subjective interpretation by the observer.[1][2][3][4] Factors such as experience level, individual bias, and even the time of day can influence scoring. To mitigate this, it is crucial to implement blinded scoring, where the observer is unaware of the treatment groups.[5][6][7] Consistent training of all personnel involved in scoring is also essential.
Q2: How should we handle ambiguous clinical signs that fall between two defined scores?
A2: It is a common and recommended practice to use "in-between" or half-point scores (e.g., 0.5, 1.5, 2.5) to more accurately capture the clinical presentation of the animals.[5][6] This allows for a more granular and sensitive assessment of disease progression and treatment effects.
Q3: What is the recommended definition of a "relapse" in a relapsing-remitting EAE model?
A3: A commonly accepted criterion for a relapse is an increase in the clinical score by at least one full point from the lowest score recorded during the remission period.[5] For example, if a mouse recovers to a score of 0.5 and its score later increases to 1.5 or higher, it is considered to have relapsed.[5] Special attention to the return of tail limpness can help confirm a relapse.[5]
Q4: Are there more objective methods to supplement traditional clinical scoring?
A4: Yes, several methods can complement traditional scoring to provide more objective data. These include:
-
Automated activity monitoring systems: Infrared-based systems can measure locomotor activity, which has been shown to inversely correlate with disease severity and can detect subtle changes not captured by manual scoring.[1][2][8]
-
Histological analysis: Post-mortem analysis of the central nervous system (CNS) for inflammation, demyelination, and axonal injury provides a quantitative measure of pathology that can be correlated with clinical scores.[9][10][11][12]
-
Body weight and condition scoring: Daily monitoring of body weight and body condition score (BCS) are important indicators of overall health and can complement the neurological assessment.[13][14]
Q5: How can we ensure the welfare of the animals, especially at higher clinical scores?
A5: Animal welfare is paramount. For animals with severe EAE (scores of 3 or higher), special care is necessary.[15] This includes providing easily accessible food and water (e.g., placing food on the cage floor, using long-sipper water bottles), providing soft bedding to prevent sores, and monitoring for signs of distress.[14][15] It is also important to establish clear humane endpoints in your protocol.[13][16]
Troubleshooting Guides
Issue 1: High Inter-observer Variability in Clinical Scores
Symptoms:
-
Significant differences in scores for the same animal when assessed by different researchers.
-
Lack of consistency in the average clinical score curves between replicate experiments.
Possible Causes:
-
Lack of standardized scoring protocol and training.
-
Inconsistent handling of animals during scoring.
Solutions:
-
Standardize Scoring Protocol: Develop a detailed, written protocol with clear descriptions and visual aids for each score. Ensure all observers are thoroughly trained on this protocol.
-
Implement Blinded Scoring: The person scoring the animals should not know the treatment group assignments.[5][6][7]
-
Regular Calibration Checks: Periodically have two or more observers score the same group of animals independently and compare the results to identify and address any discrepancies.
-
Consistent Animal Handling: Handle the mice gently and consistently during each scoring session to minimize stress, which can affect their clinical presentation.[6]
Issue 2: Difficulty in Distinguishing a True Relapse from a Minor Fluctuation
Symptoms:
-
Small, transient increases in clinical scores that do not seem to represent a full relapse.
-
Uncertainty in applying the "one-point increase" rule for defining a relapse.
Possible Causes:
-
Subtle variations in daily clinical presentation.
-
Minor scoring errors.[5]
Solutions:
-
Confirm with Multiple Signs: A true relapse is often accompanied by a clear worsening of multiple clinical signs. For example, a newly limp tail in addition to worsening limb weakness can help confirm a relapse.[5]
-
Duration of Worsening Score: A sustained increase in the score over 24-48 hours is more likely to be a true relapse than a transient fluctuation.
-
Correlate with Body Weight: A relapse is often associated with a concurrent drop in body weight.
Data Presentation
Table 1: Comparison of Common EAE Clinical Scoring Scales
| Score | Typical 0-5 Scale[1][5][13] | Refined 0-5 Scale with Half-Points[5][9] | Example 0-10 Scale[7] |
| 0 | No clinical signs | No obvious changes in motor function | No clinical signs |
| 0.5 | - | Tip of tail is limp | - |
| 1 | Limp tail | Limp tail | Partial tail paralysis |
| 1.5 | - | Limp tail and hind leg inhibition | - |
| 2 | Hind limb weakness | Limp tail and weakness of hind legs | Full tail paralysis |
| 2.5 | - | Limp tail and dragging of hind legs | - |
| 3 | Hind limb paralysis | Limp tail and complete paralysis of hind legs | Partial hindlimb paralysis |
| 3.5 | - | Severe hind limb paralysis, mouse is unable to right itself | - |
| 4 | Hind and forelimb paralysis | Limp tail, complete hind leg and partial front leg paralysis | Complete hindlimb paralysis |
| 5 | Moribund or dead | Moribund or dead | Hindlimb and partial forelimb paralysis |
| 6 | - | - | Complete forelimb paralysis |
| 7+ | - | - | Worsening paralysis leading to moribund state |
Table 2: Histopathological Scoring for EAE
| Score | Inflammation (e.g., CD45+ cells)[9][10] | Demyelination (e.g., Luxol Fast Blue)[9][10] |
| 0 | No inflammatory cells | No demyelination |
| 1 | Few scattered inflammatory cells | Very minimal demyelination (<1% of white matter) |
| 2 | Perivascular cuffs of inflammatory cells | Minimal demyelination (2-10% of white matter) |
| 3 | Widespread perivascular cuffs and parenchymal infiltration | Mild demyelination (11-25% of white matter) |
| 4 | Extensive parenchymal infiltration | Moderate to severe demyelination (>25% of white matter) |
Experimental Protocols
Protocol 1: Induction of Relapsing-Remitting EAE in SJL Mice
This protocol is adapted from established methods for inducing relapsing-remitting EAE in SJL mice using proteolipid protein (PLP) peptide 139-151.[17][18][19]
Materials:
-
Female SJL/J mice, 8-12 weeks old
-
PLP 139-151 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Emulsification kit (e.g., two Luer-lock syringes and a connecting needle)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve PLP 139-151 in sterile PBS at a concentration of 2 mg/mL.
-
Prepare an equal volume of CFA.
-
Draw the PLP solution into one syringe and the CFA into another.
-
Connect the syringes and force the mixture back and forth until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion (containing 100 µg of PLP peptide) subcutaneously, distributed over two sites on the flank.
-
Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.
-
-
Clinical Scoring:
-
Begin daily monitoring of weight and clinical signs around day 7 post-immunization.
-
Score the mice according to a standardized scale (see Table 1). Onset of disease is typically observed between days 9-14.[20]
-
Partial recovery is usually seen around days 14-21, with relapses occurring in a subset of mice from day 20 onwards.[20]
-
-
Supportive Care:
-
Provide supportive care as described in the FAQ section for animals with severe disease.
-
Mandatory Visualizations
Caption: Workflow for the induction of relapsing-remitting EAE in SJL mice.
Caption: Troubleshooting workflow for high inter-observer variability in EAE scoring.
Caption: Simplified signaling pathway of T-cell mediated pathogenesis in EAE.
References
- 1. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]
- 11. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 14. einsteinmed.edu [einsteinmed.edu]
- 15. Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 17. redoxis.se [redoxis.se]
- 18. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Generating EAE Mouse Models of Multiple Sclerosis | Taconic Biosciences [taconic.com]
Validation & Comparative
A Comparative Guide to EAE Induction: [SER140]-PLP(139-151) vs. MOG(35-55)
For researchers, scientists, and drug development professionals, the choice of antigen for inducing Experimental Autoimmune Encephalomyelitis (EAE) is critical, dictating the disease course and immunological profile of the model. This guide provides an objective comparison of two widely used encephalitogenic peptides, [SER140]-PLP(139-151) and MOG(35-55), offering a comprehensive overview of their performance with supporting experimental data and detailed protocols.
This document contrasts the relapsing-remitting EAE model induced by [SER140]-PLP(139-151) in SJL mice with the chronic progressive EAE model induced by MOG(35-55) in C57BL/6 mice. These models are instrumental in mimicking different aspects of multiple sclerosis (MS) in humans.
Quantitative Comparison of EAE Induction
The selection between [SER140]-PLP(139-151) and MOG(35-55) hinges on the specific research question. The following tables summarize key quantitative parameters to aid in this decision-making process.
| Parameter | [SER140]-PLP(139-151) | MOG(35-55) |
| Mouse Strain | SJL/J | C57BL/6 |
| Typical Disease Course | Relapsing-Remitting | Chronic Progressive/Monophasic[1] |
| Primary T-cell Response | CD4+ T cells | CD4+ T cells (Th1 and Th17)[2] |
| B-cell Involvement | Minimal | Generally considered B-cell independent, though some antibody response can be detected. |
Table 1: General Characteristics of EAE Models
| Parameter | [SER140]-PLP(139-151) in SJL Mice | MOG(35-55) in C57BL/6 Mice |
| Disease Incidence | >90% (with or without PTX)[3] | 80-100%[4] |
| Day of Onset | 10-15 days (without PTX), 9-14 days (with PTX)[5] | 9-14 days[1] |
| Mean Maximum Score (1st episode) | ~2.5[6] | 2.5 - 3.5[4] |
| Relapse Incidence | 50-80% (without PTX), as low as 20% (with PTX)[3] | Up to 25% may show some relapse-like activity[4] |
Table 2: Typical EAE Clinical Parameters
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful EAE induction. Below are standardized methodologies for both peptides.
[SER140]-PLP(139-151)-Induced EAE in SJL Mice
This protocol is designed to induce a relapsing-remitting form of EAE.
Materials:
-
[SER140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX) from Bordetella pertussis (optional, to increase severity of the initial wave)[5]
-
Phosphate-Buffered Saline (PBS)
-
Female SJL/J mice, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of [SER140]-PLP(139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS, emulsified with an equal volume of CFA containing 4 mg/mL Mycobacterium tuberculosis.
-
Immunization (Day 0): Anesthetize the mice. Administer a total of 0.2 mL of the emulsion subcutaneously, distributed over two sites on the flank. A typical dose is 50-100 µg of peptide per mouse.[7][8]
-
Pertussis Toxin Administration (Optional): If using PTX, administer 100-200 ng in 0.1 mL of PBS intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[6] Note that PTX can reduce the incidence of relapses.[5]
-
Clinical Scoring: Begin daily monitoring of mice for clinical signs of EAE from day 7 post-immunization. Use a standard 0-5 scoring scale (see Table 3).
MOG(35-55)-Induced EAE in C57BL/6 Mice
This protocol induces a chronic progressive form of EAE.
Materials:
-
MOG(35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX) from Bordetella pertussis
-
Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG(35-55) in CFA. A typical concentration is 2 mg/mL of peptide in PBS, emulsified with an equal volume of CFA containing 4 mg/mL Mycobacterium tuberculosis.[1]
-
Immunization (Day 0): Anesthetize the mice. Administer a total of 0.2 mL of the emulsion subcutaneously, distributed over two sites on the flank. A common dose is 100-200 µg of peptide per mouse.[1]
-
Pertussis Toxin Administration: Administer 200 ng of PTX in 0.1 mL of PBS i.p. on the day of immunization and again 48 hours later.[1]
-
Clinical Scoring: Begin daily monitoring of mice for clinical signs of EAE from day 7 post-immunization. Use a standard 0-5 scoring scale (see Table 3).
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Table 3: Standard EAE Clinical Scoring System [9]
Signaling Pathways and Experimental Workflows
The immunological cascades triggered by [SER140]-PLP(139-151) and MOG(35-55) share common features but also exhibit distinct characteristics that influence the disease phenotype.
EAE Induction and Pathogenesis Workflow
The following diagram illustrates the general workflow for active EAE induction and the subsequent pathogenic cascade leading to neurological symptoms.
Caption: General workflow of EAE induction and pathogenesis.
T-Cell Differentiation and Effector Function
The differentiation of naive CD4+ T-cells into specific effector subsets, primarily Th1 and Th17 cells, is a crucial step in EAE pathogenesis.
Caption: Simplified signaling for Th1 and Th17 differentiation in EAE.
References
- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 3. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 7. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOG35 − 55-induced EAE model of optic nerve inflammation compared to MS, MOGAD and NMOSD related subtypes of human optic neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Table 1 from Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Immunological Landscapes of PLP- and MOG-Induced EAE Models
For Researchers, Scientists, and Drug Development Professionals
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human demyelinating disease, multiple sclerosis (MS). The choice of myelin antigen used for immunization is a critical determinant of the resulting immunopathology and clinical disease course. This guide provides an objective comparison of two of the most common EAE models: proteolipid protein (PLP)-induced EAE, typically in SJL mice, and myelin oligodendrocyte glycoprotein (B1211001) (MOG)-induced EAE, commonly in C57BL/6 mice. Understanding the immunological nuances of each model is paramount for selecting the appropriate system to investigate specific aspects of MS pathogenesis and for the preclinical evaluation of novel therapeutics.
Core Immunological and Clinical Differences
The PLP- and MOG-induced EAE models exhibit distinct clinical and immunological characteristics that reflect different facets of multiple sclerosis. PLP139-151-induced EAE in SJL mice typically results in a relapsing-remitting disease course, mirroring the most common form of MS.[1][2] In contrast, MOG35-55-induced EAE in C57BL/6 mice generally produces a chronic, progressive paralysis.[1][3] These differences in disease manifestation are rooted in fundamental variations in the underlying immune responses.
T-Cell-Mediated Immunity: A Tale of Two Helper Subsets
Both EAE models are T-cell-mediated, primarily driven by CD4+ T helper (Th) cells.[4] However, the polarization of these T cells into different effector subsets, namely Th1 and Th17 cells, varies between the models and contributes significantly to their distinct pathologies.
-
PLP-Induced EAE (SJL Mice): This model is often characterized by a prominent Th17-dominant response.[5][6] Th17 cells, producing their signature cytokine IL-17, are potent inducers of tissue inflammation and are thought to play a crucial role in the relapsing-remitting nature of the disease.[5] While Th1 cells, which produce IFN-γ, are also present, the Th17 axis is often considered a key driver of pathogenesis in this model.[6]
-
MOG-Induced EAE (C57BL/6 Mice): The MOG35-55 model in C57BL/6 mice is classically considered to be more Th1-driven .[7] IFN-γ-producing Th1 cells are critical for the activation of macrophages and the subsequent demyelination and axonal damage seen in the chronic phase of the disease.[3] However, it is now understood that Th17 cells also play a significant, complementary role in the initiation of inflammation in this model.[5][8] The interplay between Th1 and Th17 cells, with a potential shift towards a Th1-dominated response in the chronic phase, is a key feature.[7]
The Dichotomous Role of B Cells and Antibodies
A striking difference between the two models lies in the involvement of B cells and antibodies.
-
PLP-Induced EAE (SJL Mice): EAE induced with the PLP139-151 peptide is largely considered to be B-cell independent .[9] The disease can be readily induced in B-cell deficient mice.[10] In some contexts, B cells may even play a regulatory or protective role in PLP-induced EAE, potentially by limiting epitope spreading.[10] While anti-PLP antibodies can be detected, they are not considered essential for disease induction with this peptide.[6]
-
MOG-Induced EAE (C57BL/6 Mice): In contrast, the MOG model, particularly when induced with the full-length MOG protein, is often B-cell dependent .[1][11] B cells can contribute to pathogenesis through several mechanisms, including acting as potent antigen-presenting cells (APCs) to activate T cells, and producing demyelinating anti-MOG antibodies.[1][11] The MOG35-55 peptide model is primarily T-cell driven, but a role for B cells in exacerbating disease is still recognized.[11]
Comparative Data Summary
The following tables summarize the key quantitative and qualitative differences between the PLP139-151/SJL and MOG35-55/C57BL/6 EAE models.
| Feature | PLP139-151-Induced EAE | MOG35-55-Induced EAE |
| Mouse Strain | SJL/J[12][13] | C57BL/6[14][15] |
| Clinical Course | Relapsing-Remitting[1][12] | Chronic-Progressive[1][13] |
| Typical Onset | 10-15 days (without PTX)[12] | 9-14 days[14] |
| Peak Disease | 1-2 days after onset for each relapse[16] | 3-5 days after onset[14] |
| Dominant T-Cell Response | Th17[5][6] | Th1 (with Th17 involvement)[5][7] |
| Key Cytokines | IL-17, IL-6, TNF-α[5][17] | IFN-γ, TNF-α, IL-17[3][17] |
| B-Cell Dependency | Largely Independent[9][10] | Dependent (especially with MOG protein)[1][11] |
| Antibody Role | Non-essential for induction[6] | Pathogenic (demyelinating)[1] |
| CNS Infiltrate | T cells, macrophages; B cells in some contexts[2][18] | T cells, macrophages[18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of EAE studies. Below are generalized protocols for the induction of PLP- and MOG-EAE.
Protocol 1: PLP139-151-Induced EAE in SJL Mice
Materials:
-
Female SJL/J mice, 8-12 weeks old
-
PLP139-151 peptide (e.g., [Ser140]-PLP139-151)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Pertussis Toxin (PTX) (optional, for a more severe initial wave)[12]
-
Isoflurane for anesthesia (optional)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of PLP139-151 in CFA. A common final concentration is 1 mg/mL of peptide. The peptide is first dissolved in sterile PBS and then emulsified with an equal volume of CFA by repeated passage through a syringe or using a homogenizer until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization (Day 0): Anesthetize the mice (optional). Subcutaneously inject a total of 100-200 µL of the emulsion, divided over two to four sites on the flanks and/or back.[4][12] This typically delivers 50-100 µg of PLP peptide per mouse.[4]
-
PTX Administration (Optional, Day 0 and 2): If used, administer PTX intraperitoneally (i.p.). A typical dose is 100-200 ng per mouse in 100-200 µL of sterile PBS.[12] A second dose is often given 48 hours later.
-
Clinical Scoring: Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization. Use a standardized 0-5 scoring scale (see table below). Also, monitor body weight, as weight loss is an early indicator of disease onset.
Protocol 2: MOG35-55-Induced EAE in C57BL/6 Mice
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Pertussis Toxin (PTX)
-
Isoflurane for anesthesia (optional)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common final concentration is 1-2 mg/mL of peptide. The peptide is dissolved in sterile PBS and then emulsified with an equal volume of CFA as described for the PLP protocol.
-
Immunization (Day 0): Anesthetize the mice (optional). Subcutaneously inject a total of 100-200 µL of the emulsion, typically divided over two sites on the flanks.[14] This delivers 100-200 µg of MOG peptide per mouse.[4]
-
PTX Administration (Day 0 and 2): Administer PTX i.p. A typical dose is 100-300 ng per mouse in 100-200 µL of sterile PBS.[19] A second identical dose is administered 48 hours later.[14]
-
Clinical Scoring: Begin daily monitoring for clinical signs and body weight from day 7 post-immunization using a standardized scoring system.
Standard EAE Clinical Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
Visualizing Immunological Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the key immunological distinctions between the two models.
References
- 1. Pathogenic and regulatory roles for B cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrain Differences Reveal Novel Disease-Modifying Gene Candidates That Alter the Clinical Course of a Rodent Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine Control of Inflammation and Repair in the Pathology of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T cells in multiple sclerosis and experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-myelin antibodies play an important role in the susceptibility to develop proteolipid protein-induced experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Persistent Inflammation in the CNS during Chronic EAE Despite Local Absence of IL-17 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional and Pathogenic Differences of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis | PLOS One [journals.plos.org]
- 9. Proteolipid protein-induced mouse model of multiple sclerosis requires B cell-mediated antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 12. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 13. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 16. hookelabs.com [hookelabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Fundamental differences in the dynamics of CNS lesion development and composition in MP4- and MOG peptide 35–55-induced experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CNS Lesions in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][2] The choice of EAE model is critical as it significantly influences the resulting immunopathology and histological features of CNS lesions, thereby impacting the suitability for specific research questions and therapeutic development. This guide provides a comparative histological analysis of CNS lesions in different EAE models, supported by experimental data and detailed methodologies.
Histopathological Comparison of Key EAE Models
The histopathological hallmarks of EAE, much like MS, are inflammation, demyelination, and axonal damage.[2][3] However, the extent and localization of these features vary considerably between different EAE models, largely dictated by the inducing antigen and the genetic background of the animal strain.
MOG vs. PLP-Induced EAE in C57BL/6 Mice
Myelin Oligodendrocyte Glycoprotein (MOG) and Proteolipid Protein (PLP) are two common antigens used to induce EAE in C57BL/6 mice, leading to distinct pathological profiles. MOG (35-55)-induced EAE is generally characterized by robust inflammation and demyelination.[4] In contrast, PLP (178-191)-induced EAE can present with more variable and sometimes less severe demyelinating pathology.[4]
Chronic EAE induced with MOG (35-55) peptide in C57BL/6 mice is a widely used model that recapitulates many neuropathological features of MS, including lesions in the spinal cord, cerebral cortex, hippocampus, and cerebellum.[5][6] Histologically, these lesions are characterized by perivascular cuffs of infiltrating mononuclear cells, including T cells and macrophages, leading to demyelination and axonal damage.[1]
Relapsing-Remitting vs. Chronic EAE Models
The clinical course of EAE can be either relapsing-remitting or chronic, and this is reflected in the histopathology. In SJL/J mice, immunization with PLP (139-151) induces a relapsing-remitting disease course.[1] The CNS lesions in this model initially show perivascular and meningeal infiltration of lymphocytes and neutrophils.[1] During remission, the inflammatory infiltrate resolves, but there is a progression of white matter damage, gliosis, and the presence of macrophages containing myelin debris.[1]
In contrast, chronic EAE models, such as that induced by MOG (35-55) in C57BL/6 mice, show a sustained inflammatory response and progressive demyelination and axonal loss.[1][6] At the peak of disease, chronic EAE is associated with a greater lesion burden, more severe myelin and axonal loss, and higher expression of chemokines and cytokines compared to relapsing-remitting EAE.[7]
Active vs. Passive EAE
EAE can be induced actively by immunization with a myelin antigen or passively by the adoptive transfer of myelin-specific T cells.[8][9] Histological differences have been observed between these two induction methods. For instance, in a study comparing active and passive MOG-induced EAE in C57BL/6 mice, the passive model showed more extensive demyelinating areas and a significant increase in B lymphocytes within the inflammatory infiltrates compared to the active model.[9][10]
Biozzi ABH Mouse Model
The Biozzi ABH mouse strain is susceptible to a relapsing-remitting EAE that can progress to a secondary progressive phase, closely mimicking the disease course in some MS patients.[11][12] This model is induced by immunization with spinal cord homogenate.[12] Histologically, the late chronic phase of EAE in Biozzi mice is characterized by the development of meningeal ectopic lymphoid tissue and a shift from a T-cell predominant to a B-cell predominant disease.[11] This model is particularly useful for studying the mechanisms of disease progression and neurodegeneration.[13]
Quantitative Comparison of CNS Lesions
| EAE Model | Mouse Strain | Inducing Antigen | Key Histopathological Features | Inflammation | Demyelination | Axonal Damage |
| Chronic EAE | C57BL/6 | MOG (35-55) | Robust inflammation, extensive demyelination, significant axonal loss. Lesions in spinal cord, brain.[1][4][6] | +++ | +++ | +++ |
| Relapsing-Remitting EAE | SJL/J | PLP (139-151) | Perivascular and meningeal infiltrates, resolving inflammation during remission, progressive white matter damage.[1] | ++ (during relapse) | ++ | ++ |
| PLP-Induced EAE | C57BL/6 | PLP (178-191) | Variable and sometimes less severe demyelination compared to MOG-EAE.[4] | ++ | +/++ | ++ |
| Active MOG-EAE | C57BL/6 | MOG (35-55) | T-cell and macrophage infiltrates.[10] | ++ | ++ | ++ |
| Passive MOG-EAE | C57BL/6 | Adoptive transfer of MOG-specific T cells | More extensive demyelination and increased B-cell infiltration compared to active EAE.[9][10] | +++ | +++ | ++ |
| Chronic Relapsing EAE | Biozzi ABH | Spinal Cord Homogenate | Relapsing-remitting course followed by secondary progression. Meningeal lymphoid follicles in late stage.[11][12] | ++ (relapses), + (progressive) | +++ | +++ |
(Scale: + mild, ++ moderate, +++ severe)
Experimental Protocols
Active EAE Induction (MOG 35-55 in C57BL/6 Mice)
-
Antigen Emulsion Preparation: Emulsify MOG (35-55) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank with the MOG/CFA emulsion.
-
Pertussis Toxin Administration: Administer pertussis toxin (PTX) intraperitoneally on day 0 and day 2.[4]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score according to a standardized scale.
-
Histopathological Analysis: At the desired endpoint, perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Dissect the brain and spinal cord, post-fix in 4% PFA, and process for paraffin (B1166041) embedding.[4] Section the tissues and stain with Hematoxylin and Eosin (H&E) for inflammation, Luxol Fast Blue (LFB) for demyelination, and silver impregnation or immunohistochemistry for axonal markers (e.g., β-APP) to assess axonal damage.[2]
Passive EAE Induction (Adoptive Transfer)
-
Donor Mouse Immunization: Induce active EAE in donor mice as described above.
-
T-cell Isolation and Activation: 7-10 days post-immunization, isolate splenocytes and/or lymph node cells from donor mice. Culture the cells in the presence of the specific myelin antigen (e.g., MOG 35-55) and appropriate cytokines (e.g., IL-12 and IL-23) to activate and expand the encephalitogenic T cells.
-
Adoptive Transfer: Inject the activated T cells into naïve recipient mice.
-
Clinical Scoring and Histopathology: Monitor recipient mice for clinical signs and perform histological analysis as described for active EAE.
Visualizing the Experimental Workflow
Caption: Generalized workflow for EAE induction and subsequent histological analysis of CNS lesions.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An Animal Model of Cortical and Callosal Pathology in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
- 7. Characterization of relapsing-remitting and chronic forms of experimental autoimmune encephalomyelitis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Passive Experimental Autoimmune Encephalomyelitis in C57BL/6 with MOG: Evidence of Involvement of B Cells | PLOS One [journals.plos.org]
- 10. Passive Experimental Autoimmune Encephalomyelitis in C57BL/6 with MOG: Evidence of Involvement of B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling compartmentalized chronic immune-mediated demyelinating CNS disease in the Biozzi ABH mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sia10.com [sia10.com]
- 13. academic.oup.com [academic.oup.com]
Validating the [SER140]-PLP(139-151) EAE Model for Multiple Sclerosis Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the [SER140]-PLP(139-151) Experimental Autoimmune Encephalomyelitis (EAE) model with a primary alternative, the MOG(35-55) EAE model, for the study of Multiple Sclerosis (MS). The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate model for their specific research questions.
Model Overview and Comparison
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for Multiple Sclerosis, providing a critical platform to investigate the immunopathogenesis of neuroinflammation and demyelination.[1] The choice of encephalitogenic antigen and mouse strain are key determinants of the disease phenotype, influencing the clinical course, immune response, and central nervous system (CNS) histopathology.
The [SER140]-PLP(139-151) EAE model , typically induced in SJL mice, is considered the most representative model for the relapsing-remitting form of MS (RRMS), which is the most common clinical course in humans.[2][3] This model is characterized by an initial acute phase of neurological deficits, followed by a period of remission and subsequent relapses.[3][4]
In contrast, the MOG(35-55) EAE model , commonly induced in C57BL/6 mice, typically results in a chronic, progressive disease course that more closely mimics primary progressive MS (PPMS).[5][6] This model is characterized by a sustained neurological deficit without distinct relapses and remissions.[5]
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the [SER140]-PLP(139-151) and MOG(35-55) EAE models.
Table 1: Clinical Course Comparison
| Feature | [SER140]-PLP(139-151) in SJL Mice | MOG(35-55) in C57BL/6 Mice |
| Disease Course | Relapsing-Remitting[3] | Chronic Progressive[5] |
| Typical Onset | 10-15 days post-immunization[7] | 9-14 days post-immunization[5] |
| Peak Severity (Acute Phase) | 1-3 days after onset[7] | 3-5 days after onset[5] |
| Relapse Rate | 50-80% of mice (without PTX)[3] | Generally non-relapsing[5] |
| Synchronization of Onset | Highly synchronized[3] | Generally synchronized[8] |
Table 2: Histopathological and Immunological Comparison
| Feature | [SER140]-PLP(139-151) in SJL Mice | MOG(35-55) in C57BL/6 Mice |
| Primary Lesion Location | Brain and spinal cord[9] | Predominantly spinal cord[9][10] |
| Inflammatory Infiltrate | T cells, B cells, macrophages[11] | T cells (Th1, Th17), macrophages, dendritic cells[12][13] |
| Demyelination | Can be less severe than MOG model[1] | Robust and widespread[1] |
| Key Cytokines | IFN-γ, IL-17[10] | IFN-γ, IL-17, TNF-α[10][14] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible induction of EAE.
[SER140]-PLP(139-151) EAE Induction in SJL Mice
This protocol is adapted from established methodologies for inducing a relapsing-remitting EAE course.[4][7]
Materials:
-
Female SJL mice (8-12 weeks old)
-
[SER140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX) from Bordetella pertussis (optional, for a more severe initial wave)[3]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of [SER140]-PLP(139-151) in CFA. A common concentration is 1 mg/mL of peptide in the final emulsion. Ensure a stable water-in-oil emulsion is formed.
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 µL of the emulsion, divided between two sites on the flanks. This typically delivers 50-100 µg of the peptide per mouse.
-
PTX Administration (Optional, Day 0 and 2): If a more severe acute phase is desired, administer 100-200 ng of PTX intraperitoneally on the day of immunization and again 48 hours later. Note that PTX administration can reduce the relapse rate.[3]
-
Clinical Scoring: Begin daily monitoring of the mice for clinical signs of EAE around day 7 post-immunization. Use a standardized 0-5 scoring scale (see Appendix A).
MOG(35-55) EAE Induction in C57BL/6 Mice
This protocol is a standard method for inducing a chronic EAE model.[5][8]
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG(35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX) from Bordetella pertussis
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare a stable water-in-oil emulsion of MOG(35-55) in CFA. A typical final concentration is 1-2 mg/mL of peptide.
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject a total of 200 µL of the emulsion, typically divided between two sites on the upper back. This delivers 200-400 µg of the peptide per mouse.
-
PTX Administration (Day 0 and 2): Administer 200-300 ng of PTX intraperitoneally on the day of immunization and again 48 hours later.
-
Clinical Scoring: Begin daily monitoring for clinical signs of EAE around day 7 post-immunization using a standardized 0-5 scoring scale (see Appendix A).
Key Signaling Pathways in EAE Pathogenesis
The development of EAE is a complex process involving multiple signaling pathways that orchestrate the autoimmune attack on the CNS.
Toll-Like Receptor (TLR) - MyD88 Signaling Pathway
The TLR-MyD88 signaling pathway plays a crucial role in the innate immune response and is implicated in the pathogenesis of MS and EAE.[15] Activation of TLRs on antigen-presenting cells (APCs) like dendritic cells by components of CFA (such as Mycobacterium tuberculosis) triggers a signaling cascade through the adaptor protein MyD88.[15] This leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.[16] This process is critical for the priming of encephalitogenic T cells.
Figure 1: TLR-MyD88 signaling pathway in EAE induction.
TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) signaling has a dual role in EAE. While it can have immunosuppressive functions, studies have shown that early production of TGF-β1 in the CNS can create a pro-inflammatory environment that facilitates the initiation of autoimmune inflammation.[17] Glial cells produce TGF-β1, which can then act on neurons and infiltrating T cells, contributing to the inflammatory cascade.[17]
Figure 2: Role of TGF-β signaling in the CNS during EAE.
Experimental Workflow
The following diagram illustrates the general workflow for inducing and evaluating EAE in mice.
Figure 3: General experimental workflow for EAE models.
Conclusion
The [SER140]-PLP(139-151) EAE model in SJL mice and the MOG(35-55) EAE model in C57BL/6 mice represent two of the most valuable tools in MS research. The choice between them should be guided by the specific research question. The PLP model is particularly well-suited for studying the mechanisms of relapse and remission and for evaluating therapies aimed at preventing relapses.[6] The MOG model, with its chronic and robust inflammatory and demyelinating pathology, is ideal for investigating the mechanisms of progressive neurodegeneration and for testing therapies that target chronic inflammation.[6] By understanding the distinct characteristics of each model, researchers can more effectively design and interpret their preclinical studies, ultimately accelerating the development of new treatments for Multiple Sclerosis.
Appendix A: EAE Clinical Scoring Scale
A standardized scoring system is essential for the objective assessment of disease severity in EAE models.
-
0: No clinical signs of EAE.
-
1: Limp tail.
-
2: Limp tail and hind limb weakness (wobbly gait).
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 5. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 9. Determining Immune System Suppression versus CNS Protection for Pharmacological Interventions in Autoimmune Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms regulating regional localization of inflammation during CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mapping the accumulation of co-infiltrating CNS dendritic cells and encephalitogenic T cells during EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Key Signaling Molecules Identified in EAE-induced Mice [jax.org]
- 15. Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | NF-κB Pathways in the Pathogenesis of Multiple Sclerosis and the Therapeutic Implications [frontiersin.org]
- 17. JCI - Glia-dependent TGF-β signaling, acting independently of the TH17 pathway, is critical for initiation of murine autoimmune encephalomyelitis [jci.org]
A Comparative Analysis of the Encephalitogenic Properties of [SER140]-PLP(139-151) and Native PLP(139-151)
A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential encephalitogenicity of the serine-substituted [SER140]-PLP(139-151) peptide and the native PLP(139-151) peptide. This guide provides a summary of their roles in inducing Experimental Autoimmune Encephalomyelitis (EAE), comparative data on disease severity, T-cell responses, and cytokine profiles, alongside detailed experimental protocols.
The study of autoimmune neurodegenerative diseases, such as multiple sclerosis (MS), heavily relies on animal models that mimic the pathological processes of the human condition. A cornerstone of this research is the induction of Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal strains. Proteolipid protein (PLP) and its derived peptides are key encephalitogens used to trigger this autoimmune response. This guide focuses on a comparative analysis of two such peptides: the native PLP(139-151) and its synthetic analogue, [SER140]-PLP(139-151), where the cysteine at position 140 is substituted with serine. This substitution is primarily aimed at increasing the peptide's stability. While both are effective in inducing EAE, their encephalitogenic potential differs, a critical consideration for study design and interpretation.
Comparative Encephalitogenicity: Key Findings
Experimental evidence consistently demonstrates that the native PLP(139-151) peptide is a more potent inducer of EAE than its serine-substituted counterpart, [SER140]-PLP(139-151) . This increased potency manifests as a more severe clinical course of the disease in immunized animals. The choice between these two peptides, therefore, has significant implications for the objectives of a given study. The native peptide is often preferred for studies requiring a robust and severe disease model, while the [SER140]-PLP(139-151) analogue provides a model of attenuated severity, which may be advantageous for evaluating therapeutic interventions.
Quantitative Data Summary
Table 1: Comparison of EAE Induction and Severity
| Parameter | Native PLP(139-151) | [SER140]-PLP(139-151) | Reference |
| EAE Severity | More Severe | Less Severe | [1] |
| Typical Mean Maximum Score | Higher end of 2.0 - 3.5 | Lower end of 2.0 - 3.5 | [2] |
| Disease Onset | 10-15 days post-immunization | 10-15 days post-immunization | [2] |
| Disease Course | Relapsing-Remitting | Relapsing-Remitting | [3] |
Table 2: Comparative T-Cell and Cytokine Responses
| Parameter | Native PLP(139-151) | [SER140]-PLP(139-151) | Reference |
| T-Cell Proliferation | Stronger proliferative response | Weaker proliferative response | [4] |
| Dominant T-Helper Response | Th1 | Th1/Th17 | [5][6] |
| Key Cytokines Elicited | IFN-γ | IFN-γ, IL-17 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of EAE studies. The following are standard protocols for key experiments used to assess the encephalitogenicity of PLP peptides.
Protocol 1: Induction of Active EAE in SJL/J Mice
This protocol outlines the steps for inducing EAE in SJL/J mice through active immunization with either native or serine-substituted PLP(139-151).
Materials:
-
Female SJL/J mice (8-12 weeks old)
-
Native PLP(139-151) or [SER140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation: Prepare an emulsion of the chosen PLP peptide in CFA. The final concentration of the peptide should be 1-2 mg/mL. Ensure a stable water-in-oil emulsion is formed.
-
Immunization: Anesthetize the mice. Subcutaneously inject 100-200 µL of the peptide/CFA emulsion, typically distributed over two to four sites on the flank.
-
Clinical Scoring: Beginning 7 days post-immunization, monitor the mice daily for clinical signs of EAE. Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Data Analysis: Record the daily clinical scores for each mouse. Calculate the mean clinical score for each group at each time point.
Protocol 2: T-Cell Proliferation Assay
This assay measures the proliferative response of T-lymphocytes isolated from immunized mice upon re-stimulation with the specific peptide.
Materials:
-
Spleens and draining lymph nodes from immunized mice
-
RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
Native PLP(139-151) or [SER140]-PLP(139-151) peptide
-
96-well cell culture plates
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
Cell harvester and scintillation counter (for ³H-thymidine) or flow cytometer/plate reader (for non-radioactive methods)
Procedure:
-
Cell Isolation: 10-14 days post-immunization, euthanize the mice and aseptically remove the spleens and draining lymph nodes.
-
Single-Cell Suspension: Prepare single-cell suspensions from the lymphoid organs.
-
Cell Culture: Plate the cells in 96-well plates at a density of 2-5 x 10⁵ cells/well.
-
Peptide Stimulation: Add the corresponding PLP peptide to the wells at various concentrations (e.g., 0, 1, 10, 20 µg/mL).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Proliferation Measurement:
-
³H-thymidine incorporation: Add ³H-thymidine to each well for the final 18 hours of incubation. Harvest the cells and measure thymidine (B127349) incorporation using a scintillation counter.
-
Non-radioactive methods: Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis: Express the results as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.
Protocol 3: Cytokine Profile Analysis by ELISA
This protocol is for quantifying the levels of key cytokines, such as IFN-γ and IL-4, in the supernatants of cultured T-cells.
Materials:
-
Supernatants from T-cell proliferation assay cultures
-
ELISA kits for specific cytokines (e.g., mouse IFN-γ, IL-4, IL-17)
-
ELISA plate reader
Procedure:
-
Supernatant Collection: Collect the supernatants from the T-cell proliferation assay plates before the addition of the proliferation-measuring reagent.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis: Calculate the concentration of each cytokine in the supernatants by comparing the absorbance values to a standard curve generated with recombinant cytokines.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures described, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Hooke - Protocols - Adoptive Transfer EAE in SJL Mice [hookelabs.com]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 3. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 4. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Alteration of T cell cytokine production in PLPp-139-151-induced EAE in SJL mice by an immunostimulatory CpG Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling T-Cell Cross-Reactivity: A Comparative Guide to Myelin Peptide-Primed T-Cells in Multiple Sclerosis Research
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell responses to myelin antigens is paramount in the quest for effective therapies for multiple sclerosis (MS). This guide provides a comparative analysis of the cross-reactivity of T-cells primed with different myelin peptides, supported by experimental data and detailed protocols.
Myelin proteins, such as Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG), Myelin Basic Protein (MBP), and Proteolipid Protein (PLP), are key autoantigens implicated in the pathogenesis of MS. Autoreactive T-cells that recognize these peptides can drive the inflammatory cascade that leads to demyelination and neurodegeneration. A critical aspect of this autoimmune response is the phenomenon of cross-reactivity, where T-cells primed against one myelin peptide may also recognize and respond to other myelin peptides or even foreign antigens. This guide delves into the comparative reactivity of T-cells to these principal myelin antigens.
Comparative Analysis of T-Cell Responses to Myelin Peptides
Experimental evidence reveals a heterogeneous landscape of T-cell reactivity to myelin peptides in both MS patients and healthy individuals.[1][2][3] While no single peptide is universally immunodominant, studies have identified distinct patterns of cytokine secretion and proliferative responses that differ between these groups.
T-Cell Proliferation in Response to Myelin Peptides
T-cell proliferation assays are a cornerstone for assessing the cellular immune response to specific antigens. The data below summarizes the incidence of proliferative responses of peripheral blood lymphocytes from MS patients and healthy controls to different myelin antigens.
| Myelin Antigen | Percentage of Responding MS Patients | Percentage of Responding Healthy Controls | Citation |
| MOG | 50% (12 of 24) | 6% (1 of 16) | [4] |
| MBP | Incidence did not differ greatly from controls | Incidence did not differ greatly from MS patients | [4] |
| PLP | Incidence did not differ greatly from controls | Incidence did not differ greatly from MS patients | [4] |
Note: Data is synthesized from a study assessing cell-mediated immune responses to highly purified myelin antigens.[4]
Cytokine Profiles of Myelin-Reactive T-Cells
The functional phenotype of myelin-reactive T-cells can be elucidated by their cytokine secretion profiles. T-cells from MS patients often exhibit a pro-inflammatory phenotype, characterized by the secretion of IFN-γ, IL-17, and GM-CSF, whereas those from healthy controls may produce more anti-inflammatory cytokines like IL-10.[1]
| Cytokine | T-Cell Response in MS Patients to Myelin Peptides | T-Cell Response in Healthy Controls to Myelin Peptides | Citation |
| IFN-γ | Significantly enhanced production | Lower production compared to MS patients | [1] |
| IL-17 | Significantly enhanced production | Lower production compared to MS patients | [1] |
| GM-CSF | Significantly enhanced production | Lower production compared to MS patients | [1][5] |
| IL-10 | Similar or less production compared to healthy controls | Predominant secretion by some clones | [1] |
Note: This data is based on studies interrogating T-cell libraries and single-cell clones for reactivity to myelin antigens.[1] A positive correlation has been observed between anti-MOG and anti-MBP T-cell responses in MS patients.[2][3]
Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying T-cell cross-reactivity. Below are detailed methodologies for key experiments.
In Vitro Priming of Human T-Cells with Myelin Peptides
This protocol outlines the steps for the in vitro stimulation of memory peptide-specific T-cells.[6][7][8][9][10]
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment (Optional): For studies requiring a specific T-cell subset, enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Preparation of Antigen-Presenting Cells (APCs): Use either irradiated autologous PBMCs or monocyte-derived dendritic cells as APCs.
-
Peptide Stimulation:
-
Culture T-cells with APCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Add the specific myelin peptide (e.g., MOG, MBP, or PLP peptides) at a final concentration of 1-10 µg/mL.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Expansion and Restimulation:
-
After an initial stimulation period of 5-7 days, expand the T-cells by adding recombinant human Interleukin-2 (IL-2).
-
For long-term cultures, restimulate the T-cells with peptide-pulsed APCs every 10-14 days.
-
IFN-γ ELISPOT Assay
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.
-
Cell Plating: Add freshly isolated or primed T-cells (typically 2-5 x 10^5 cells/well) and the corresponding myelin peptide to the wells. Include a negative control (cells without peptide) and a positive control (e.g., PHA stimulation).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the wells and add a biotinylated anti-human IFN-γ detection antibody.
-
Incubate for 2 hours at room temperature.
-
Wash and add streptavidin-alkaline phosphatase.
-
Incubate for 1 hour at room temperature.
-
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with distilled water once spots have developed.
-
Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader.
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to antigen stimulation by quantifying the incorporation of a radioactive nucleoside.
-
Cell Culture: Plate PBMCs or purified T-cells (1-2 x 10^5 cells/well) in a 96-well round-bottom plate with the relevant myelin peptide.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a beta-counter.
-
Data Analysis: Express the results as a Stimulation Index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.
Visualizing Experimental and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying T-cell receptor signaling pathway.
Caption: Experimental workflow for myelin peptide-specific T-cell priming and functional analysis.
Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon myelin peptide recognition.
References
- 1. Distinct Inflammatory Profiles of Myelin-Reactive T cells from Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. T-cell reactivity to multiple myelin antigens in multiple sclerosis patients and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity to myelin antigens in multiple sclerosis. Peripheral blood lymphocytes respond predominantly to myelin oligodendrocyte glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of GM-CSF in T cells is increased in multiple sclerosis and suppressed by IFN-β therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human T lymphocyte priming in vitro by haptenated autologous dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Development of an in Vitro Peptide-Stimulated T Cell Assay to Evaluate Immune Effects by Cannabinoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An In Vitro Approach to Prime or Boost Human Antigen-Specific CD8+ T Cell Responses: Applications to Vaccine Studies - PMC [pmc.ncbi.nlm.nih.gov]
Standard Multiple Sclerosis Therapies in the [SER140]-PLP(139-151) EAE Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of standard multiple sclerosis (MS) therapies in the [SER140]-PLP(139-151) experimental autoimmune encephalomyelitis (EAE) model. This relapsing-remitting model, induced in SJL mice, is a cornerstone for preclinical evaluation of MS therapeutics. The data presented herein is compiled from various studies to offer a comprehensive overview of the performance of Fingolimod, Natalizumab, Glatiramer Acetate (B1210297), and Interferon-β in this specific disease model.
Comparative Efficacy of Standard MS Therapies
The following tables summarize the quantitative data on the efficacy of four standard MS therapies in the [SER140]-PLP(139-151) or the closely related PLP(139-151) EAE model in SJL mice. It is important to note that the data is collated from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Fingolimod (FTY720) Efficacy
| Treatment Protocol | Outcome Measure | Vehicle/Control Group | Fingolimod Group | Efficacy |
| Late Therapeutic | Relapse Suppression | High Relapse Rate | Almost complete suppression | High |
Fingolimod is often used as a positive control in this model and has demonstrated potent inhibition of EAE development.[1]
Table 2: Natalizumab (Anti-VLA-4 Antibody) Efficacy
| Treatment Phase | Outcome Measure | IgG Control Group (Mean Clinical Score) | Anti-VLA-4 Group (Mean Clinical Score) | Efficacy |
| Onset | Mean Clinical Score | 1.04 ± 0.05 | 0.45 ± 0.02 | Significant Reduction |
| Peak | Mean Clinical Score | 3.13 ± 0.16 | 1.03 ± 0.05 | Significant Reduction |
| Chronic | Mean Clinical Score | 1.47 ± 0.07 | 0.95 ± 0.05 | Significant Reduction |
| Overall | Cumulative Score | 34.92 ± 2.17 | 15.77 ± 0.82 | Significant Reduction |
Anti-VLA-4 antibody treatment significantly reduced clinical scores throughout all phases of the disease.[2]
Table 3: Glatiramer Acetate Efficacy
| Treatment Protocol | Outcome Measure | Vehicle/Control Group | Glatiramer Acetate Group | Efficacy |
| Prophylactic | Mean Day of Onset | 12.3 ± 0.9 | 14.3 ± 1.6 | Significant Delay |
Glatiramer Acetate has been shown to be effective in preventing and suppressing EAE.[3]
Table 4: Interferon-β Efficacy
| Treatment Protocol | Outcome Measure | Vehicle/Control Group | Interferon-β Group | Efficacy |
| Therapeutic | Clinical Score | Not specified | Significant reduction | Significant |
Experimental Protocols
The following are generalized protocols for the induction of EAE using [SER140]-PLP(139-151) and the administration of the discussed therapies. Specific details may vary between studies.
[SER140]-PLP(139-151)-Induced EAE in SJL Mice
1. Immunization:
-
Female SJL/J mice, typically 6-8 weeks old, are used.
-
An emulsion is prepared containing [SER140]-PLP(139-151) peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Mice are immunized subcutaneously at the base of the tail with the emulsion.
2. Pertussis Toxin Administration (Optional):
-
In some protocols, pertussis toxin is administered intraperitoneally on the day of immunization and again 48 hours later to enhance disease severity.
3. Clinical Scoring:
-
Mice are monitored daily for clinical signs of EAE, which are typically scored on a 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Moribund
-
5: Death
-
Therapeutic Administration Protocols
-
Fingolimod: Administered orally, typically daily, starting at the onset of clinical signs (therapeutic) or after the first disease peak (late therapeutic).
-
Natalizumab (anti-VLA-4 antibody): Administered via intraperitoneal or intravenous injection, with treatment initiated either before the onset of clinical signs (prophylactic) or at the peak of the acute phase.[4]
-
Glatiramer Acetate: Administered subcutaneously, often daily. In prophylactic studies, it is co-administered with the encephalitogenic emulsion.[3]
-
Interferon-β: Administered via subcutaneous or intraperitoneal injection, typically starting at the onset of clinical signs.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these standard MS therapies are mediated through distinct signaling pathways.
Fingolimod: S1P Receptor Modulation
Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. Its active form, fingolimod-phosphate, binds to S1P receptors on lymphocytes, leading to their internalization and degradation. This prevents lymphocytes from egressing from lymph nodes, thereby reducing their infiltration into the central nervous system (CNS).
Natalizumab: Inhibition of Leukocyte Trafficking
Natalizumab is a monoclonal antibody that targets the α4β1-integrin (VLA-4) on the surface of leukocytes. By blocking the interaction of VLA-4 with its ligand, VCAM-1, on endothelial cells of the blood-brain barrier, natalizumab prevents the transmigration of inflammatory cells into the CNS.
Glatiramer Acetate: Immune Modulation
Glatiramer acetate is a random polymer of four amino acids found in myelin basic protein. Its mechanism of action is complex and involves shifting the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype. It also induces regulatory T cells that can suppress the inflammatory response in the CNS.
Interferon-β: Pleiotropic Immunomodulatory Effects
Interferon-β (IFN-β) has multiple immunomodulatory effects. It reduces the production of pro-inflammatory cytokines, enhances the production of anti-inflammatory cytokines, and reduces the trafficking of inflammatory cells into the CNS. It acts through the IFN-α/β receptor (IFNAR) to activate the JAK-STAT signaling pathway, leading to the expression of numerous interferon-stimulated genes.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a therapeutic agent in the [SER140]-PLP(139-151) EAE model.
References
- 1. Frontiers | Pien Tze Huang Alleviates Relapsing-Remitting Experimental Autoimmune Encephalomyelitis Mice by Regulating Th1 and Th17 Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Demonstration of Biological and Immunological Equivalence of a Generic Glatiramer Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
A Comparative Guide to Acute vs. Relapsing-Remitting EAE Models Induced by PLP Peptides
For Researchers, Scientists, and Drug Development Professionals
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for multiple sclerosis (MS), providing critical insights into the disease's immunopathology and a platform for testing novel therapeutics. The choice of EAE model is paramount as different models recapitulate distinct aspects of MS. This guide provides an objective comparison of acute and relapsing-remitting EAE models induced by proteolipid protein (PLP) peptides, supported by experimental data and detailed protocols.
Overview of PLP-Induced EAE Models
PLP, a major protein in the central nervous system (CNS) myelin, can induce EAE in susceptible animal strains.[1][2] The specific peptide sequence from PLP and the genetic background of the mouse strain are key determinants of the resulting disease course, primarily whether it is acute (monophasic) or relapsing-remitting.
-
Acute EAE: This model is characterized by a single, acute episode of neurological deficits, often followed by partial or complete recovery without subsequent relapses. It is particularly useful for studying the initial inflammatory events and screening for compounds that suppress acute inflammation. In some strains, the disease is self-limiting.[3]
-
Relapsing-Remitting EAE (RR-EAE): This model more closely mimics the most common form of human MS, characterized by an initial acute disease episode, followed by a period of remission and subsequent neurological relapses.[4] The RR-EAE model is invaluable for investigating the mechanisms of relapse and remission and for evaluating therapies aimed at preventing disease progression.[4]
Comparative Data of PLP-Induced EAE Models
The following table summarizes the key characteristics and quantitative data for the two models. The relapsing-remitting model is most classically induced in SJL mice using PLP 139-151.[3][4][5] An acute disease course can be represented by the initial phase of the RR-EAE model or by using specific peptide fragments in certain mouse strains.[2][6]
| Feature | Acute EAE (Monophasic) | Relapsing-Remitting EAE (RR-EAE) |
| Primary Mouse Strain | SJL (initial phase), other strains like PL/J, B10.PL[3] | SJL[3][4][5] |
| Typical PLP Peptide | PLP 139-151 (initial phase), truncated peptides (e.g., PLP 141-150)[2] | [Ser140]-PLP 139-151[4][5] |
| Disease Course | Single peak of paralysis | Initial acute phase, remission, and subsequent relapses[1][4][6] |
| Disease Onset | ~Day 10-14 post-immunization[6][7] | ~Day 10-15 (without PTX), ~Day 9-14 (with PTX)[5] |
| Peak Severity (Acute) | Mean score: 2.0 - 3.5[5] | Mean score: 2.0 - 3.5[5] |
| First Relapse Onset | N/A | ~Day 30-45 post-immunization[1] |
| Disease Incidence | >90%[3] | 90-100%[5] |
| Immunopathology | CD4+ T cell-mediated CNS inflammation and demyelination[2][3] | CD4+ T cell (Th1 and Th17) mediated CNS inflammation, demyelination, and epitope spreading[3][8][9] |
Experimental Protocols
Detailed methodologies for inducing these EAE models are crucial for reproducibility and accurate interpretation of results.
Relapsing-Remitting EAE (RR-EAE) Protocol
This protocol is for inducing RR-EAE in SJL mice using [Ser140]-PLP 139-151.
Materials:
-
Female SJL/J mice, 6-8 weeks old
-
[Ser140]-PLP 139-151 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX) from Bordetella pertussis (optional)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP 139-151 in CFA. A common concentration is 1 mg/mL of peptide in the final emulsion. Ensure a stable emulsion is formed by vigorous mixing or sonication.
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the emulsion, divided between two sites on the flank. The total dose of PLP peptide is typically 50-100 µg per mouse.[3]
-
Pertussis Toxin Administration (Optional): If using PTX to enhance disease severity, administer 100-200 ng of PTX intraperitoneally on the day of immunization and again 48 hours later.[5][10] Note that PTX can reduce the incidence of relapses.[4][5]
-
Clinical Scoring: Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization. Use a standard 0-5 scoring system.[11][12]
EAE Clinical Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
Half points can be used for intermediate signs.[11]
Acute EAE Protocol
To study a monophasic disease course, the initial acute phase of the RR-EAE model in SJL mice can be analyzed, typically up to day 20-25 post-immunization, before the onset of relapses. Alternatively, immunization with truncated peptides like PLP 141-150 in SJL mice has been shown to induce a more acute EAE in a high percentage of animals.[2] The protocol for induction is similar to the RR-EAE protocol.
Visualizing Experimental Workflows and Pathways
EAE Induction and Monitoring Workflow
Caption: Workflow for induction and monitoring of PLP-induced EAE.
Simplified T-Cell Differentiation in EAE
Caption: Simplified signaling in EAE pathogenesis.
Conclusion
The choice between an acute and a relapsing-remitting PLP-induced EAE model depends on the specific research question. For studying the initial events of neuroinflammation and for rapid screening of anti-inflammatory compounds, the acute model is suitable. For investigating the chronic aspects of MS, including relapse, remission, and epitope spreading, the RR-EAE model in SJL mice is the gold standard. A thorough understanding of the protocols and characteristics of each model is essential for the successful design and interpretation of preclinical studies in the field of MS research.
References
- 1. Induction of active and adoptive relapsing experimental autoimmune encephalomyelitis (EAE) using an encephalitogenic epitope of proteolipid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Allergic Encephalomyelitis, EAE Related Peptides [biosyn.com]
- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Pain in experimental autoimmune encephalitis: a comparative study between different mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLP induced EAE Mouse Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. Immunopathological Patterns from EAE and Theiler’s Virus Infection: Is Multiple Sclerosis a Homogenous 1-stage or Heterogenous 2-stage Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 12. Experimental Autoimmune Encephalomyeltis (EAE) - Norecopa Wiki [wiki.norecopa.no]
Unveiling the Advantages of the [SER140]-PLP(139-151) SJL Mouse Model for Multiple Sclerosis Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The study of multiple sclerosis (MS), a complex autoimmune disease of the central nervous system (CNS), relies heavily on robust animal models that can accurately recapitulate the key pathological features of the human condition. Among the various experimental autoimmune encephalomyelitis (EAE) models, the use of the proteolipid protein peptide 139-151 with a serine substitution at position 140 ([SER140]-PLP(139-151)) in SJL mice stands out for its unique advantages, particularly in modeling the relapsing-remitting course characteristic of the most common form of human MS. This guide provides a comprehensive comparison of the [SER140]-PLP(139-151)/SJL model with other commonly used EAE models, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Comparative Analysis of EAE Models
The choice of an appropriate animal model is critical for the success of preclinical studies in MS research. The [SER140]-PLP(139-151)/SJL model offers distinct advantages in its clinical course and immunological profile when compared to other models, such as those induced by myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptides in C57BL/6 mice.
| Feature | [SER140]-PLP(139-151) in SJL Mice | MOG(35-55) in C57BL/6 Mice | Native PLP(139-151) in SJL Mice |
| Disease Course | Relapsing-Remitting[1][2][3][4][5][6][7] | Chronic Progressive[4][6][7][8] | Relapsing-Remitting (more severe than [SER140])[1] |
| Disease Incidence | 90-100%[1][3] | >90%[9] | High |
| Mean Maximum Score (Initial Phase) | 2.0 - 3.5[1] | Variable, can be severe | Higher than [SER140]-PLP model[1] |
| Relapse Rate (without Pertussis Toxin) | 50-80%[3][9] | Not applicable (chronic model)[9] | High, not reduced[9] |
| Key Advantage | Closely mimics relapsing-remitting MS, ideal for studying relapse and remission.[3][5][7][9] | Suitable for studying chronic neuroinflammation and demyelination.[7][8] | Induces more severe EAE than the [Ser140] variant.[1][9] |
| Key Disadvantage | Short initial disease wave, requiring larger group sizes for relapse studies.[9] | Does not typically exhibit relapses.[9] | Can be too severe, potentially masking therapeutic effects.[9] |
| Primary Effector Cells | CD4+ T cells (Th1 and Th17)[5][10] | CD4+ T cells, B cells play a role with whole MOG protein[9] | CD4+ T cells |
| Demyelination | Mild[11] | Strong[11] | Moderate to Severe |
Experimental Protocol: Induction of EAE with [SER140]-PLP(139-151) in SJL Mice
This protocol outlines the standard procedure for inducing relapsing-remitting EAE in SJL mice.
Materials:
-
Female SJL/J mice, 6-8 weeks old
-
[SER140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) from Bordetella pertussis (optional, for a more severe initial wave)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of [SER140]-PLP(139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA.
-
Immunization: Subcutaneously inject each mouse with 0.1 mL of the emulsion, typically distributed over two sites on the flank. This delivers 50 µg of the peptide per mouse.[4]
-
Pertussis Toxin Administration (Optional): If a more severe initial disease course is desired, administer PTX intraperitoneally. A typical dose is 100-200 ng per mouse in PBS, given at the time of immunization and again 48 hours later.[2][12] Note that PTX can reduce the incidence and severity of relapses.[1][3]
-
Clinical Scoring: Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.[2] Use a standardized scoring system:
-
0: No clinical signs
-
0.5: Distal limp tail
-
1: Complete limp tail
-
1.5: Limp tail and hind limb weakness
-
2: Unilateral partial hind limb paralysis
-
2.5: Bilateral partial hind limb paralysis
-
3: Complete bilateral hind limb paralysis
-
3.5: Complete hind limb paralysis and unilateral forelimb paralysis
-
4: Moribund
-
5: Death[13]
-
-
Monitoring: Continue daily scoring and body weight measurements for the duration of the experiment (typically 30-60 days) to assess disease progression, remission, and relapse.
Visualizing the Pathogenesis and Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Key signaling events in the pathogenesis of EAE.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 3. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using EAE to better understand principles of immune function and autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
- 9. EAE model antigen selection strategy [absin.net]
- 10. researchgate.net [researchgate.net]
- 11. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 12. Fc multimers effectively treat murine models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
Correlation of Clinical Scores with Neuropathology in PLP-Induced EAE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Experimental Autoimmune Encephalomyelitis (EAE) induced by proteolipid protein (PLP) is a widely utilized animal model for studying the pathogenesis of multiple sclerosis (MS), particularly the relapsing-remitting form.[1][2] A critical aspect of utilizing this model is the accurate correlation of observable clinical symptoms with the underlying neuropathology. This guide provides a comparative analysis of commonly used clinical scoring systems and their correlation with quantitative neuropathological changes in the central nervous system (CNS), supported by detailed experimental protocols and pathway visualizations.
Data Presentation: Correlating Clinical Manifestations with Pathological Severity
The following table summarizes the expected correlation between clinical scores and the extent of neuropathology in the spinal cord of mice with PLP-induced EAE. This quantitative representation is based on semi-quantitative scoring systems and descriptive findings from multiple studies.[3][4] It is important to note that the exact quantitative values can vary based on the specific mouse strain, the precise PLP peptide used, and the immunization protocol.
| Clinical Score | Description of Clinical Signs | Expected Demyelination (% of White Matter Area) | Expected T-Cell Infiltration (CD3+ cells/mm²) | Expected Microglia/Macrophage Activation (Iba1+ cells/mm²) |
| 0 | No overt signs of disease; normal motor function.[5] | < 1% | < 10 | < 20 (ramified morphology) |
| 1 | Limp tail or hind limb weakness, but not both.[1][5] | 1 - 10% | 10 - 50 | 20 - 75 (mixed ramified and amoeboid) |
| 2 | Limp tail and hind limb weakness.[1][5] | 10 - 25% | 50 - 150 | 75 - 200 (predominantly amoeboid) |
| 3 | Partial hind limb paralysis.[1][5] | 25 - 50% | 150 - 300 | 200 - 400 (amoeboid, phagocytic) |
| 4 | Complete hind limb paralysis.[1][5] | > 50% | > 300 | > 400 (dense, widespread activation) |
| 5 | Moribund state or death.[5] | Widespread | Extensive | Extensive |
Experimental Protocols
Detailed and consistent methodologies are paramount for reproducible and comparable results in EAE studies. The following are standard protocols for the induction of PLP-EAE and the subsequent neuropathological analysis.
PLP-Induced EAE Protocol
-
Antigen Emulsion Preparation : Emulsify PLP 139-151 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[2]
-
Immunization : Subcutaneously inject the emulsion into the flanks of susceptible mouse strains (e.g., SJL mice).[2]
-
Pertussis Toxin Administration : Administer pertussis toxin intraperitoneally on the day of immunization and again 48 hours later to facilitate the entry of pathogenic T-cells into the CNS.[2]
-
Clinical Scoring : Monitor the mice daily for clinical signs of EAE using a standardized scoring system (as detailed in the table above).[5]
Neuropathological Analysis
-
Tissue Processing : At a defined endpoint, perfuse the mice with saline followed by 4% paraformaldehyde. Dissect the spinal cord and postfix it in 4% paraformaldehyde before processing for paraffin (B1166041) embedding or cryosectioning.
-
Histological Staining for Demyelination (Luxol Fast Blue) :
-
Deparaffinize and hydrate (B1144303) tissue sections.
-
Incubate sections in Luxol Fast Blue solution at 60°C.
-
Differentiate in lithium carbonate solution followed by 70% ethanol (B145695) to distinguish between white and gray matter.
-
Counterstain with Cresyl Violet to visualize neuronal cell bodies.
-
Quantification : Capture images of the spinal cord sections and use image analysis software to calculate the percentage of demyelinated area relative to the total white matter area.
-
-
Immunohistochemistry for Cellular Infiltration :
-
Antigen Retrieval : Perform heat-induced epitope retrieval on deparaffinized sections.
-
Blocking : Block non-specific antibody binding with a suitable blocking buffer (e.g., serum from the secondary antibody host).
-
Primary Antibody Incubation : Incubate sections overnight at 4°C with primary antibodies against:
-
CD3 to identify T-lymphocytes.
-
Iba1 to identify microglia and macrophages.
-
-
Secondary Antibody and Detection : Use a corresponding biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a chromogen (e.g., DAB) for visualization.
-
Quantification : Capture images of the spinal cord white matter at a standard magnification and count the number of positive cells per square millimeter using image analysis software.
-
Visualization of Key Pathways and Workflows
Understanding the molecular signaling cascades and the experimental process is facilitated by clear visual diagrams.
Caption: Experimental workflow for correlating clinical scores with neuropathology in PLP-induced EAE.
Caption: Simplified T-cell receptor signaling pathway in EAE.
Caption: Key signaling pathways in microglia activation during EAE.[6][7][8][9]
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. PLP induced EAE Mouse Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. Prevention of clinical and histological signs of proteolipid protein (PLP)-induced experimental allergic encephalomyelitis (EAE) in mice by the water-soluble carbon monoxide-releasing molecule (CORM)-A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using EAE to better understand principles of immune function and autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microglia in Neuroinflammation and Neurodegeneration: From Understanding to Therapy [frontiersin.org]
- 7. Microglial Phenotypic Transition: Signaling Pathways and Influencing Modulators Involved in Regulation in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alzheimer Disease | Targeting Microglial Activation to Modulate Neuroinflammation in Alzheimer’s Disease | springermedicine.com [springermedicine.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for [SER140]-PLP(139-151)
Personal Protective Equipment and Safe Handling
The primary defense against accidental exposure when working with [SER140]-PLP(139-151) is the consistent use of appropriate Personal Protective Equipment (PPE).[2] Handling should occur in a designated, clean, and organized laboratory area to prevent cross-contamination.[2]
Table 1: Personal Protective Equipment (PPE) and Handling Precautions
| Protective Gear | Specification | Rationale |
| Gloves | Chemical-resistant disposable gloves (e.g., nitrile) | To prevent skin contact. Gloves should be changed immediately if contaminated.[2] |
| Eye Protection | Safety glasses or goggles | To protect against accidental splashes, particularly when reconstituting the lyophilized powder.[2] |
| Lab Coat | Standard laboratory coat or protective gown | To protect skin and personal clothing from spills.[2] |
| Ventilation | Fume hood | Recommended when working with solvents for reconstitution.[4] |
Step-by-Step Disposal Procedures
The disposal of [SER140]-PLP(139-151) and associated waste must comply with local, state, and federal regulations.[2] Never dispose of this peptide in regular trash or down the drain.[2]
Experimental Protocol for Disposal:
-
Segregation of Waste: All materials that have come into contact with [SER140]-PLP(139-151), including used vials, contaminated PPE (gloves, pipette tips), and any absorbent materials from spills, must be collected in a designated hazardous waste container.[2][3]
-
Labeling of Waste Containers: The hazardous waste container must be clearly labeled with its contents, including the name of the chemical ([SER140]-PLP(139-151)) and any solvents used.
-
Institutional Protocol Adherence: It is crucial to follow your institution's specific protocols for hazardous waste disposal. Contact your Environmental Health & Safety (EH&S) department to schedule a pickup and ensure compliant disposal through a licensed contractor.[2]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes.[2][3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station and seek urgent medical attention.[2][3]
-
Inhalation: Move the individual to an area with fresh air and seek medical attention.[2][3]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not swallow the rinse water. Seek immediate medical attention.[3]
-
Spills: In case of a spill, wear appropriate protective equipment, absorb the material with sand or vermiculite, and place it in a sealed container for disposal.[3] After cleanup, thoroughly ventilate the area and wash the spill site.[3]
Disposal Workflow for [SER140]-PLP(139-151)
Caption: Workflow for the safe disposal of [SER140]-PLP(139-151).
References
Personal protective equipment for handling [SER140]-PLP(139-151)
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of [SER140]-PLP(139-151), a synthetic peptide fragment of myelin proteolipid protein.[1][2] Due to its biological activity in inducing experimental autoimmune encephalomyelitis (EAE) in animal models, this substance must be handled with appropriate caution to minimize exposure risks.[3][4] The chemical, physical, and toxicological properties of this specific peptide have not been exhaustively investigated; therefore, it is imperative to treat it as a potentially hazardous substance.[5][6]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling [SER140]-PLP(139-151), particularly in its lyophilized powder form, to prevent inhalation, skin contact, and eye exposure.[7][8]
| PPE Category | Item | Specifications & Use |
| Eye & Face Protection | Safety Goggles | Required to shield against dust particles and potential splashes. Must conform to ANSI Z87.1 standards.[8] |
| Face Shield | Recommended in conjunction with safety goggles when there is a significant risk of splashing.[8] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is advisable for enhanced protection. Gloves must be promptly removed and replaced if contact with the peptide occurs.[8] |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing from contamination.[7][8] |
| General Laboratory Attire | Long pants and closed-toe shoes are the minimum required attire for working in a laboratory setting with hazardous materials.[8] | |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to prevent the inhalation of fine particles.[7][8] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of [SER140]-PLP(139-151) and ensuring the safety of laboratory personnel.
Handling Lyophilized Peptide
-
Preparation : Before handling, ensure the designated workspace is clean and uncluttered.[7]
-
Equilibration : To prevent moisture absorption, allow the sealed container of the lyophilized peptide to warm to room temperature in a desiccator before opening.[8]
-
Personal Protective Equipment : Don all required PPE, including a lab coat, safety goggles, and gloves, before handling the peptide.[7]
-
Weighing : Weigh the lyophilized powder in a controlled environment, taking care to minimize the creation of dust.[7] After weighing, tightly reseal the container.[8] For long-term storage, consider flushing the container with a dry, inert gas like nitrogen before sealing.[8][9]
-
Reconstitution : When preparing a solution, slowly add the desired solvent to the peptide.[7] For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first, followed by dilution with an aqueous buffer, may be necessary.[2]
-
Clean-up : After handling, thoroughly wipe down all surfaces and equipment with an appropriate cleaning agent.[7]
Storage
-
Lyophilized Peptide : For long-term stability, store the lyophilized peptide at -20°C or colder, protected from bright light.[10]
-
Peptide in Solution : To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the solution and store it at -20°C or below.[7][10] The stability of the peptide in solution may be limited, and prompt use is recommended.[11]
Disposal Plan
All waste containing [SER140]-PLP(139-151) must be treated as chemical waste and disposed of in accordance with all federal, state, and local environmental regulations.[8][12]
-
Waste Collection : Place all contaminated materials, including unused peptide (solid or in solution), used vials, and contaminated PPE, into a clearly labeled, sealed container designated for chemical waste.[7][12]
-
Liquid Waste : Do not pour peptide solutions down the drain.[9][12] Collect all liquid waste in appropriate, sealed chemical waste containers.
-
Solid Waste : Sweep up any spilled powder, place it in a sealed bag, and dispose of it as chemical waste. Avoid generating dust during cleanup.[8][13]
-
Institutional Protocols : Coordinate with your institution's Environmental Health and Safety (EH&S) department for the proper disposal of hazardous waste.[12]
Experimental Workflow Visualization
The following diagram illustrates the procedural workflow for safely handling [SER140]-PLP(139-151).
Caption: Workflow for handling [SER140]-PLP(139-151).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 6. abcepta.com [abcepta.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. puretidestherapy.com [puretidestherapy.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mybiosource.com [mybiosource.com]
- 12. peptide24.store [peptide24.store]
- 13. peptide.co.jp [peptide.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
